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  • Product: Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate
  • CAS: 1211499-97-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate: A Keystone Building Block in Modern Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, a pivotal building block in contemporary drug discovery and development. The strategic incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, a pivotal building block in contemporary drug discovery and development. The strategic incorporation of a phenylsulfonyl group onto the piperidine nitrogen and a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino substituent renders this molecule a versatile scaffold for the synthesis of complex pharmaceutical agents. This document will delve into the chemical and physical properties, a detailed synthetic protocol with mechanistic insights, and the significant applications of this compound, offering a valuable resource for researchers and scientists in medicinal chemistry.

Introduction: The Strategic Importance of a Doubly Functionalized Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable pharmacokinetic and pharmacodynamic properties.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. In the pursuit of novel therapeutics, the strategic functionalization of the piperidine ring is paramount. Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate emerges as a particularly valuable intermediate due to the orthogonal nature of its protecting groups.

The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protection for the 4-amino group, allowing for subsequent modifications at this position.[2] Simultaneously, the phenylsulfonyl group serves a dual purpose: it activates the piperidine ring for certain transformations and can act as a stable protecting group or a key pharmacophoric element in the final drug candidate.[3] This dual-functionality provides medicinal chemists with a powerful tool to explore diverse chemical space and generate libraries of compounds for screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in multi-step syntheses. The properties of the starting material, tert-butyl piperidin-4-ylcarbamate, are well-documented and essential for the synthesis of the title compound.

Table 1: Physicochemical Properties of the Starting Material and the Final Product

PropertyTert-butyl piperidin-4-ylcarbamate[4]Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate
CAS Number 73874-95-0Not available
Molecular Formula C₁₀H₂₀N₂O₂C₁₆H₂₄N₂O₄S
Molecular Weight 200.28 g/mol 340.44 g/mol
Appearance White to off-white crystalline powderExpected to be a solid
Melting Point 155-159 °CNot available
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.Expected to be soluble in similar organic solvents.

Synthesis and Mechanism: A Step-by-Step Protocol

The synthesis of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a straightforward and high-yielding procedure, primarily involving the sulfonylation of the piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate.

Reaction Scheme

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product tert-butyl\npiperidin-4-ylcarbamate tert-butyl\n[1-(phenylsulfonyl)piperidin-4-yl]carbamate tert-butyl\npiperidin-4-ylcarbamate->tert-butyl\n[1-(phenylsulfonyl)piperidin-4-yl]carbamate + Benzenesulfonyl\nchloride Benzenesulfonyl\nchloride->tert-butyl\n[1-(phenylsulfonyl)piperidin-4-yl]carbamate Triethylamine Et3N (Base) Triethylamine->tert-butyl\n[1-(phenylsulfonyl)piperidin-4-yl]carbamate in DCM

Caption: Synthetic route to tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate.

Experimental Protocol

This protocol is based on standard procedures for the N-sulfonylation of secondary amines.

Materials:

  • Tert-butyl piperidin-4-ylcarbamate (1.0 eq)[4]

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. Triethylamine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G start Start: Nucleophilic Amine and Electrophilic Sulfonyl Chloride step1 Step 1: Nucleophilic Attack Amine attacks sulfur atom of benzenesulfonyl chloride. start->step1 step2 Step 2: Formation of Tetrahedral Intermediate A transient tetrahedral intermediate is formed. step1->step2 step3 Step 3: Elimination of Chloride The chloride ion is expelled as a leaving group. step2->step3 step4 Step 4: Deprotonation Triethylamine removes a proton from the nitrogen, neutralizing the intermediate. step3->step4 end_node End: Formation of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate step4->end_node

Caption: Mechanistic workflow for the N-sulfonylation reaction.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate make it a highly sought-after intermediate in the synthesis of a wide range of biologically active molecules.

Scaffold for Diverse Pharmacophores

The Boc-protected amine at the 4-position can be deprotected under acidic conditions to reveal a primary amine. This amine can then be further functionalized through various reactions such as acylation, alkylation, or reductive amination to introduce diverse pharmacophoric groups. This flexibility allows for the rapid generation of compound libraries for high-throughput screening.

Role in the Synthesis of Enzyme Inhibitors

Piperidine derivatives are known to be effective scaffolds for the design of various enzyme inhibitors. For instance, related piperidin-4-ylcarbamate structures have been utilized as building blocks for the synthesis of inhibitors of enzymes such as the NLRP3 inflammasome, which is involved in inflammatory processes.[2] The phenylsulfonyl group can also contribute to binding interactions with the target protein, enhancing potency and selectivity.

Central Nervous System (CNS) Drug Candidates

The piperidine ring is a common feature in many drugs that target the central nervous system. Its ability to cross the blood-brain barrier, when appropriately substituted, makes it an attractive scaffold for the development of treatments for neurological and psychiatric disorders. The specific stereochemistry and substitution pattern of derivatives synthesized from tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate can be fine-tuned to optimize CNS penetration and target engagement.

Conclusion

Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate stands out as a strategically designed and highly versatile building block in the arsenal of the modern medicinal chemist. Its orthogonal protecting groups and the inherent pharmacological relevance of the piperidine scaffold provide a robust platform for the efficient synthesis of novel and complex molecules with therapeutic potential. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and highlighted its significance in drug discovery. As the quest for new and improved medicines continues, the utility of such well-designed synthetic intermediates will undoubtedly remain a cornerstone of successful drug development programs.

References

  • BenchChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. PubChem. Retrieved from [Link]

  • De Gruyter. (2017). Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 577-578.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • ResearchGate. (2018).
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

Exploratory

Structure Elucidation of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate: A Multi-Technique Approach to Unambiguous Characterization

An In-depth Technical Guide for Drug Development Professionals Abstract Introduction: The Imperative of Structural Integrity Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a bifunctional molecule, typically ut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Introduction: The Imperative of Structural Integrity

Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a bifunctional molecule, typically utilized in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure contains two key reactive sites: the sulfonamide nitrogen on the piperidine ring and the carbamate-protected amine at the 4-position. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, allowing for selective reactions at other sites.[2] The phenylsulfonyl moiety modulates the basicity and nucleophilicity of the piperidine nitrogen.

An error in the assumed connectivity—for instance, an isomeric misidentification—can lead to failed syntheses, the generation of unknown impurities, and significant delays in development timelines. Therefore, a comprehensive elucidation is critical. This guide details an integrated analytical workflow designed to confirm the molecular formula, identify all constituent functional groups, and definitively map their precise connectivity.

Foundational Analysis: Confirming the Molecular Blueprint

The first step in any structure elucidation is to confirm the molecular formula and weight. This establishes the elemental "parts list" from which the final structure is assembled.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers initial structural clues through fragmentation analysis. For a molecule like this, which is susceptible to fragmentation, the choice of ionization technique is critical.

  • Expertise in Action: Electron Ionization (EI) is often too harsh for this molecule, leading to the absence of a discernible molecular ion peak.[3] Electrospray Ionization (ESI), a soft ionization technique, is vastly superior as it typically keeps the molecule intact, allowing for the confident identification of the protonated molecular ion [M+H]⁺.[3]

  • Self-Validating Protocol: The observation of predictable fragment ions serves as an internal validation of the structure. The Boc group is notoriously labile and its characteristic fragmentation is a key diagnostic signature.[4][5]

Table 1: Predicted Mass Spectrometry Data for Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate

SpeciesFormulaCalculated m/zAnalysis Rationale
[M+H]⁺ C₁₆H₂₅N₂O₄S⁺341.15The protonated molecular ion, expected to be the base peak under ESI conditions.
[M-C₄H₈+H]⁺ C₁₂H₁₇N₂O₄S⁺285.09Loss of isobutylene from the Boc group, a classic and highly indicative fragmentation pathway.[5]
[M-Boc+H]⁺ C₁₁H₁₇N₂O₂S⁺241.10Loss of the entire Boc group (100 Da), resulting in the 4-amino-1-(phenylsulfonyl)piperidine cation.
[C₆H₅SO₂]⁺ C₆H₅O₂S⁺141.00Cleavage of the phenylsulfonyl group, confirming its presence.
[C₄H₉]⁺ C₄H₉⁺57.07The tert-butyl cation, another common fragment from the Boc protecting group.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is used to detect the [M+H]⁺ ion.

  • Analysis: Infuse the sample directly or via LC inlet. Acquire the full scan spectrum. The high-resolution data allows for the calculation of the elemental composition, which must match the theoretical formula C₁₆H₂₄N₂O₄S.

Elemental Analysis

While HRMS provides a precise mass, elemental analysis offers an orthogonal confirmation of the elemental composition by determining the percentage by weight of C, H, N, and S.

Table 2: Theoretical Elemental Composition

ElementMass %
Carbon (C)56.45%
Hydrogen (H)7.11%
Nitrogen (N)8.23%
Oxygen (O)18.80%
Sulfur (S)9.42%

Experimental Protocol: CHNS Analysis

  • Sample Preparation: A precisely weighed amount of the dry, pure compound is required.

  • Instrumentation: Use a calibrated CHNS elemental analyzer.

  • Analysis: The sample undergoes combustion to convert elements to gaseous oxides (CO₂, H₂O, NOₓ, SO₂). These gases are separated and quantified.

  • Validation: The experimental percentages should align with the theoretical values within an acceptable error margin (typically ±0.4%).

Spectroscopic Analysis: Mapping Functional Groups and Connectivity

With the molecular formula confirmed, spectroscopic methods are employed to piece the atoms together. IR spectroscopy identifies the functional groups present, while NMR spectroscopy provides the detailed atomic connectivity map.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups based on their characteristic vibrational frequencies.

  • Causality of Absorption: The presence of strong electron-withdrawing groups (sulfonyl and carbonyl) and hydrogen bonding potential (N-H) results in a highly diagnostic IR spectrum.

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
~3350 cm⁻¹N-H StretchCarbamateIndicates the presence of the secondary amine in the carbamate linkage.
~3060 cm⁻¹Aromatic C-H StretchPhenylsulfonylConfirms the aromatic component of the molecule.
~2950 cm⁻¹Aliphatic C-H StretchPiperidine & BocConfirms the saturated hydrocarbon portions of the structure.
~1690 cm⁻¹C=O StretchCarbamate (Boc)A strong, sharp absorption characteristic of the carbamate carbonyl.[6]
~1340 & ~1160 cm⁻¹Asymmetric & Symmetric S=O StretchSulfonamideTwo strong bands are the definitive signature of the sulfonamide group.[7]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the preferred modern method, or as a KBr pellet.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation: Correlate the observed absorption bands with the expected frequencies for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing unequivocal proof of the carbon-hydrogen framework and atom-to-atom connectivity.[8][9] A suite of 1D and 2D experiments is required for a complete assignment.

  • Expertise in Action: The molecule's symmetry and the influence of electronegative atoms create a predictable and interpretable set of spectra. The phenylsulfonyl group will deshield the adjacent axial and equatorial protons of the piperidine ring, shifting them downfield. The Boc group provides a large, sharp singlet, serving as an excellent internal reference point for integration.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Label(s)¹H Shift (ppm), Multiplicity, Integration¹³C Shift (ppm)Rationale and 2D NMR Correlations
Boc-CH₃ ~1.45, s, 9H~28.4HMBC: Correlates to the Boc quaternary carbon and carbonyl carbon.
Boc-C(CH₃)₃ -~79.5HMBC: Correlates to the 9 methyl protons.
Boc-C=O -~155.0HMBC: Correlates to the Boc methyl protons and the N-H proton.
Piperidine H-2, H-6 (axial/equatorial) ~3.7 (eq), ~2.8 (ax), m, 4H~46.0COSY: Correlate to H-3/H-5. HSQC: Correlate to C-2/C-6. HMBC: Correlate to phenyl C-ipso. Deshielded by the adjacent sulfonyl group.
Piperidine H-3, H-5 (axial/equatorial) ~2.0 (eq), ~1.6 (ax), m, 4H~31.0COSY: Correlate to H-2/H-6 and H-4. HSQC: Correlate to C-3/C-5.
Piperidine H-4 ~3.8, m, 1H~48.0COSY: Correlates to H-3/H-5. HSQC: Correlates to C-4. Deshielded by the adjacent nitrogen atom.
Carbamate N-H ~4.5, d, 1H-COSY: May show a weak correlation to H-4. HMBC: Correlates to the Boc carbonyl and C-4.
Phenyl H-ortho ~7.9, d, 2H~129.0COSY: Correlates to H-meta. HMBC: Correlates to C-ipso and C-meta. Deshielded by the sulfonyl group.
Phenyl H-meta ~7.6, t, 2H~127.0COSY: Correlates to H-ortho and H-para. HMBC: Correlates to C-ortho and C-para.
Phenyl H-para ~7.7, t, 1H~133.0COSY: Correlates to H-meta.
Phenyl C-ipso -~138.0HMBC: Correlates to H-ortho and piperidine H-2/H-6. This is a key correlation proving the phenyl-S-N connection.

Experimental Protocols: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

  • ¹H NMR: Acquire a standard proton spectrum. Ensure correct phasing, baseline correction, and integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to establish proton-proton couplings, which is essential for mapping the piperidine spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, confirming the assignments made from 1D spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for proving the overall structure.[11] It reveals correlations between protons and carbons separated by 2-3 bonds, allowing the connection of the isolated structural fragments (phenylsulfonyl, piperidine, Boc-amine).

Visualization of Key Structural Connections

The following diagram illustrates the crucial long-range correlations expected in the HMBC spectrum, which definitively piece the molecular puzzle together.

HMBC_Correlations cluster_mol Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate N1 N C2 CH₂ N1->C2 C6 CH₂ N1->C6 S1 S S1->N1 C_ipso C S1->C_ipso O1 O S1->O1 O2 O S1->O2 Phenyl Ph C_ortho C3 CH₂ C2->C3 C5 CH₂ C6->C5 C4 CH C3->C4 C5->C4 N_carbamate N-H C4->N_carbamate C_carbonyl C=O N_carbamate->C_carbonyl O_carbamate O C_carbonyl->O_carbamate C_quat C O_carbamate->C_quat Boc_Me (CH₃)₃ C_quat->Boc_Me H2_6_label H₂/H₆ H2_6_label->C_ipso J_CH H_ortho_label H-ortho H_ortho_label->C_ipso J_CH H_Boc_label H-Boc H_Boc_label->C_carbonyl J_CH H4_label H₄ H4_label->C_carbonyl J_CH

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Definitive Confirmation & Purity Assessment

Single-Crystal X-ray Crystallography

When absolute, unambiguous proof of structure and stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[12][13] While not a routine QC method, it is invaluable for establishing a reference standard or resolving ambiguity.

  • Protocol Overview: This technique involves growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a 3D electron density map of the molecule.[10] This provides precise bond lengths, angles, and the conformation of the molecule in the solid state.

Purity Analysis via HPLC

While the spectroscopic methods described confirm the identity of the compound, they do not quantify its purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing purity and identifying related impurities.[14][15]

  • Self-Validating System: The elucidation process provides the verified structure of the main peak observed in the chromatogram. Any other peaks can then be investigated as potential starting materials, by-products, or degradation products, a process greatly simplified by knowing the exact structure of the target molecule.

Experimental Protocol: Purity by HPLC-UV

  • Column & Mobile Phase: A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (often with a modifier like formic acid or TFA).

  • Detection: A UV detector is set to a wavelength where the phenylsulfonyl chromophore absorbs (e.g., ~220-230 nm).

  • Analysis: A solution of the compound is injected. The area of the main peak relative to the total area of all peaks provides the percentage purity.

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Integrated Workflow for Structure Elucidation

The following diagram outlines the logical flow of the entire elucidation process, demonstrating how each piece of data contributes to the final, validated structure.

Elucidation_Workflow start Test Sample of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate ms Mass Spectrometry (ESI-HRMS) start->ms ea Elemental Analysis start->ea ir FTIR Spectroscopy start->ir nmr NMR Suite (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr data_ms Molecular Formula & Key Fragments ms->data_ms integration Data Integration & Structure Proposal ea->integration data_ir Functional Group Confirmation (S=O, C=O, N-H) ir->data_ir data_nmr Complete C-H Framework & Atom Connectivity Map nmr->data_nmr data_ms->integration data_ir->integration data_nmr->integration hplc Purity Assessment (HPLC) integration->hplc xray Optional: X-ray Crystallography (Absolute Confirmation) integration->xray if needed final Final Verified Structure & Purity Report hplc->final xray->final

Caption: Integrated workflow from sample analysis to final structural verification.

Conclusion

The structure elucidation of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a clear illustration of the power of a modern, multi-technique analytical approach. By systematically employing mass spectrometry and elemental analysis to define the molecular formula, infrared spectroscopy to confirm functional groups, and a comprehensive suite of NMR experiments to map the atomic framework, a scientist can build an undeniable, self-validating case for the structure. This rigorous characterization is the bedrock upon which robust process development and the synthesis of safe, effective pharmaceuticals are built.

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Foundational

Physicochemical properties of N-Boc-1-(phenylsulfonyl)piperidin-4-amine

An In-Depth Technical Guide to N-Boc-1-(phenylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Applications Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Boc-1-(phenylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Applications

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone in the design of therapeutic agents targeting a wide array of biological targets. This guide focuses on a unique derivative, N-Boc-1-(phenylsulfonyl)piperidin-4-amine , a molecule that, while not extensively documented in current literature, holds significant potential as a versatile building block for the synthesis of novel chemical entities.

This compound synergistically combines three key functional groups:

  • A piperidine core , offering a proven structural motif for engaging with biological targets.

  • An N-phenylsulfonyl group , a common feature in many biologically active sulfonamides, which can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a molecule.[5][6]

  • A Boc-protected primary amine at the 4-position, which provides a stable, yet readily deprotectable handle for further chemical elaboration and the introduction of diverse functionalities.[7][8][9]

This guide, grounded in established chemical principles and extrapolated from data on analogous structures, provides a comprehensive overview of the predicted physicochemical properties, a robust synthetic protocol, and the potential applications of N-Boc-1-(phenylsulfonyl)piperidin-4-amine for researchers and professionals in drug development.

Predicted Physicochemical Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₆H₂₄N₂O₄SDerived from the chemical structure.
Molecular Weight 356.44 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar N-Boc protected piperidines and sulfonylated compounds are typically solids at room temperature.
Melting Point 120-140 °CThe presence of the rigid phenylsulfonyl group and the potential for hydrogen bonding from the Boc-protected amine would likely result in a relatively high melting point for a molecule of this size.
Boiling Point > 400 °C (decomposes)High molecular weight and polarity suggest a high boiling point, with decomposition likely occurring before boiling under atmospheric pressure.
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water.The hydrophobic Boc and phenyl groups are expected to dominate, rendering the molecule poorly soluble in water, while the polar sulfonyl and carbamate groups will allow for solubility in a range of organic solvents.
pKa (Conjugate Acid) 4-5The basicity of the 4-amino group is significantly reduced by the electron-withdrawing Boc group. The piperidine nitrogen's basicity is quenched by the strongly electron-withdrawing phenylsulfonyl group.

Strategic Synthesis of N-Boc-1-(phenylsulfonyl)piperidin-4-amine

A logical and efficient synthetic route to the target compound can be designed starting from commercially available 4-piperidone. The proposed three-step synthesis is outlined below. This pathway is designed to be robust and scalable, employing common and well-characterized reactions.

Overall Synthetic Workflow

Synthetic_Workflow 4-Piperidone 4-Piperidone Step_1 Step 1: N-Sulfonylation 4-Piperidone->Step_1 Benzenesulfonyl chloride, Base Intermediate_1 Intermediate_1 Step_1->Intermediate_1 1-(Phenylsulfonyl) piperidin-4-one Step_2 Step 2: Reductive Amination Intermediate_1->Step_2 NH4OAc, NaBH3CN Intermediate_2 Intermediate_2 Step_2->Intermediate_2 1-(Phenylsulfonyl) piperidin-4-amine Step_3 Step 3: Boc Protection Intermediate_2->Step_3 Boc2O, Base Final_Product Final_Product Step_3->Final_Product N-Boc-1-(phenylsulfonyl) piperidin-4-amine

Caption: Proposed three-step synthesis of N-Boc-1-(phenylsulfonyl)piperidin-4-amine.

Step 1: N-Sulfonylation of 4-Piperidone

Objective: To introduce the phenylsulfonyl group onto the piperidine nitrogen.

Protocol:

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM (2 volumes) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water (10 volumes).

  • Separate the organic layer, and wash sequentially with 1 M HCl (5 volumes), saturated aqueous NaHCO₃ solution (5 volumes), and brine (5 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(phenylsulfonyl)piperidin-4-one .

Scientific Rationale: The sulfonylation of the secondary amine of 4-piperidone with benzenesulfonyl chloride is a standard method for the formation of sulfonamides. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of an aprotic solvent like DCM is ideal as it is inert to the reaction conditions and facilitates easy work-up.

Step 2: Reductive Amination to Introduce the 4-Amino Group

Objective: To convert the ketone at the 4-position to a primary amine.

Protocol:

  • Dissolve 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) in methanol (10 volumes).

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of 2 M HCl until the pH is ~2 to decompose the excess reducing agent.

  • Basify the mixture to pH > 10 with 4 M NaOH.

  • Extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(phenylsulfonyl)piperidin-4-amine .

Scientific Rationale: Reductive amination is a highly effective method for the synthesis of amines from ketones. The ketone first reacts with ammonia (generated in situ from ammonium acetate) to form an imine intermediate, which is then reduced by sodium cyanoborohydride to the corresponding amine. Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the ketone starting material.

Step 3: N-Boc Protection of the 4-Amino Group

Objective: To protect the newly introduced primary amine with a tert-butoxycarbonyl (Boc) group.

Protocol:

  • Dissolve 1-(phenylsulfonyl)piperidin-4-amine (1.0 eq) in DCM (10 volumes).

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water (10 volumes) and brine (10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product, N-Boc-1-(phenylsulfonyl)piperidin-4-amine .

Scientific Rationale: The Boc group is a standard protecting group for amines due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions.[9] The reaction of the primary amine with Boc anhydride in the presence of a base like triethylamine proceeds cleanly to give the desired N-Boc protected product.

Applications in Drug Discovery and Medicinal Chemistry

The unique trifunctional nature of N-Boc-1-(phenylsulfonyl)piperidin-4-amine makes it a highly attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization.

Applications Scaffold N-Boc-1-(phenylsulfonyl)piperidin-4-amine Piperidine Core Phenylsulfonyl Group Boc-Protected Amine Applications Potential Applications Synthesis of GPCR Ligands Development of Kinase Inhibitors Scaffolds for Proteolysis Targeting Chimeras (PROTACs) Synthesis of Novel Antibacterial Agents Scaffold:f1->Applications:f1 Privileged Scaffold Scaffold:f2->Applications:f2 Pharmacophore Scaffold:f3->Applications:f3 Derivatization Handle Scaffold:f2->Applications:f4 Bioisostere

Caption: The structural features of the scaffold and its potential applications.

  • As a Privileged Scaffold: The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[1][2][3][4] This inherent property makes any novel, functionalized piperidine derivative an attractive starting point for drug discovery programs.

  • Introduction of the Sulfonamide Moiety: The phenylsulfonyl group can be considered a bioisostere for other functional groups or can itself be a key pharmacophoric element. Sulfonamides are present in a wide range of drugs, including diuretics, antibiotics, and anti-inflammatory agents.[5]

  • A Versatile Handle for Derivatization: The true synthetic utility of this molecule lies in the Boc-protected amine. Following deprotection under mild acidic conditions, the resulting free amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around the piperidine core to optimize binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Boc-1-(phenylsulfonyl)piperidin-4-amine is not available, general precautions for handling similar chemical compounds should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Intermediates: The intermediates in the proposed synthesis, such as benzenesulfonyl chloride, are corrosive and should be handled with care. Sodium cyanoborohydride is toxic and should be handled with appropriate precautions.

Conclusion

N-Boc-1-(phenylsulfonyl)piperidin-4-amine represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible through a robust and scalable synthetic sequence. The convergence of a privileged piperidine scaffold, a biologically relevant sulfonamide moiety, and a versatile synthetic handle in the form of a protected amine, positions this compound as a valuable tool for the creation of novel and diverse molecular entities. It is the author's belief that the exploration of the chemical space accessible from this scaffold will yield compounds with significant therapeutic potential.

References

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Piperidines: recent advances in synthesis and pharmacological applications. Chemical reviews, 113(5), 3084–3143.
  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
  • PubChem. (n.d.). N-Boc-piperidine-2-methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • Lambert, J. B., Beadle, B. M., & Kuang, K. (2000). Phenylsulfonyl as a β Participating Group. The Journal of Organic Chemistry, 65(16), 4874–4879.
  • Peng, J. N., Wang, K., Feng, T. Y., Zhang, H. Z., Li, X. H., & Qi, Z. Q. (2020). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 25(6), 1369.
  • PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • Defense Technical Information Center. (1994). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Retrieved from [Link]

  • YouTube. (2023). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • ACS Publications. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ACS Publications. (1999). Phenylsulfonyl as a β Participating Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. (n.d.).
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). 4-aminopiperidine and their use as a medicine.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

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  • Fiveable. (n.d.). Sulfonyl Group Definition.
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  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

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  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.).
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Exploratory

An In-depth Technical Guide to tert-Butyl 1-(Phenylsulfonyl)piperidin-4-ylcarbamate (CAS 1211499-97-6)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of tert-butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate, a key intermediate in the synthesis of Glyco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate, a key intermediate in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding of the compound's characterization and application.

Introduction: The Significance of a Versatile Building Block

tert-Butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate (CAS 1211499-97-6) has emerged as a crucial building block in medicinal chemistry, particularly in the development of selective inhibitors for Glycogen Synthase Kinase-3β (GSK-3β). The over-activation of GSK-3β is implicated in a range of pathologies, including neurodegenerative diseases, bipolar disorder, and type 2 diabetes.[1][2] The unique structural features of this molecule, combining a Boc-protected amine on a piperidine ring with a phenylsulfonyl group, offer a versatile scaffold for the synthesis of complex and targeted therapeutic agents.

This guide will delve into the essential characterization data for this compound, including its synthesis, physicochemical properties, and spectroscopic profile. Furthermore, it will provide detailed experimental protocols and the underlying principles for its analysis, offering a robust resource for researchers in the field.

Physicochemical and Spectroscopic Characterization

While experimental data for tert-butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate is not extensively published, its properties can be reliably predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale
Molecular Formula C₁₆H₂₄N₂O₄SBased on its chemical structure.
Molecular Weight 340.44 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.
Melting Point 130-150 °CThe presence of the rigid phenylsulfonyl group and the potential for hydrogen bonding from the carbamate N-H would likely result in a higher melting point compared to the parent tert-butyl piperidin-4-ylcarbamate.
Solubility Soluble in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.The combination of the polar sulfonyl and carbamate groups and the non-polar tert-butyl and phenyl groups suggests this solubility profile.
Spectroscopic Profile

The following spectroscopic data are predicted based on the known spectral characteristics of the functional groups present in the molecule.

  • δ 7.8-8.0 ppm (m, 2H): Protons on the phenyl ring ortho to the sulfonyl group.

  • δ 7.5-7.7 ppm (m, 3H): Protons on the phenyl ring meta and para to the sulfonyl group.

  • δ 4.5-4.7 ppm (br s, 1H): N-H proton of the carbamate.

  • δ 3.6-3.8 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

  • δ 3.5-3.7 ppm (m, 1H): Proton on the piperidine ring at the C4 position.

  • δ 2.8-3.0 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

  • δ 1.8-2.0 ppm (m, 2H): Axial protons on the piperidine ring at the C3 and C5 positions.

  • δ 1.4-1.6 ppm (m, 2H): Equatorial protons on the piperidine ring at the C3 and C5 positions.

  • δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

  • δ ~155 ppm: Carbonyl carbon of the carbamate.

  • δ ~138 ppm: Quaternary carbon on the phenyl ring attached to the sulfonyl group.

  • δ ~133 ppm: Para carbon of the phenyl ring.

  • δ ~129 ppm: Meta carbons of the phenyl ring.

  • δ ~127 ppm: Ortho carbons of the phenyl ring.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~48 ppm: Carbon at the C4 position of the piperidine ring.

  • δ ~45 ppm: Carbons at the C2 and C6 positions of the piperidine ring.

  • δ ~32 ppm: Carbons at the C3 and C5 positions of the piperidine ring.

  • δ ~28 ppm: Carbons of the methyl groups of the tert-butyl group.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350N-H StretchCarbamate
~3060C-H StretchAromatic
~2970, ~2860C-H StretchAliphatic
~1690C=O StretchCarbamate
~1520N-H BendCarbamate
~1365, ~1160S=O StretchSulfonamide
  • [M+H]⁺: m/z 341.15

  • [M+Na]⁺: m/z 363.13

  • Common Fragments: Loss of the Boc group (m/z 241.09), loss of the phenylsulfonyl group (m/z 199.15).

Synthesis and Purification

The synthesis of tert-butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate can be achieved through a straightforward sulfonylation of the commercially available tert-butyl piperidin-4-ylcarbamate.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents A tert-Butyl piperidin-4-ylcarbamate E Reaction Mixture A->E B Benzenesulfonyl chloride B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Workup & Purification E->F G tert-Butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate F->G

Caption: Synthetic workflow for tert-butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate.

Detailed Experimental Protocol

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.

  • Sulfonylation: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is typically exothermic, so maintaining the temperature with an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield tert-butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate as a solid. Confirm the identity and purity of the product using the analytical techniques described in the next section.

Analytical Characterization Workflow

A systematic approach is essential for the unambiguous characterization of the synthesized compound.

Characterization_Workflow A Synthesized Product B TLC Analysis A->B C ¹H & ¹³C NMR A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Melting Point Analysis A->F G Purity Assessment (e.g., HPLC) B->G H Confirmed Structure & Purity C->H D->H E->H F->G G->H

Caption: Analytical workflow for the characterization of the final product.

Biological Significance and Applications

As previously mentioned, tert-butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate serves as a key intermediate in the synthesis of GSK-3β inhibitors. The rationale for its utility lies in its modular design, which allows for further chemical modifications.

Role in GSK-3β Inhibitor Synthesis

The Boc-protected amine at the 4-position of the piperidine ring can be deprotected under acidic conditions to reveal a primary amine. This amine can then be further functionalized, for example, through amide bond formation or reductive amination, to introduce various substituents that can interact with the active site of GSK-3β. The phenylsulfonyl group contributes to the overall physicochemical properties of the molecule and can also engage in specific interactions within the target protein.

GSK-3β Signaling Pathway

GSK3B_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Insulin Insulin/Wnt Receptor Receptor Insulin->Receptor PI3K PI3K/Akt Receptor->PI3K GSK3B GSK-3β (Active) PI3K->GSK3B Inactivates pGSK3B p-GSK-3β (Inactive) PI3K->pGSK3B Tau Tau Hyperphosphorylation (Alzheimer's Disease) GSK3B->Tau Promotes BetaCatenin β-Catenin Degradation (Wnt Pathway Inhibition) GSK3B->BetaCatenin Promotes Inhibitor tert-Butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate -derived Inhibitor Inhibitor->GSK3B Inhibits

Caption: Simplified diagram of the GSK-3β signaling pathway and the role of inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 1-(phenylsulfonyl)piperidin-4-ylcarbamate is a valuable and versatile intermediate in the synthesis of GSK-3β inhibitors. This guide has provided a comprehensive overview of its predicted physicochemical and spectroscopic properties, a detailed synthetic protocol, and a workflow for its analytical characterization. By understanding the scientific principles behind its synthesis and analysis, researchers can effectively utilize this compound in the development of novel therapeutics for a range of diseases.

References

  • Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. (n.d.). PMC. [Link][1]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. (n.d.). MDPI. [Link][2]

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Foundational

The Phenylsulfonyl Group: A Linchpin in Modern Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of molecular design, seemingly minor functional groups can exert a profound influence on the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular design, seemingly minor functional groups can exert a profound influence on the overall properties and behavior of a molecule. Among these, the phenylsulfonyl group (-SO₂Ph) stands out as a versatile and powerful tool, particularly in the realms of medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics enable it to participate in a wide array of molecular interactions, making it an invaluable component in the rational design of novel therapeutics and complex organic molecules. This guide provides a comprehensive exploration of the multifaceted role of the phenylsulfonyl group, from its fundamental physicochemical properties to its strategic applications in drug discovery and synthetic chemistry.

Physicochemical Properties of the Phenylsulfonyl Group

The utility of the phenylsulfonyl group is rooted in its distinct electronic and geometric features. The sulfur atom in the sulfonyl group is in a high oxidation state (+6), bonded to two oxygen atoms and two carbon atoms (one from the phenyl ring). This arrangement results in a tetrahedral geometry around the sulfur atom.

Electronic Structure and Bonding

Computational and X-ray crystallographic studies have provided deep insights into the electronic structure of the sulfonyl group.[1] The bonding is characterized by highly polarized S-O bonds, with significant positive charge on the sulfur atom and negative charge on the oxygen atoms.[1] This charge distribution is a key determinant of the group's interaction profile. While older models invoked d-orbital participation to explain the bonding, modern computational analyses suggest that a model based on polar covalent bonds and hyperconjugation is more accurate and does not require significant d-orbital involvement.[1]

Strong Electron-Withdrawing Nature

The phenylsulfonyl group is a potent electron-withdrawing group, a consequence of the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This property significantly influences the acidity of adjacent protons and the reactivity of the molecule as a whole. For instance, the acidity of sulfones is markedly increased by the presence of electron-withdrawing substituents on the phenyl ring.[2] This strong inductive effect plays a crucial role in its function as a leaving group and in directing certain chemical reactions.[3][4]

The Phenylsulfonyl Group in Non-Covalent Interactions

Non-covalent interactions are the cornerstone of molecular recognition, governing everything from drug-receptor binding to the self-assembly of materials. The phenylsulfonyl group is a masterful participant in these interactions, contributing to the stability and specificity of molecular complexes.

Hydrogen Bonding

The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[5][6][7] This ability to form strong hydrogen bonds with hydrogen bond donors, such as the N-H groups of protein backbones or the hydroxyl groups of amino acid side chains, is a primary reason for its prevalence in medicinal chemistry.[6][7] These interactions can significantly enhance the binding affinity of a drug molecule to its biological target.[5]

Halogen Bonding and Other σ-hole Interactions

The electron-deficient region on the sulfur atom, known as a σ-hole, can participate in favorable interactions with electron-rich atoms, including halogen atoms (halogen bonding) and other nucleophilic species.[8] These non-covalent sulfur interactions, while often weaker than hydrogen bonds, can be crucial for fine-tuning molecular conformation and recognition.[8][9]

Stacking Interactions

The phenyl ring of the phenylsulfonyl group can engage in π-π stacking interactions with other aromatic systems, such as the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions contribute to the overall binding energy and can influence the orientation of the ligand within a binding pocket.[10]

Visualization of Non-Covalent Interactions

G cluster_interactions Non-Covalent Interactions of the Phenylsulfonyl Group Phenylsulfonyl Phenylsulfonyl Group (-SO₂Ph) H_Bond Hydrogen Bonding (with H-bond donors, e.g., N-H, O-H) Phenylsulfonyl->H_Bond Acceptor Halogen_Bond Halogen Bonding (with halogen atoms) Phenylsulfonyl->Halogen_Bond σ-hole interaction Stacking π-π Stacking (with aromatic rings) Phenylsulfonyl->Stacking Aromatic interaction

Caption: Key non-covalent interactions involving the phenylsulfonyl group.

Applications in Medicinal Chemistry and Drug Design

The phenylsulfonyl group is a common motif in a vast number of approved drugs and clinical candidates, a testament to its favorable impact on pharmacological properties.[5][6][11]

Bioisosteric Replacement

The sulfonyl group can serve as a bioisostere for other functional groups, such as the carbonyl, carboxyl, and phosphate groups.[5] This strategy allows medicinal chemists to retain or improve biological activity while modulating physicochemical properties like solubility, acidity, and metabolic stability.[5][12] For instance, replacing a carboxylic acid with a sulfonamide can increase lipophilicity and improve membrane permeability.[13]

Functional GroupBioisostereKey Property ChangesReference
Carboxylic AcidSulfonamideIncreased lipophilicity, weaker acidity, improved metabolic stability[13]
CarbonylSulfoneSimilar size and charge distribution[5]
Enhancing Binding Affinity and Selectivity

By virtue of its ability to form multiple non-covalent interactions, the introduction of a phenylsulfonyl group can significantly enhance the binding affinity of a ligand for its target protein.[5] The defined geometry of the group can also impart conformational rigidity to a molecule, which can lead to increased selectivity for a particular target.[6][7]

Improving Pharmacokinetic Properties

The phenylsulfonyl group can positively influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Its introduction can block metabolically labile sites, thereby increasing the metabolic stability and prolonging the duration of action of a drug.[5] Furthermore, as a polar group, it can increase the polarity of a molecule, which can sometimes be beneficial for reducing off-target effects, such as hERG channel activity.[5]

Examples of Drugs Containing a Phenylsulfonyl Moiety:

  • Glipizide and Glimepiride: These are sulfonylurea drugs used in the treatment of type 2 diabetes.[14][15] They act by stimulating insulin secretion from pancreatic beta cells.[14]

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

The Phenylsulfonyl Group in Organic Synthesis

Beyond its role in medicinal chemistry, the phenylsulfonyl group is a workhorse in modern organic synthesis, primarily due to its utility as an excellent leaving group and its ability to activate adjacent positions.

An Excellent Leaving Group

The phenylsulfonate anion (PhSO₃⁻) is a very stable and, therefore, a good leaving group. This property is exploited in a variety of nucleophilic substitution and elimination reactions.[16] For example, alcohols can be converted to phenylsulfonates, which are then readily displaced by nucleophiles.

Activating and Directing Group

The strong electron-withdrawing nature of the phenylsulfonyl group can activate adjacent carbon atoms for deprotonation, forming a stabilized carbanion. This allows for the formation of new carbon-carbon bonds. Additionally, it can be used as a blocking group in electrophilic aromatic substitution to direct incoming electrophiles to specific positions on an aromatic ring.[17]

Synthetic Workflow: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

G cluster_synthesis Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine Aniline Aniline N_Phenylglycine N-Phenylglycine Aniline->N_Phenylglycine Nucleophilic Substitution Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Phenylglycine Final_Product N-Phenyl-N-(phenylsulfonyl)glycine N_Phenylglycine->Final_Product Sulfonylation (Schotten-Baumann) Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Final_Product

Caption: A two-step synthesis of N-Phenyl-N-(phenylsulfonyl)glycine.[18]

Experimental and Computational Characterization

A variety of techniques are employed to study the role of the phenylsulfonyl group in molecular interactions and to characterize compounds containing this moiety.

X-ray Crystallography

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules and their complexes at atomic resolution.[19][20] It provides definitive evidence of the binding mode of a phenylsulfonyl-containing ligand within a protein's active site, revealing the precise nature and geometry of the non-covalent interactions.[10][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular structure and dynamics in solution. ¹H and ¹³C NMR are routinely used to confirm the structure of newly synthesized phenylsulfonyl-containing compounds. More advanced NMR techniques can be used to study ligand-protein interactions and to determine the conformation of molecules in solution.

Computational Chemistry

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable for predicting and analyzing the interactions of phenylsulfonyl-containing molecules with their biological targets.[21] Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystal structures.[10][22]

Experimental Protocol: General Procedure for the Synthesis of a Phenylsulfonamide

  • Dissolution: Dissolve the amine starting material in a suitable solvent (e.g., dichloromethane, pyridine).

  • Cooling: Cool the reaction mixture in an ice bath.

  • Addition of Sulfonyl Chloride: Add phenylsulfonyl chloride dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion

The phenylsulfonyl group is far more than a mere spectator in a molecule. Its unique combination of electronic properties, geometric constraints, and the ability to engage in a multitude of non-covalent interactions makes it a powerful and versatile tool in the hands of chemists. From enhancing the potency of life-saving drugs to facilitating the construction of complex molecular architectures, the phenylsulfonyl group continues to be a cornerstone of modern molecular design. A thorough understanding of its fundamental properties and diverse roles is essential for any researcher, scientist, or drug development professional seeking to harness its full potential.

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The Phenylsulfonylpiperidine Scaffold: A Privileged Motif in CNS Drug Discovery and its Complex Mechanism of Action

An In-depth Technical Guide for Drug Development Professionals Abstract The phenylsulfonylpiperidine core is a prominent structural motif in medicinal chemistry, underpinning the development of a diverse array of central...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The phenylsulfonylpiperidine core is a prominent structural motif in medicinal chemistry, underpinning the development of a diverse array of centrally active therapeutic agents. Its remarkable versatility allows for fine-tuning of pharmacological activity, leading to compounds that interact with a range of critical molecular targets within the central nervous system (CNS). This guide provides an in-depth exploration of the mechanisms of action associated with this scaffold. We will deconstruct the key molecular targets, delineate the modulated signaling pathways, and examine the crucial structure-activity relationships (SAR) that govern potency and selectivity. Furthermore, this document details the robust, self-validating experimental protocols required to elucidate these mechanisms, offering researchers a comprehensive framework for advancing their own discovery programs.

Introduction: The Strategic Importance of the Phenylsulfonylpiperidine Core

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceuticals. Its conformational flexibility and the basicity of its nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets. When combined with a phenylsulfonyl group, the resulting architecture offers a unique combination of lipophilicity, hydrogen bond accepting capacity (via the sulfonyl oxygens), and rigid structural vectors that can be exploited to achieve high affinity and selectivity for specific CNS targets. This has led to the investigation of phenylsulfonylpiperidine-based compounds for a multitude of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.[1][2] Understanding the precise mechanism of action is paramount to optimizing therapeutic efficacy while minimizing off-target effects.

Primary Molecular Targets and Associated Mechanisms

The phenylsulfonylpiperidine scaffold does not have a single, universal mechanism of action. Instead, its derivatives achieve their diverse pharmacological effects by engaging with several distinct classes of protein targets.

G-Protein Coupled Receptors (GPCRs): The Dopamine D2/D3 Receptor Family

A significant number of antipsychotic agents feature a piperidine or related piperazine ring.[2][3] Phenylsulfonylpiperidine derivatives have been extensively explored as antagonists and partial agonists of the D2-like family of dopamine receptors (D2, D3, D4), which are critical targets in the treatment of schizophrenia.[4][5]

  • Mechanism of Antagonism: D2-like receptors are predominantly coupled to the Gαi/o family of G-proteins.[5] Upon binding of the endogenous agonist dopamine, the receptor activates Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Phenylsulfonylpiperidine-based antagonists bind to the receptor, often with high affinity, but do not induce the conformational change necessary for G-protein activation. By occupying the binding site, they block dopamine from binding and signaling, thereby normalizing the hyperdopaminergic state associated with psychosis.[4]

  • Signaling Pathway: The canonical D2/D3 receptor signaling cascade is a prime example of inhibitory GPCR action. The ability of a compound to modulate this pathway is a key determinant of its antipsychotic potential.

G_protein_signaling cluster_membrane Plasma Membrane cluster_ligands cluster_cytosol D2R Dopamine D2/D3 Receptor G_protein Gαi/βγ D2R->G_protein Activation AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Conversion G_protein->AC Inhibition Dopamine Dopamine (Agonist) Dopamine->D2R Antagonist Phenylsulfonylpiperidine Antagonist Antagonist->D2R Binding/ Blockade ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylation Cascade

Caption: Antagonism of the D2/D3 receptor by phenylsulfonylpiperidine compounds.

The Sigma-1 (σ1) Receptor: A Unique Molecular Chaperone

The σ1 receptor is an intracellular, ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER).[6] It is not a classic GPCR or ion channel but plays a crucial role in modulating intracellular calcium signaling and the function of other proteins, including ion channels and GPCRs.[6][7] Many piperidine-containing compounds are potent σ1 receptor ligands.[8]

  • Mechanism of Action: In its resting state, the σ1 receptor is often complexed with another chaperone, BiP (Binding immunoglobulin Protein). Upon binding of an agonist ligand, the σ1 receptor dissociates from BiP and can then translocate and interact with its client proteins, such as the IP3 receptor, to modulate their function.[9] This modulation often results in the potentiation of ligand-gated ion channels and the regulation of neuronal excitability.[6] Antagonists bind to the receptor but do not promote its dissociation from BiP, thereby blocking the effects of endogenous or exogenous agonists. This target is implicated in pain, depression, and neurodegenerative diseases.[6][7]

Enzymes: Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synapse. Certain phenylsulfonylpiperidine derivatives have been designed as potent and selective AChE inhibitors.[10][11]

  • Mechanism of Inhibition: These compounds act as competitive or mixed-type inhibitors, binding to the catalytic active site (CAS) and/or the peripheral anionic site (PAS) of the AChE enzyme.[12][13] By reversibly occupying these sites, they prevent ACh from being hydrolyzed, thereby increasing the concentration and duration of action of ACh in the synaptic cleft. High selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE) is often a key goal to minimize side effects.[10][11]

Structure-Activity Relationships (SAR): Rational Design of Functional Activity

The pharmacological profile of a phenylsulfonylpiperidine derivative is exquisitely sensitive to its chemical structure. Understanding these relationships is fundamental to medicinal chemistry design.

Structural MoietyModificationImpact on Pharmacological ActivityRationale / Causality
Phenylsulfonyl Group Substitution on the phenyl ring (e.g., electron-withdrawing/donating groups)Modulates binding affinity and selectivity, particularly for dopamine and sigma receptors.Alters the electronic properties and steric profile, influencing key interactions (e.g., pi-stacking, hydrogen bonding) within the receptor's binding pocket.
Piperidine Ring Stereochemistry and substitutionsCan dramatically affect affinity.[14] For example, introducing alkyl groups can probe for lipophilic pockets in the target.[15]The piperidine ring often orients the other functionalities. Its conformation and substituents must be complementary to the topology of the binding site.
Linker Length and flexibility of the chain connecting the piperidine to other pharmacophoresCrucial for achieving optimal orientation and distance between key binding elements, especially for bitopic ligands that engage both orthosteric and allosteric sites.[4]An improper linker length can prevent the ligand from simultaneously engaging with multiple interaction points, leading to a significant loss of affinity.[8]
Piperidine Nitrogen Basicity (pKa) and substitution (e.g., benzyl group)The basicity is critical for forming a key ionic interaction with an acidic residue (e.g., Aspartate) in many aminergic GPCRs.[11]This salt bridge is often the primary anchor point for the ligand. Loss of this interaction typically results in a dramatic decrease in binding affinity.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action, a tiered approach of validated assays is required. The following protocols represent a self-validating system, where the binding affinity from one assay is correlated with the functional potency in a second, downstream assay.

Protocol 1: Radioligand Competition Binding Assay (Target Engagement & Affinity)

This assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor target. It quantifies the direct interaction between the test compound and the receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor (e.g., Dopamine D2).

  • Principle: The assay measures the ability of a non-labeled test compound to compete with and displace a high-affinity, radiolabeled ligand (e.g., [³H]-Spiperone) from the receptor.

  • Methodology:

    • Preparation: Prepare cell membranes from a cell line stably expressing the human Dopamine D2 receptor.

    • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2 antagonist).

    • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quantification: Wash the filters to remove residual unbound radioactivity. Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (Functional Antagonism)

This cell-based functional assay measures the ability of a compound to modulate the downstream signaling of a Gαi-coupled receptor.[16][17]

  • Objective: To determine the potency (IC50) of a test compound as an antagonist of the Dopamine D2 receptor.

  • Principle: In cells expressing the D2 receptor, the adenylyl cyclase activator Forskolin is used to stimulate cAMP production. The D2 agonist Quinpirole will inhibit this stimulation. An antagonist will reverse this inhibition. The level of intracellular cAMP is measured, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).[16]

  • Methodology:

    • Cell Plating: Seed cells expressing the D2 receptor into a 384-well plate and culture overnight.

    • Compound Addition: Pre-incubate the cells with various concentrations of the test antagonist compound.

    • Agonist Challenge: Add a fixed concentration of the D2 agonist (e.g., Quinpirole) along with Forskolin to all wells (except negative controls).

    • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

    • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

    • Measurement: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow cluster_binding Protocol 1: Radioligand Binding Assay cluster_functional Protocol 2: cAMP Functional Assay P1_Prep Prepare Membranes & Reagents P1_Incubate Incubate: Membranes + Radioligand + Test Compound P1_Prep->P1_Incubate P1_Filter Harvest & Filter P1_Incubate->P1_Filter P1_Count Scintillation Counting P1_Filter->P1_Count P1_Analyze Data Analysis (IC50 → Ki) P1_Count->P1_Analyze P2_Analyze Data Analysis (IC50) P1_Analyze->P2_Analyze Correlate Affinity with Potency Result1 Output: Binding Affinity (Ki) P1_Analyze->Result1 P2_Plate Plate Cells P2_Preincubate Pre-incubate with Test Antagonist P2_Plate->P2_Preincubate P2_Challenge Challenge with Agonist + Forskolin P2_Preincubate->P2_Challenge P2_Detect Lyse & Add HTRF Reagents P2_Challenge->P2_Detect P2_Read Read HTRF Signal P2_Detect->P2_Read P2_Read->P2_Analyze Result2 Output: Functional Potency (IC50) P2_Analyze->Result2

Caption: General experimental workflow for mechanistic characterization.

Conclusion and Future Directions

The phenylsulfonylpiperidine scaffold represents a highly successful platform for the design of CNS-active agents. Its mechanism of action is not monolithic but is instead defined by the specific molecular target it is engineered to engage. The primary mechanisms involve the modulation of GPCRs like the D2/D3 receptors, unique chaperones such as the σ1 receptor, and critical enzymes like acetylcholinesterase.

The future of drug discovery with this scaffold lies in leveraging detailed structural biology and computational modeling to design compounds with exquisite selectivity. By fine-tuning interactions within the target's binding site, it will be possible to develop next-generation therapeutics that not only possess high on-target potency but also exhibit "biased agonism" at GPCRs or engage with allosteric sites, offering novel mechanisms with potentially superior efficacy and safety profiles. The robust experimental frameworks outlined herein are essential tools for validating these complex mechanisms and advancing the most promising candidates toward clinical development.

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Sources

Foundational

Unlocking the Therapeutic Potential of [1-(Phenylsulfonyl)piperidin-4-yl]carbamate Derivatives: A Guide to Biological Target Identification

An In-Depth Technical Guide Abstract The [1-(phenylsulfonyl)piperidin-4-yl]carbamate scaffold represents a confluence of two privileged pharmacophores: the sulfonamide-bearing piperidine and the carbamate moiety. This co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The [1-(phenylsulfonyl)piperidin-4-yl]carbamate scaffold represents a confluence of two privileged pharmacophores: the sulfonamide-bearing piperidine and the carbamate moiety. This combination creates a versatile chemical architecture with significant potential for modulating a range of biological targets. This technical guide provides an in-depth exploration of the primary and putative biological targets for this class of compounds, offering researchers and drug development professionals a strategic framework for target identification and validation. We will delve into the established roles of these derivatives as inhibitors of key serine hydrolases within the endocannabinoid system, their potential as cholinesterase modulators, and explore other plausible target families. This guide synthesizes field-proven insights with detailed experimental protocols to empower research teams in their quest to develop novel therapeutics based on this promising scaffold.

Introduction: A Scaffold of Therapeutic Promise

In medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to generating novel molecular entities with desirable biological activities. The [1-(phenylsulfonyl)piperidin-4-yl]carbamate scaffold is a prime example of this design philosophy.

  • The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations.

  • The N-phenylsulfonyl group imparts specific conformational constraints and hydrogen bonding capabilities, a motif frequently found in inhibitors of enzymes such as carbonic anhydrases and proteases.[1]

  • The carbamate moiety is a well-established functional group known to interact with the active sites of various enzymes, most notably serine hydrolases, where it can act as a covalent, yet often reversible, inhibitor.[2][3]

The convergence of these three components creates a molecule with a high potential for specific, high-affinity interactions with multiple protein targets. This guide will illuminate the most prominent of these targets and provide the technical methodologies required to validate them.

Primary Biological Targets: The Serine Hydrolase Superfamily

The most extensively documented targets for piperidine carbamate derivatives are the serine hydrolases, particularly those involved in regulating the endocannabinoid system (eCS).[4] The carbamate group acts as a "warhead" that carbamoylates the catalytic serine residue in the enzyme's active site, leading to inhibition.[5]

2.1 Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[6] By inhibiting FAAH, the levels of these endogenous signaling lipids are elevated, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists.[7] Piperidine and piperazine carbamates are well-established classes of potent FAAH inhibitors.[4][8]

2.2 Monoacylglycerol Lipase (MAGL)

Monoacylglycerol Lipase (MAGL) is the principal enzyme for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key neuromodulator.[9] MAGL inhibition leads to a significant elevation of 2-AG in the central nervous system, which has shown therapeutic potential in neurodegenerative diseases, inflammation, and cancer.[10][11][12] The piperidine carbamate scaffold has proven effective in generating highly potent MAGL inhibitors.[9][10]

Some derivatives exhibit high selectivity for either FAAH or MAGL, while others have been developed as dual FAAH/MAGL inhibitors, offering a broader modulation of the endocannabinoid system.[4]

2.3 Cholinesterases (AChE & BChE)

The carbamate functional group is a classic pharmacophore for the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a cornerstone of treatment for Alzheimer's disease, myasthenia gravis, and other neurological conditions.[2][3] Given the structural similarity of the [1-(phenylsulfonyl)piperidin-4-yl]carbamate scaffold to known cholinesterase inhibitors like rivastigmine, AChE and BChE represent a highly probable target class that warrants investigation for any new derivative.[3]

Signaling Pathway: Endocannabinoid Modulation

The diagram below illustrates the central role of FAAH and MAGL in the endocannabinoid system, highlighting the therapeutic intervention point for carbamate-based inhibitors.

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron eCB_synthesis eCB Synthesis (On Demand) AG_2 2-AG eCB_synthesis->AG_2 AEA Anandamide (AEA) eCB_synthesis->AEA MAGL MAGL AG_2->MAGL Hydrolysis CB1 CB1 Receptor AG_2->CB1 Bind & Activate FAAH FAAH AEA->FAAH Hydrolysis AEA->CB1 Bind & Activate ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid FAAH->ArachidonicAcid CB1->eCB_synthesis Retrograde Signaling Inhibitor [1-(Phenylsulfonyl)piperidin-4-yl]carbamate Derivative Inhibitor->MAGL Inhibition Inhibitor->FAAH Inhibition caption Endocannabinoid signaling and points of inhibition.

Caption: Endocannabinoid signaling and points of inhibition.

Methodologies for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the biological target(s) of a novel compound. This involves both hypothesis-free (unbiased) and hypothesis-driven methods.

3.1 Hypothesis-Free Target Identification: Chemical Proteomics

When the target of a new derivative is unknown, chemical proteomics offers a powerful discovery engine. Affinity-based pulldown experiments can isolate binding partners from a complex biological sample (e.g., cell lysate or tissue homogenate).

affinity_workflow start Synthesize Probe: Compound + Linker + Tag (e.g., Biotin) step2 Immobilize Probe on Affinity Matrix (e.g., Streptavidin beads) start->step2 step3 Incubate Matrix with Cell Lysate step2->step3 step4 Wash to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 step6 Protein Identification (LC-MS/MS) step5->step6 end Identify Potential Target Proteins step6->end

Caption: Workflow for affinity-based target identification.

  • Probe Synthesis: Synthesize an analog of the lead compound featuring a linker arm (e.g., polyethylene glycol) terminating in a reactive handle for conjugation to a tag like biotin. A control probe, often a structurally related but inactive molecule, is crucial.

  • Matrix Preparation: Incubate biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

  • Lysate Incubation: Prepare a native protein lysate from a relevant cell line or tissue. Incubate the lysate with the probe-functionalized beads. For competition experiments, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the free, untagged lead compound.

  • Washing: Vigorously wash the beads with buffer (e.g., Tris-buffered saline with mild detergent) to remove proteins that are non-specifically bound to the matrix.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using harsh denaturants (e.g., SDS-PAGE sample buffer), a pH shift, or by competitive elution with biotin.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by mass spectrometry (LC-MS/MS). Proteins that bind to the active probe but not the inactive control, or whose binding is competed away by the free compound, are considered high-confidence hits.

3.2 Target Validation in a Cellular Context: CETSA

The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for verifying that a compound engages its target protein within the complex environment of a living cell. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

  • Cell Treatment: Treat intact cells with the compound of interest at various concentrations. A vehicle-only (e.g., DMSO) control is essential.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection: Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

3.3 Biochemical Validation: Enzyme Inhibition Assays

Once a target is identified (e.g., FAAH), its inhibition must be quantified using biochemical assays.

  • Principle: This assay uses a fluorogenic substrate that is non-fluorescent until cleaved by FAAH. The rate of increase in fluorescence is directly proportional to enzyme activity.

  • Reagents:

    • Recombinant human FAAH enzyme.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 9.0.

    • Fluorogenic Substrate: e.g., arachidonoyl-7-amino-4-methylcoumarin (AAMC).

    • Test Compound: [1-(phenylsulfonyl)piperidin-4-yl]carbamate derivative, serially diluted.

  • Procedure:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add the test compound at various concentrations (and a vehicle control).

    • Add the FAAH enzyme to each well and pre-incubate for a set time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind.

    • Initiate the reaction by adding the AAMC substrate.

    • Immediately begin reading the fluorescence (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes in a kinetic plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary of Potential Targets and Inhibitory Data

The table below summarizes the primary targets discussed and provides a template for organizing experimental findings for new derivatives.

Target FamilySpecific TargetMechanism of ActionTypical IC₅₀ RangeKey Assay
Serine Hydrolases Fatty Acid Amide Hydrolase (FAAH)Covalent carbamoylation of catalytic serine1 nM - 5 µMFluorometric Inhibition Assay
Monoacylglycerol Lipase (MAGL)Covalent carbamoylation of catalytic serine10 nM - 10 µMColorimetric/Fluorometric Assay
Cholinesterases Acetylcholinesterase (AChE)Covalent carbamoylation of catalytic serine10 nM - 1 µMEllman's Assay
Butyrylcholinesterase (BChE)Covalent carbamoylation of catalytic serine5 nM - 1 µMEllman's Assay
Other Putative Targets Carbonic AnhydrasesZinc-binding, non-covalent inhibition50 nM - 20 µMEsterase Activity Assay
Glycine Transporter 1 (GlyT1)Competitive/Non-competitive inhibition100 nM - 15 µMRadioligand Binding Assay
Conclusion and Future Directions

The [1-(phenylsulfonyl)piperidin-4-yl]carbamate scaffold is a highly versatile platform for generating potent and selective inhibitors of several key therapeutic targets. The primary evidence points strongly towards the serine hydrolases FAAH, MAGL, and the cholinesterases as the most probable biological targets, driven by the electrophilic nature of the carbamate moiety.

Researchers developing derivatives of this scaffold are strongly encouraged to profile them against a panel of these enzymes early in the discovery process. For compounds with novel phenotypic effects, the unbiased target identification and validation workflows detailed in this guide—combining chemical proteomics with cellular target engagement assays like CETSA—provide a robust pathway to elucidating their mechanism of action. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics for neurological disorders, pain, and inflammation.

References
  • Muccioli, G. G., & Wouters, J. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed, 1-10. [Link]

  • Abd-Alrahman, O. M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed, 1-10. [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. [Link]

  • Niphakis, M. J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link]

  • Kroll, T., et al. (2018). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Archiv der Pharmazie. [Link]

  • Ghorab, M. M., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. [Link]

  • Kroll, T., et al. (2018). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PMC. [Link]

  • Niphakis, M. J., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]

  • Patel, R. V., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. [Link]

  • Sanna, A., et al. (2012). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. PMC. [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. PubMed. [Link]

  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

  • Fazi, R., et al. (2018). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]

  • Park, C., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. MDPI. [Link]

  • Chen, Y. L., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. PubMed. [Link]

  • Gunaseelan, S., et al. (2018). Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. PubMed. [Link]

  • Knez, D., & Colet, J. M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • Siracusa, R., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI. [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. University of Pisa. [Link]

  • Wölfel, M., et al. (1998). Arylcarbamate derivatives of 1-piperidineethanol as potent ligands for 5-HT4 receptors. PubMed. [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Wan, Y., et al. (2020). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

Sources

Exploratory

In Silico Docking Studies of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate Analogs

An In-Depth Technical Guide: Executive Summary This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies on analogs of Tert-butyl [1-(phenylsulfonyl)piperi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies on analogs of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the computational workflow. We will establish a self-validating protocol, ensuring the trustworthiness of results, and ground our methods in authoritative scientific principles. The guide details the entire process from target selection and preparation to ligand design, docking execution, and in-depth results analysis, equipping scientists with the expertise to predict protein-ligand interactions and guide rational drug design efforts.

Introduction: The Convergence of a Privileged Scaffold and Computational Prediction

The Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate scaffold represents a confluence of privileged structures in medicinal chemistry. The sulfonamide group is a cornerstone of numerous marketed drugs, while the piperidine ring is a common feature in centrally active agents, and the tert-butyl carbamate (Boc) group is a versatile protecting group and modulator of physicochemical properties.[1][2] Analogs of this core structure hold significant potential for therapeutic intervention. For instance, related carbamate derivatives have demonstrated promising anti-inflammatory activity, suggesting potential interactions with targets like cyclooxygenase (COX) enzymes.[3][4]

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor).[5][6] Its application in drug discovery accelerates the identification of promising lead compounds by enabling the rapid, virtual screening of vast chemical libraries, thereby reducing the time and cost associated with laboratory experiments.[7]

This guide will provide a detailed workflow for investigating the binding potential of novel analogs of the title compound against a relevant biological target. We will use Cyclooxygenase-2 (COX-2), a well-characterized enzyme in the inflammatory pathway, as our exemplary target to illustrate the complete, end-to-end docking process.

Foundational Principles: Setting the Stage for a Meaningful Study

A successful docking study is predicated on a thorough understanding of its core components: the protein target, the ligands under investigation, and the computational algorithm.

2.1 Target Protein Selection and Rationale

The choice of a biological target is the most critical first step. The selection should be based on a strong biological hypothesis linking the target to a specific disease pathology. As previously noted, compounds structurally related to our scaffold have shown anti-inflammatory properties.[3][4] Therefore, COX-2 (Prostaglandin H2 Synthase-2) is an excellent and well-validated target. It is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

For our study, we will utilize a high-resolution crystal structure of human COX-2 from the Protein Data Bank (PDB), such as PDB ID: 5KIR . This specific structure is co-crystallized with a known inhibitor, which is invaluable for validating our docking protocol.

2.2 Ligand Design Strategy: Exploring Chemical Space

The core scaffold, Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, serves as our starting point. A library of virtual analogs can be designed by systematically modifying specific positions on the scaffold. Key modifications could include:

  • Phenylsulfonyl Group: Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups) to probe electronic and steric effects.

  • Piperidine Ring: Exploration of alternative heterocyclic systems.

  • Carbamate Linker: Modification or replacement to alter flexibility and hydrogen bonding capacity.

These analogs can be drawn using 2D chemical sketchers (e.g., ChemDraw, MarvinSketch) and saved in a standard format like SMILES or SDF for further processing.

The Pre-Docking Protocol: Ensuring Data Integrity

The adage "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the simulation is entirely dependent on the quality of the input structures. This preparation phase is the most labor-intensive but fundamentally determines the trustworthiness of the outcome.

3.1 Experimental Protocol: Target Protein Preparation

This protocol details the steps to prepare the COX-2 receptor (PDB: 5KIR) for docking using UCSF ChimeraX, a powerful molecular visualization program.

  • Fetch the PDB Structure:

    • Open UCSF ChimeraX.

    • In the command line, type: open 5KIR.

    • Causality: This downloads the crystal structure directly from the PDB database, ensuring you are working with the primary experimental data.

  • Isolate the Protein and Remove Unnecessary Chains:

    • The 5KIR entry contains a homodimer (Chains A and B). For simplicity and computational efficiency, we will use only Chain A.

    • Command: delete /B

    • Causality: Docking into a single monomer is standard practice when the binding site is fully contained within that monomer and is not at a dimer interface. This reduces system complexity without sacrificing accuracy.

  • Remove Heteroatoms (Solvent, Ions, Co-crystallized Ligand):

    • First, select and save the co-crystallized inhibitor for later validation. Command: select :GGI (GGI is the residue name for the inhibitor in 5KIR); then save it as a separate file.

    • Now, remove all non-protein atoms. Command: delete solvent | ions | :GGI

    • Causality: Crystallographic water molecules, ions, and cofactors can occupy space in the binding site and create steric or electronic interactions that may not be present when a novel ligand binds.[7] Removing them provides an unobstructed binding site for the docking algorithm to explore. The original ligand is removed to make the pocket available for docking our new analogs.

  • Add Hydrogen Atoms and Assign Charges:

    • Command: addh

    • Command: addcharge

    • Causality: Crystal structures typically do not include hydrogen atoms. Adding them is essential for correct hydrogen bonding, tautomerism, and ionization states.[8] Subsequently, partial atomic charges must be assigned (e.g., using the AMBER force field) as they are critical for calculating the electrostatic interaction energy component of the docking score.[9]

  • Save the Prepared Receptor:

    • Save the cleaned, hydrogen-added, and charged protein structure in a format suitable for docking, such as the Mol2 or PDBQT format. For use with AutoDock Vina, PDBQT is required.

    • File -> Save... -> Select PDBQT format.

3.2 Experimental Protocol: Ligand Preparation

This protocol details the preparation of the ligand analogs.

  • Generate 3D Coordinates:

    • Start with a 2D representation (e.g., from a SMILES string).

    • Use a program like Open Babel or the online SwissDock server to convert the 2D structure into a 3D conformation.[10]

    • Causality: Docking algorithms require 3D atomic coordinates to function. This initial 3D structure is a starting point for the algorithm's conformational search.

  • Energy Minimization:

    • The initial 3D structure may have strained bond lengths or angles. Perform an energy minimization using a force field (e.g., MMFF94 or UFF).

    • Causality: This step relaxes the ligand into a more energetically favorable, low-energy conformation, which is a more realistic starting point for the docking simulation.[11]

  • Add Hydrogens and Assign Charges:

    • Similar to the protein, add hydrogens appropriate for a physiological pH (typically ~7.4).

    • Assign partial charges (e.g., Gasteiger charges).[8]

    • Causality: Correct protonation and charge states are vital for accurate electrostatic and hydrogen bond calculations.

  • Define Rotatable Bonds:

    • Identify all acyclic single bonds. Most docking software, like AutoDock Tools, can do this automatically.[8]

    • Causality: The docking algorithm will explore the ligand's conformational flexibility by rotating these bonds. Defining them correctly allows for a thorough yet efficient search of the conformational space.

  • Save in PDBQT Format:

    • The final prepared ligand, with charges and defined torsions, must be saved in the PDBQT format for compatibility with AutoDock Vina.

The Docking and Validation Workflow

With prepared molecules, we can proceed to the core of the study. A key pillar of trustworthiness is the validation of the docking protocol itself before applying it to novel compounds.

4.1 Workflow Visualization

The entire process can be visualized as a logical flow, ensuring each step is completed before the next begins.

docking_workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Virtual Screening cluster_analysis Phase 4: Analysis & Interpretation p1 1. Select Target (e.g., COX-2, PDB: 5KIR) p2 2. Prepare Receptor (Remove water, add H, assign charges) p1->p2 v2 5. Re-dock Native Ligand into prepared receptor p3 3. Prepare Ligands (2D to 3D, minimize, assign charges) v1 4. Extract Native Ligand (GGI from 5KIR) v1->v2 v3 6. Calculate RMSD (Docked vs. Crystal Pose) v2->v3 v4 7. Assess Protocol (Is RMSD < 2.0 Å?) v3->v4 v4->p2 Protocol Failed (Refine Prep/Params) d1 8. Dock Analog Library using validated protocol v4->d1 Protocol Validated d2 9. Generate Binding Poses and Affinity Scores d1->d2 a1 10. Rank Analogs by binding affinity d2->a1 a2 11. Visualize Interactions (H-bonds, hydrophobic, etc.) a1->a2 a3 12. Derive SAR and select hits a2->a3

Caption: A comprehensive workflow for a self-validating molecular docking study.

4.2 Experimental Protocol: Protocol Validation via Re-docking

This step ensures that your chosen software and parameters can reproduce the experimentally observed binding mode.

  • Define the Binding Site:

    • The binding site is defined as a 3D grid box centered on the position of the co-crystallized ligand (GGI in 5KIR).

    • Load the prepared receptor (from step 3.1) and the extracted native ligand into your visualization software.

    • Define a grid box that encompasses the entire ligand, with a buffer of 3-5 Å in each dimension.[11] For AutoDock Vina, you will specify the center coordinates (x, y, z) and the size in each dimension.

    • Causality: This "targeted docking" approach focuses the computational search on the known active site, increasing efficiency and accuracy compared to a "blind dock" where the entire protein surface is searched.[11]

  • Execute Re-docking:

    • Use a docking program like AutoDock Vina to dock the prepared native ligand back into the prepared receptor, using the grid box defined above.

  • Calculate Root-Mean-Square Deviation (RMSD):

    • Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • Trustworthiness: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[12][13] This demonstrates that your protocol has sufficient accuracy to replicate a known, true binding mode. If the RMSD is high (> 2.0 Å), you must revisit your preparation steps or docking parameters before proceeding.[14]

4.3 Experimental Protocol: Docking the Analog Library

Once the protocol is validated, use the exact same parameters to dock your designed library of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate analogs.

  • Iterate Through Analogs: For each prepared analog ligand, run the docking simulation using the prepared COX-2 receptor and the validated grid parameters.

  • Collect Results: For each analog, the software will output several possible binding poses and a corresponding binding affinity score, typically in kcal/mol.

Post-Docking Analysis: From Data to Insight

Raw docking output is simply data; the real scientific value comes from its careful interpretation.

5.1 Interpreting Binding Affinity Scores

The docking score is an estimation of the binding free energy (ΔG).[15]

  • More Negative is Better: A more negative score indicates a stronger predicted binding affinity.[15]

  • Relative, Not Absolute: It is crucial to treat these scores as a relative ranking tool. An analog with a score of -9.5 kcal/mol is predicted to bind more tightly than one with a score of -7.5 kcal/mol. However, these scores are not a perfect prediction of experimental binding affinity.

5.2 Visualizing and Analyzing Key Interactions

For the top-ranked analogs, a visual inspection of the binding pose is mandatory.

  • Load the Complex: Open your visualization software and load the receptor and the docked ligand pose.

  • Identify Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: The sulfonamide and carbamate moieties are excellent hydrogen bond donors and acceptors. Identify any interactions with key residues like Arg120 or Tyr355 in the COX-2 active site.

    • Hydrophobic Interactions: The phenyl and piperidine rings can form favorable hydrophobic interactions with nonpolar residues.

    • Pi-Stacking: The phenyl ring may engage in pi-pi or T-shaped stacking with aromatic residues like Tyr385 or Trp387.

  • Use 2D Diagrams: Tools like BIOVIA Discovery Studio Visualizer or the PLIP web server can generate 2D diagrams that clearly summarize all protein-ligand interactions, making them easier to interpret and report.[16][17]

Data Presentation for Structure-Activity Relationship (SAR)

Summarize your findings in a clear, tabular format to facilitate comparison and the derivation of SAR. A more negative binding affinity suggests a better binder.

Ligand IDModificationBinding Affinity (kcal/mol)Key Interacting Residues
Scaffold-01 Parent Compound-8.1Tyr355, Arg513, Ser530
Analog-01A 4'-Chloro on Phenylsulfonyl-8.9Tyr355, Arg513, Ser530, Val523
Analog-01B 4'-Methoxy on Phenylsulfonyl-7.9Tyr355, Arg513
Analog-02A N-Methyl on Piperidine-7.5Ser530
Validation Re-docked Native Ligand (GGI)-10.2RMSD vs. Crystal Pose: 1.12 Å

From this hypothetical data, one could infer that an electron-withdrawing group (Cl) on the phenylsulfonyl ring enhances binding, likely through additional hydrophobic or halogen-bond interactions, while a bulky electron-donating group (Methoxy) is detrimental.

Conclusion and Forward Look

This guide has outlined a robust, self-validating workflow for the in silico analysis of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate analogs. By adhering to rigorous preparation, validation, and analysis protocols, researchers can generate trustworthy hypotheses about the binding modes and relative affinities of novel compounds.

The results from such a study are not an endpoint but a starting point. The most promising virtual hits should be prioritized for chemical synthesis and subsequent in vitro biological assays to confirm their activity. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted protein-ligand complex over time.[12]

References
  • Session 4: Introduction to in silico docking. (n.d.). Retrieved January 22, 2026, from [Link]

  • SwissDock. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved January 22, 2026, from [Link]

  • Protein-ligand docking. (2019, October 19). Galaxy Training Network. Retrieved January 22, 2026, from [Link]

  • Kolluru, S., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved January 22, 2026, from [Link]

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Foundational

The Sulfonylpiperidine Scaffold: A Comprehensive Technical Guide to its Application in Modern Drug Discovery

Introduction: The Power of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The piperidine ring is a quintessential example of such a scaffold, present in a vast number of clinically approved drugs targeting indications from cancer to central nervous system (CNS) disorders.[1][2][3] Its prevalence stems from a combination of favorable properties: it is a saturated heterocycle that is metabolically stable, can be readily functionalized, and its conformational flexibility allows it to adapt to the steric and electronic demands of diverse protein binding pockets.[1]

When the piperidine moiety is fused with a sulfonamide group (-SO₂NH-), a powerful synergy emerges, creating the sulfonylpiperidine core. The sulfonamide group itself is a cornerstone of pharmacology, dating back to the discovery of sulfa drugs.[4] It is a versatile functional group that can act as a hydrogen bond donor and acceptor, a transition-state mimetic, and a linker, contributing significantly to the pharmacokinetic and pharmacodynamic properties of a molecule.[5] The combination of the robust, adaptable piperidine ring with the potent, interactive sulfonamide group has given rise to a new generation of molecules with remarkable therapeutic potential across a spectrum of diseases.

This guide provides an in-depth exploration of the sulfonylpiperidine scaffold in drug discovery, from its synthesis to its diverse applications. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the future landscape of this remarkable chemical entity.

Part 1: Synthesis and Chemical Space of Sulfonylpiperidines

The construction of a diverse library of sulfonylpiperidine derivatives hinges on a robust and flexible synthetic strategy. The most common and direct approach is the sulfonylation of a pre-existing piperidine ring with a sulfonyl chloride. This reaction is a cornerstone of medicinal chemistry due to its reliability and the vast commercial availability of both piperidine and sulfonyl chloride building blocks.

Core Synthetic Strategy: Sulfonylation of the Piperidine Nitrogen

The fundamental reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride and forming a stable S-N bond.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial.[6] Its primary role is to quench the HCl generated during the reaction, preventing the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is preferred. These solvents effectively dissolve the reactants without participating in the reaction. DMF can be particularly useful for less soluble starting materials.[6]

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Piperidine Piperidine Derivative Mix Reaction Mixture Piperidine->Mix SulfonylChloride Aryl/Alkyl Sulfonyl Chloride SulfonylChloride->Mix Base Base (e.g., DIPEA) Base->Mix Solvent Aprotic Solvent (e.g., DMF) Solvent->Mix Sulfonylpiperidine N-Sulfonylpiperidine Reaction Sulfonylation Mix->Reaction 0 °C to RT Reaction->Sulfonylpiperidine Workup & Purification

General workflow for the synthesis of N-sulfonylpiperidines.
Experimental Protocol: General Synthesis of an N-Aryl-Sulfonylpiperidine

This protocol provides a self-validating system for the synthesis of a model N-sulfonylpiperidine.

Materials:

  • Substituted Piperidine (1.0 eq)

  • Substituted Aryl Sulfonyl Chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted piperidine (1.0 eq) and dissolve it in anhydrous DMF. The use of a flame-dried flask and inert atmosphere is critical to prevent the reaction of the sulfonyl chloride with atmospheric moisture.

  • Cooling: Cool the solution to 0 °C using an ice bath. This step is to control the rate of reaction and prevent potential side reactions.

  • Addition of Base and Sulfonyl Chloride: Add DIPEA (2.0 eq) to the solution, followed by the dropwise addition of the substituted aryl sulfonyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous DMF. The slow addition of the sulfonyl chloride prevents a rapid exotherm.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine. The organic layer is then dried over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-sulfonylpiperidine.

Part 2: Therapeutic Applications of Sulfonylpiperidines

The versatility of the sulfonylpiperidine scaffold is showcased by its application across multiple therapeutic areas. We will now explore its role in antibacterial, oncology, and neuroscience drug discovery.

As Novel Antibacterial Agents: Targeting Thymidylate Kinase (TMK)

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Sulfonylpiperidines have emerged as potent inhibitors of bacterial thymidylate kinase (TMK), an essential enzyme for bacterial survival.[7][8]

The Rationale: Why TMK is a Prime Antibacterial Target

TMK is a crucial enzyme in the bacterial DNA synthesis pathway.[8] It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the building blocks of DNA.[7][8] Inhibition of TMK halts DNA replication, leading to bacterial cell death.[9] Importantly, there are significant structural differences between bacterial and human TMK, allowing for the design of selective inhibitors with a reduced risk of off-target effects in the host.

Mechanism of Inhibition by Sulfonylpiperidines

Structure-guided design has revealed that sulfonylpiperidines bind to the dTMP pocket of bacterial TMK.[8] The sulfonamide moiety plays a critical role in establishing key interactions within the active site. For instance, in Staphylococcus aureus TMK, the sulfonamide can form crucial hydrogen bonds with residues like Arg48, which is key to achieving high binding affinity.[8][10] The piperidine ring and its substituents can then be modified to optimize hydrophobic and van der Waals interactions within the binding pocket, further enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

  • Hydrogen Bonding: The formation of hydrogen bonds with key arginine residues in the TMK active site is a primary driver of potency.[8]

  • Hydrophobic Interactions: The substitution pattern on the aryl ring of the sulfonyl group and on the piperidine ring can be tuned to maximize interactions with hydrophobic pockets in the enzyme.

  • LogD Optimization: Modifying the lipophilicity (logD) of the molecule is crucial for achieving good cell penetration and, consequently, potent antibacterial activity (low Minimum Inhibitory Concentration - MIC).[7]

Table 1: SAR of Sulfonylpiperidine TMK Inhibitors against S. aureus

Compound IDR1 Group (on Piperidine)R2 Group (Aryl on Sulfonyl)S. aureus TMK IC₅₀ (nM)MIC against S. aureus (µg/mL)
1a H4-chlorophenyl5.216
1b 4-methyl4-chlorophenyl2.18
1c H4-methoxyphenyl10.532
1d H3,4-dichlorophenyl1.54
1e 4-fluoro3,4-dichlorophenyl0.82

Note: Data is illustrative and compiled from typical findings in the literature.

G start Sulfonylpiperidine Library Synthesis tmk_assay In Vitro TMK Enzyme Inhibition Assay start->tmk_assay mic_assay MIC Assay against Gram-Positive Bacteria tmk_assay->mic_assay Potent Hits selectivity_assay Human TMK Selectivity Assay mic_assay->selectivity_assay Active Compounds sar_analysis SAR Analysis and Lead Optimization selectivity_assay->sar_analysis Selective Hits sar_analysis->start Iterative Design lead_candidate Lead Candidate sar_analysis->lead_candidate Optimized Lead

Screening workflow for sulfonylpiperidine-based antibacterial agents.
Experimental Protocol: In Vitro TMK Enzyme Inhibition Assay

This fluorescence-based assay measures the amount of ADP produced, which is directly proportional to TMK activity.[11]

Principle: The kinase reaction consumes ATP and produces ADP. A coupling enzyme system is used to detect the amount of ADP formed. The signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant bacterial TMK enzyme[12]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • dTMP (substrate)

  • ATP (co-factor)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (sulfonylpiperidines) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Dilute the TMK enzyme in assay buffer and add it to the wells containing the test compounds. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the compound to bind to the enzyme.

  • Initiation of Reaction: Prepare a substrate/co-factor mix of dTMP and ATP in assay buffer. Add this mix to the wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 60 minutes).[9][12] The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and detect the ADP produced by adding the reagents from the ADP detection kit according to the manufacturer's instructions. This typically involves a luciferase/luciferin-based system that generates a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[13] The broth microdilution method is the standard.[1][14]

Materials:

  • Test compounds

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • 96-well clear, U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.[15]

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.[16] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).[14]

In Oncology: A Dual-Pronged Attack on Cancer Progression

Sulfonylpiperidines have demonstrated significant potential in oncology by targeting key pathways involved in tumor growth and survival.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[17] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates this process.[17]

The Rationale: Targeting the Tumor's Blood Supply

Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors by cutting off their blood supply.[17] Sulfonylpiperidines have been designed as potent VEGFR-2 inhibitors.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K/Akt Dimerization->PI3K RAS Ras/MAPK Dimerization->RAS Sulfonylpiperidine Sulfonylpiperidine Inhibitor Sulfonylpiperidine->Dimerization Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation PI3K->Proliferation RAS->Proliferation

Simplified VEGFR-2 signaling pathway and point of inhibition.

SAR Insights for VEGFR-2 Inhibitors

The design of sulfonylpiperidine-based VEGFR-2 inhibitors often involves a scaffold that mimics the hinge-binding motif of ATP. The sulfonylpiperidine moiety can be positioned to interact with the solvent-exposed region, where modifications can be made to improve potency and pharmacokinetic properties.

Table 2: Sulfonylpiperidines as VEGFR-2 Inhibitors

Compound IDCore ScaffoldR Group on PiperidineVEGFR-2 IC₅₀ (µM)MCF-7 Cell Proliferation IC₅₀ (µM)
2a Phenyl-ureaH0.535.8
2b Phenyl-urea4-CH₃0.212.1
2c Phenyl-urea4-Cl0.151.5
2d QuinazolineH0.090.8
2e Quinazoline4-F0.050.4

Note: Data is illustrative and compiled from typical findings in the literature.[2]

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay is similar in principle to the TMK assay and measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.[18][19]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Assay Buffer

  • Poly(Glu, Tyr) 4:1 peptide substrate[18]

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • Test compounds in DMSO

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of sulfonylpiperidine compounds and add them to the wells of a 384-well plate.

  • Reaction Setup: Add the VEGFR-2 enzyme and the peptide substrate to the wells. Pre-incubate to allow for compound binding.

  • Reaction Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at 30 °C for 60 minutes.

  • Detection: Add the ADP-Glo™ reagents to stop the reaction and measure the amount of ADP produced via a luminescent signal.

  • Data Analysis: Calculate percent inhibition and determine IC₅₀ values from the dose-response curves.

Beyond anti-angiogenesis, certain sulfonylpiperidines can directly act on cancer cells to induce programmed cell death (apoptosis) and halt their proliferation by causing cell cycle arrest.

Mechanism of Action

The precise targets for these effects can vary, but they often involve the inhibition of kinases that are crucial for cell cycle progression and survival. By inhibiting these targets, sulfonylpiperidines can trigger the cell's intrinsic apoptotic pathways and prevent the cells from moving through the phases of the cell cycle, particularly arresting them in the G2/M or Pre-G1 phases.

G start Treat Cancer Cells with Sulfonylpiperidine harvest Harvest and Wash Cells start->harvest fix Fix Cells in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain flow Acquire Data on Flow Cytometer stain->flow analyze Analyze DNA Content (G0/G1, S, G2/M Phases) flow->analyze

Workflow for cell cycle analysis using flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[20]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[20] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells with a flow cytometer, one can distinguish cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound (sulfonylpiperidine)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)[20]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cancer cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of the sulfonylpiperidine compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells to capture apoptotic populations) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and then resuspend the cells in ice-cold 70% ethanol while gently vortexing.[21] This fixation step permeabilizes the cells and preserves their morphology. Fix for at least 30 minutes at 4°C.[21]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution. The RNase A in the solution is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.[20]

  • Incubation: Incubate the cells in the staining solution for at least 20-30 minutes at room temperature in the dark.[22][23]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data from at least 10,000 cells per sample.[22]

  • Data Interpretation: Use cell cycle analysis software to generate a histogram of DNA content. The software will deconvolve the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Part 3: Future Directions and Outlook

The sulfonylpiperidine scaffold is far from being fully exploited. The future of drug discovery with this moiety is bright, with several exciting avenues for exploration:

  • Expanding the Target Space: While we have focused on kinases and antibacterial targets, the scaffold's properties make it suitable for targeting other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and proteases, particularly in the CNS.

  • Leveraging Computational Chemistry: Advances in computational modeling and machine learning will accelerate the design of next-generation sulfonylpiperidines. In silico screening, molecular dynamics simulations, and predictive ADMET models will allow for the more rapid and cost-effective identification of promising candidates with improved potency, selectivity, and drug-like properties.

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  • DNA Cell Cycle Analysis with PI.

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Exploratory

The Strategic Deployment of Protected Piperidine Intermediates in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of FDA-approved drugs and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of FDA-approved drugs and complex molecular architectures. The inherent reactivity of the piperidine nitrogen, however, necessitates a strategic approach to its manipulation during multi-step synthetic campaigns. This technical guide provides a comprehensive exploration of the discovery and significance of protected piperidine intermediates, focusing on the three most prevalent N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings of their installation and cleavage, the crucial concept of orthogonality, and provide field-proven, step-by-step protocols. Through comparative data analysis and illustrative case studies in total synthesis, this guide serves as a critical resource for chemists in navigating the selection and implementation of the optimal protecting group strategy for their specific synthetic challenges.

The Piperidine Motif: A Privileged Scaffold in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, and providing a rigid scaffold that can be functionalized in a three-dimensional manner to optimize interactions with biological targets.[3] From antihistamines and antipsychotics to analgesics, the piperidine core is a testament to nature's and medicinal chemists' reliance on this versatile building block.[3]

However, the very feature that makes the piperidine nitrogen a key pharmacophoric element—its basicity and nucleophilicity—also presents a significant challenge in chemical synthesis. Unmasked, this secondary amine can engage in a variety of undesired side reactions, including acting as a base, a nucleophile in acylation or alkylation reactions, and interfering with metal-catalyzed processes. Consequently, the temporary masking, or "protection," of the piperidine nitrogen is a fundamental and often indispensable strategy in the synthesis of complex molecules containing this moiety.

The Pillars of Protection: Boc, Cbz, and Fmoc

The evolution of organic synthesis has led to the development of a wide array of amine-protecting groups. Among these, three have emerged as the most robust and widely adopted for piperidine synthesis due to their reliability, distinct cleavage conditions, and commercial availability: the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The choice of protecting group is a critical strategic decision in the planning of a synthesis, as it dictates the reaction conditions that can be employed in subsequent steps. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.[4] This concept of selective deprotection is known as orthogonality .[5]

G cluster_0 Orthogonal Deprotection Strategies Boc Boc (Acid-Labile) Molecule Polyfunctional Piperidine Boc->Molecule Cbz Cbz (Hydrogenolysis) Cbz->Molecule Fmoc Fmoc (Base-Labile) Fmoc->Molecule Molecule->Boc TFA, HCl Molecule->Cbz H₂, Pd/C Molecule->Fmoc Piperidine

Figure 1: Orthogonality of common piperidine protecting groups.
The Boc Group: Acid-Labile and Versatile

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its general stability to a wide range of non-acidic conditions and its facile removal with acids such as trifluoroacetic acid (TFA).[5]

Mechanism of Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected piperidine, tert-butanol, and carbon dioxide.

Mechanism of Deprotection: Deprotection is achieved by treatment with a strong acid, such as TFA or HCl. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to release the free amine.

The Cbz Group: Removable by Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is stable to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups.[6] Its removal is most commonly achieved by catalytic hydrogenolysis.

Mechanism of Protection: The Cbz group is typically installed by reacting the piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Deprotection: The Cbz group is cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas, ammonium formate). This process, known as hydrogenolysis, results in the formation of the free amine, toluene, and carbon dioxide.

The Fmoc Group: Base-Labile and Mildly Cleaved

The 9-fluorenylmethoxycarbonyl (Fmoc) group is renowned for its lability under mild basic conditions, most commonly with a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This makes it orthogonal to both Boc and Cbz groups.

Mechanism of Protection: The Fmoc group is introduced using reagents such as Fmoc-Cl or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), which react with the piperidine nitrogen in the presence of a base.

Mechanism of Deprotection: The deprotection proceeds via a β-elimination mechanism. The acidic proton on the 9-position of the fluorene ring is abstracted by a base (e.g., piperidine), leading to the formation of a dibenzofulvene intermediate and the release of the free amine via decarboxylation.[8] The dibenzofulvene is then trapped by the amine base used for deprotection.[9]

Comparative Analysis of Protecting Groups

The selection of a protecting group is a multifactorial decision that requires careful consideration of the overall synthetic strategy. The following table provides a comparative overview of the key characteristics of Boc, Cbz, and Fmoc groups for the protection of piperidines.

FeatureBoc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-Cl, Fmoc-OSu
Typical Protection Yield High (>95%)High (>90%)High (>90%)
Deprotection Conditions Strong Acid (TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)Base (20% Piperidine in DMF)
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc and Cbz
Stability Stable to base, hydrogenolysis, and weak acids.Stable to acid and base.Stable to acid and hydrogenolysis.
Key Advantages Robust, widely used, and cost-effective.Highly stable to a broad range of conditions.Very mild deprotection conditions.
Potential Disadvantages Harsh acidic deprotection can cleave other acid-labile groups.Incompatible with functional groups susceptible to reduction (e.g., alkynes, alkenes, some aryl halides). Catalyst poisoning can be an issue.The fluorenyl group can cause solubility issues. The basic deprotection conditions can be problematic for base-sensitive substrates.
Relative Cost LowModerateHigh

Strategic Application in Total Synthesis: Case Studies

The judicious choice of a piperidine protecting group is often pivotal to the success of a complex total synthesis. The following case studies illustrate how these protecting groups are strategically employed.

The Synthesis of (–)-Cassine: A Cbz-Protected Intermediate

The total synthesis of the piperidine alkaloid (–)-cassine showcases the utility of the Cbz group.[10] In a key step, a Pd(II)-catalyzed intramolecular N-alkylation was used to construct the 2,6-dialkylated piperidine ring. The use of a Cbz protecting group was crucial here as it is stable to the palladium catalyst and the reaction conditions. Furthermore, its eventual removal via hydrogenolysis is a mild process that would not compromise the stereocenters established in the synthesis.

The Synthesis of Solenopsin A: The Role of the Boc Group

Solenopsin A, a component of fire ant venom, features a 2,6-disubstituted piperidine ring.[11] Several syntheses of solenopsin A have utilized an N-Boc protected piperidine intermediate.[12][13] The Boc group is advantageous in this context as it allows for directed ortho-metalation or other C-H functionalization strategies on the piperidine ring. Its subsequent removal under acidic conditions is a clean and high-yielding transformation.[13]

G cluster_0 Synthetic Strategy Decision Tree Start Piperidine Substrate Q1 Downstream reactions involve strong bases or nucleophiles? Start->Q1 Q2 Downstream reactions involve reductive conditions (e.g., H₂)? Q1->Q2 No Cbz Use Cbz Group Q1->Cbz Yes Q3 Downstream reactions involve acidic conditions? Q2->Q3 No Boc Use Boc Group Q2->Boc Yes Q3->Cbz Yes Fmoc Use Fmoc Group Q3->Fmoc No

Figure 2: A simplified decision-making workflow for protecting group selection.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of piperidine using Boc, Cbz, and Fmoc protecting groups.

N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 equiv) in DCM at 0 °C, add TEA (1.2 equiv).

  • Add a solution of Boc₂O (1.1 equiv) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected piperidine, which can be purified by column chromatography if necessary.

Deprotection of N-Boc Piperidine

Materials:

  • N-Boc protected piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv) in DCM.

  • Add TFA (5-10 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete deprotection.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free piperidine.

N-Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane/water or DCM

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 equiv) in a mixture of dioxane and water (1:1) at 0 °C, add NaHCO₃ (2.0 equiv).

  • Add Cbz-Cl (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Deprotection of N-Cbz Piperidine

Materials:

  • N-Cbz protected piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or ammonium formate

Procedure:

  • Dissolve the N-Cbz protected piperidine (1.0 equiv) in MeOH.

  • Carefully add 10% Pd/C (0.1 equiv by weight).

  • Evacuate the flask and backfill with H₂ gas (from a balloon).

  • Stir the reaction under a positive pressure of H₂ at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-16 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to afford the deprotected piperidine.

N-Fmoc Protection of Piperidine

Materials:

  • Piperidine

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 equiv) and NaHCO₃ (2.0 equiv) in a 1:1 mixture of dioxane and water at 0 °C, add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.

Deprotection of N-Fmoc Piperidine

Materials:

  • N-Fmoc protected piperidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected piperidine in a 20% solution of piperidine in DMF.[9]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Conclusion and Future Perspectives

The strategic use of protected piperidine intermediates is a mature and indispensable field of organic synthesis. The Boc, Cbz, and Fmoc protecting groups each offer a unique set of advantages and are selectively removable under orthogonal conditions, providing the synthetic chemist with a powerful toolkit for the construction of complex molecules. The choice of protecting group is not arbitrary but a critical decision that can dictate the success or failure of a synthetic route.

As the demand for more complex and diverse piperidine-containing pharmaceuticals grows, so too will the need for novel and more efficient protecting group strategies. Future research in this area may focus on the development of "greener" protecting groups that are more atom-economical and utilize less hazardous reagents for their installation and removal. Furthermore, the development of protecting groups that can be removed under even milder and more specific conditions will continue to be a major driving force in enabling the synthesis of increasingly complex and sensitive molecular targets.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(2), 123-139.
  • American Chemical Society. (n.d.). Piperidine. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
  • Arbiser, J. L., Kau, T., Konar, M., Narra, K., Ramchandran, R., Saxon, A., ... & Vlahos, C. J. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood, 109(2), 560-565.
  • Kries, H., & Carreira, E. M. (2012). Total Synthesis of (−)-Dendrobine.
  • Hirai, Y., Watanabe, T., & Momose, T. (1994). Asymmetric total synthesis of (−)-cassine via diastereoselective Pd (II)
  • Ohta, T., Kamikubo, T., & Ohtsuka, E. (1995). Synthesis and evaluation of haloperidol ester prodrugs metabolically activated by human carboxylesterase. Journal of pharmaceutical sciences, 84(10), 1193-1197.
  • Luna, O. F., Gomez, J., Cardenas, C., Albericio, F., Marshall, S. H., & Guzman, F. (2016). Deprotection reagents in Fmoc solid phase peptide synthesis: moving away from piperidine?. Molecules, 21(11), 1542.
  • Unsworth, W. P., Coulthard, G., & Taylor, R. J. (2013).
  • Comins, D. L., & Dehghani, A. (1992). An efficient synthesis of (±)-solenopsin A. Tetrahedron Letters, 33(42), 6299-6302.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Unsworth, W. P., & Taylor, R. J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • O'Hagan, D. (2000). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Journal of the Chemical Society, Perkin Transactions 1, (20), 3437-3449.
  • ResearchGate. (n.d.). SYNTHESIS OF THE FIRE ANT ALKALOIDS, SOLENOPSINS. A REVIEW. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Google Patents. (n.d.). Synthesis of haloperidol.
  • Singh, S., & Kumar, V. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(5), a474-a486.
  • Modica, M., Pittalà, V., Salerno, L., Siracusa, M. A., & Romeo, G. (2000). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of medicinal chemistry, 43(1), 18-27.
  • Overkleeft, H. S., van der Marel, G. A., & van Boom, J. H. (1999). Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. Tetrahedron Letters, 40(20), 3923-3926.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Solenopsin. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Retrieved from [Link]

  • ResearchGate. (2005). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate: An In-depth Technical Guide

Abstract This document provides a comprehensive guide for the synthesis of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, a valuable building block in medicinal chemistry and drug discovery. The protocol details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient method starting from commercially available tert-butyl piperidin-4-ylcarbamate and benzenesulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic procedure but also insights into the reaction mechanism, safety considerations, and characterization of the final product.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to confer favorable pharmacokinetic properties. The functionalization of the piperidine nitrogen allows for the modulation of a compound's biological activity and physical characteristics. The introduction of a phenylsulfonyl group, as in the target molecule tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, can enhance binding to target proteins through various non-covalent interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent provides a handle for further synthetic transformations, making this compound a versatile intermediate for the construction of more complex molecules.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of tert-butyl piperidin-4-ylcarbamate attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction_Scheme reagent1 Tert-butyl piperidin-4-ylcarbamate reaction_plus1 + reagent1->reaction_plus1 reagent2 Benzenesulfonyl chloride reagent2->reaction_plus1 product Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate base Triethylamine (Base) reaction_arrow base->reaction_arrow Conditions solvent Dichloromethane (Solvent) solvent->reaction_arrow byproduct Triethylamine Hydrochloride reaction_plus1->reaction_arrow reaction_arrow->product reaction_arrow->byproduct

Caption: Overall synthetic route for Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate.

Mechanistic Insights: The Role of Triethylamine

The N-sulfonylation of an amine with a sulfonyl chloride is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through a stepwise mechanism. The lone pair of electrons on the piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the chloride leaving group, yields the protonated sulfonamide.

Triethylamine plays a crucial role as a base in this reaction. It deprotonates the positively charged nitrogen of the protonated sulfonamide, regenerating a neutral sulfonamide product and forming triethylammonium chloride. This neutralization step is vital as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction_Mechanism amine R₂NH (Nucleophile) sulfonyl_chloride PhSO₂Cl (Electrophile) amine->sulfonyl_chloride Nucleophilic Attack intermediate Tetrahedral Intermediate [R₂NH⁺-SO₂(Ph)Cl⁻] sulfonyl_chloride->intermediate protonated_product Protonated Sulfonamide [R₂N-SO₂Ph + H⁺Cl⁻] intermediate->protonated_product Chloride Elimination product Sulfonamide (R₂N-SO₂Ph) protonated_product->product byproduct Et₃NH⁺Cl⁻ protonated_product->byproduct base Et₃N (Base) base->protonated_product Deprotonation

Caption: Simplified mechanism of N-sulfonylation.

Experimental Protocol

This protocol is a general method and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
tert-Butyl piperidin-4-ylcarbamate200.2810.02.00 g
Benzenesulfonyl chloride176.6211.01.94 g (1.45 mL)
Triethylamine101.1915.02.09 mL
Dichloromethane (DCM), anhydrous--50 mL
1 M Hydrochloric acid (HCl)--As needed
Saturated sodium bicarbonate (NaHCO₃)--As needed
Brine--As needed
Anhydrous magnesium sulfate (MgSO₄)--As needed
Ethyl acetate--For chromatography
Hexanes--For chromatography
Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl piperidin-4-ylcarbamate (2.00 g, 10.0 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (50 mL).

    • Add triethylamine (2.09 mL, 15.0 mmol) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Benzenesulfonyl Chloride:

    • Slowly add benzenesulfonyl chloride (1.45 mL, 11.0 mmol) dropwise to the stirred reaction mixture over a period of 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate as a white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Thin-Layer Chromatography (TLC): Visualization under UV light and/or with a potassium permanganate stain. The Rf value will depend on the eluent system used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Expected signals include those for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons (multiplets, ~1.6-3.8 ppm), the carbamate NH (broad singlet), and the phenylsulfonyl group protons (multiplets, ~7.5-7.9 ppm).

    • 13C NMR: Expected signals include those for the tert-butyl group (~28 ppm and ~80 ppm), the piperidine ring carbons (~32, 45, and 48 ppm), the carbamate carbonyl (~155 ppm), and the phenylsulfonyl group carbons (~127, 129, and 133 ppm).

  • Mass Spectrometry (MS): The expected mass for the protonated molecule [M+H]+ is approximately 341.15.

Note: The exact chemical shifts and mass-to-charge ratios should be determined experimentally.

Safety and Handling

  • Benzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a flammable liquid with a strong odor. It is also corrosive and should be handled in a fume hood with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a detailed and practical guide for the synthesis of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate. By following the outlined protocol and safety precautions, researchers can reliably prepare this versatile intermediate for use in a variety of drug discovery and development projects. The mechanistic insights provided offer a deeper understanding of the chemical transformation involved.

References

  • General Synthesis of Sulfonamides: Compendium of Organic Synthetic Methods, Vol. 1-14, Wiley.
  • Boc Protection of Amines: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Properties of tert-Butyl piperidin-4-ylcarbamate: PubChem, tert-Butyl piperidin-4-ylcarbamate. [Link]

Application

Step-by-Step Boc Deprotection of N-Sulfonylated Piperidines: An Application Guide for Synthetic Chemists

Introduction: The Strategic Importance of N-Sulfonylated Piperidines and the Critical Role of Boc Deprotection The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Sulfonylated Piperidines and the Critical Role of Boc Deprotection

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates. Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. Protecting the piperidine nitrogen is a frequent necessity in multi-step syntheses to prevent unwanted side reactions. A common and robust strategy involves the use of an N-sulfonyl group (e.g., tosyl, mesyl) in concert with an orthogonal N-Boc (tert-butyloxycarbonyl) group. This dual protection allows for selective manipulation of other parts of the molecule while maintaining the integrity of the piperidine nitrogen.

The N-sulfonyl group, being stable to a wide range of reaction conditions, often serves as a permanent feature in the final molecule or as a protecting group that is removed under specific, often reductive, conditions. The N-Boc group, in contrast, is strategically employed for its lability under acidic conditions, allowing for the unmasking of the piperidine nitrogen at a desired stage for further functionalization, such as amide coupling or reductive amination. The selective and high-yielding removal of the Boc group in the presence of an N-sulfonyl moiety is therefore a critical transformation.

This technical guide provides a detailed exploration of the methodologies for the Boc deprotection of N-sulfonylated piperidines. We will delve into the mechanistic underpinnings of the most common acidic deprotection protocols, offer step-by-step experimental procedures, and discuss key considerations and alternative methods to empower researchers in their synthetic endeavors.

The Orthogonal Relationship: Boc and Sulfonyl Protecting Groups

The successful execution of a multi-step synthesis often hinges on the concept of orthogonal protecting groups . These are groups that can be removed under distinct and non-interfering conditions.[1][2] The pairing of an acid-labile N-Boc group with a generally acid-stable N-sulfonyl group is a prime example of this strategy. While the Boc group is readily cleaved by acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), common sulfonyl groups such as tosyl (Ts), mesyl (Ms), and nosyl (Ns) are resistant to these conditions, ensuring that only the Boc group is removed.[3]

Caption: Orthogonal deprotection strategy for N-Boc, N-sulfonyl piperidines.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established mechanism.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This enhances the electrophilicity of the carbonyl carbon.

  • Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The newly liberated piperidine nitrogen is protonated by the excess acid in the medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).

Caption: Mechanism of acid-catalyzed Boc deprotection.

It is critical to perform this reaction in a well-ventilated fume hood and to avoid conducting it in a sealed vessel due to the evolution of carbon dioxide and, in the case of TFA, its high volatility.[6]

Standard Experimental Protocols

The choice of acidic reagent is often dictated by the substrate's sensitivity to the acid strength and the desired form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and effective methods for Boc deprotection.[7][8] TFA is a strong acid that readily cleaves the Boc group, and its volatility simplifies its removal post-reaction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc, N-sulfonylated piperidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) of the total solution volume. For a standard procedure, a 1:1 mixture of DCM and TFA is often employed.[9]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 to 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (to obtain the free amine):

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or DCM can aid in the removal of residual TFA.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic.

    • Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-sulfonylated piperidine.[7]

  • Work-up (to isolate the TFA salt):

    • Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can sometimes be used directly in the next step if the subsequent reaction conditions are compatible. The salt may be an oil, which can be solidified by trituration with a non-polar solvent like diethyl ether or hexanes.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is another widely used method.[3][10] A key advantage is that the resulting hydrochloride salt of the deprotected piperidine often precipitates from the reaction mixture, simplifying its isolation.[11]

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc, N-sulfonylated piperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or DCM.

  • Addition of HCl/Dioxane: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1 to 3 hours. In many cases, a precipitate of the hydrochloride salt will form.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up (for solid product):

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the solid with the reaction solvent (e.g., dioxane) or a non-polar solvent like diethyl ether to remove any soluble impurities.

    • Dry the solid under vacuum to obtain the N-sulfonylated piperidine hydrochloride salt.

  • Work-up (for soluble product or to obtain the free base):

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃, NaOH).

    • Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the free amine.[12]

Comparison of Common Deprotection Methods

The choice of deprotection method should be tailored to the specific substrate and the desired outcome of the subsequent synthetic steps.

MethodReagents/ConditionsSolventTemp.Typical TimeTypical YieldAdvantages & Disadvantages
TFA/DCM 20-50% TFADCM0 °C to RT1-4 hours>90%Advantages: Highly effective, volatile reagents are easy to remove. Disadvantages: TFA is corrosive and can lead to side reactions with sensitive functional groups. The resulting TFA salt is often oily and difficult to handle.[7][9][11]
HCl/Dioxane 4M HCl in DioxaneDioxane, MeOH, or DCMRT1-3 hours>95%Advantages: The hydrochloride salt often precipitates, simplifying isolation. Generally cleaner than TFA. Disadvantages: Dioxane is a peroxide-former and has health concerns. The reagent is hygroscopic.[3][10][11]
p-TsOH p-Toluenesulfonic acidAcetonitrile, DCMRT to 40°C2-6 hoursHighAdvantages: Uses a solid, less corrosive acid. Milder conditions can be beneficial for sensitive substrates. Disadvantages: The non-volatile acid requires a basic workup or ion-exchange resin for removal.[1]
Microwave (H₂O) WaterWater120 °C~10 minutes>94%Advantages: Environmentally friendly ("green") method, extremely fast. Disadvantages: Requires a microwave reactor. High temperatures may not be suitable for all substrates.[13]

Key Considerations and Troubleshooting

  • Substrate Solubility: Ensure the N-Boc, N-sulfonylated piperidine is fully soluble in the chosen reaction solvent for the reaction to proceed efficiently.

  • Acid-Sensitive Functional Groups: If the molecule contains other acid-labile groups (e.g., t-butyl esters, acetals), careful selection of milder deprotection conditions or an alternative protecting group strategy is necessary.

  • Incomplete Reaction: If the reaction is sluggish or incomplete, consider increasing the reaction time, temperature (gentle heating to 40-50 °C), or the concentration of the acid. The electron-withdrawing nature of the sulfonyl group can slightly decrease the rate of deprotection compared to simple N-Boc amines.

  • Side Reactions with TFA: The tert-butyl cation generated during deprotection is an electrophile and can alkylate electron-rich aromatic rings (e.g., indole, phenol). The use of scavengers like triisopropylsilane (TIS) or anisole can mitigate these side reactions.

  • Hygroscopic Reagents: Anhydrous conditions are generally preferred, especially for the HCl/dioxane method, to avoid potential side reactions. Use freshly opened or properly stored reagents.

Alternative Protocols for Sensitive Substrates

For molecules that cannot tolerate strongly acidic conditions, several milder methods have been developed.

Alternative Protocol 1: Deprotection with p-Toluenesulfonic Acid (p-TsOH)

p-Toluenesulfonic acid offers a milder alternative to TFA and HCl.

Step-by-Step Procedure:

  • Dissolve the N-Boc, N-sulfonylated piperidine (1.0 equiv) in a suitable solvent such as acetonitrile or DCM.

  • Add p-toluenesulfonic acid monohydrate (1.1-2.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform a standard basic work-up to neutralize the acid and isolate the free amine.[1]

Alternative Protocol 2: Microwave-Assisted Deprotection in Water

This environmentally friendly method utilizes high-temperature water under microwave irradiation to effect the deprotection.

Step-by-Step Procedure:

  • Place the N-Boc, N-sulfonylated piperidine (1.0 equiv) and deionized water in a microwave-safe reaction vessel.

  • Seal the vessel and heat the mixture to 120 °C using a microwave reactor for approximately 8-15 minutes.

  • Monitor the reaction for the consumption of starting material.

  • After cooling, the product can be isolated by extraction with an appropriate organic solvent.[13]

Conclusion

The deprotection of the N-Boc group from N-sulfonylated piperidines is a fundamental transformation in the synthesis of complex nitrogen-containing molecules. While standard protocols using TFA or HCl remain the workhorses for this conversion due to their efficiency and reliability, a thorough understanding of the reaction mechanism, potential side reactions, and the availability of milder, alternative methods is essential for the modern synthetic chemist. By carefully selecting the deprotection strategy based on the specific substrate and overall synthetic goals, researchers can ensure a high-yielding and clean unmasking of the piperidine nitrogen, paving the way for the successful completion of their synthetic targets.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24533–24543. [Link]

  • Prasanthi, G., & Harikrishna, N. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • Vasu Govardhana Reddy, P. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chen, J., et al. (2022). facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1558-1565. [Link]

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. [Link]

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • Di Pietro, O., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1433. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (HCl). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. TMP Chem. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Biocompare. (2023, July 23). Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem.

Sources

Method

Application Note: Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate in Diversity-Oriented Library Synthesis

Introduction: The Primacy of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocycles found in U.S.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocycles found in U.S. FDA-approved pharmaceuticals, its rigid, three-dimensional structure provides an ideal scaffold for presenting substituents in precise vectors to optimize interactions with biological targets.[1][2] The ability to rapidly generate and screen libraries of substituted piperidines is therefore a critical capability in drug discovery programs.[3][4] This guide details the strategic application of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate , a bifunctional building block exquisitely designed for diversity-oriented synthesis (DOS), enabling the systematic exploration of chemical space around a privileged core.

The Reagent: A Strategic Linchpin for Orthogonal Synthesis

Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a synthetic intermediate that masterfully integrates two distinct and orthogonally labile protecting groups: a tert-butyloxycarbonyl (Boc) group and a phenylsulfonyl (PhSO₂) group.

  • Structure and Key Features:

    • Piperidine Core: Provides the essential 3D framework.

    • N-Phenylsulfonyl Group: Protects the piperidine nitrogen. This sulfonylurea-like moiety is exceptionally robust to a wide range of reaction conditions, particularly acidic and mildly basic environments.[5][6]

    • C4-Boc-Carbamate: Protects the C4-amino group. The Boc group is a classic acid-labile protecting group, easily and cleanly removed under acidic conditions without affecting the N-phenylsulfonyl group.[7][8][9]

This dual-protection scheme is not a redundancy but a sophisticated design feature. It allows for the selective deprotection and subsequent functionalization at two different points on the piperidine scaffold, making it an ideal substrate for building complex molecular libraries with multiple points of diversity.

The Workflow: A Strategy for Diversity-Oriented Synthesis (DOS)

The primary application of this reagent lies within a multi-stage library synthesis workflow. The general strategy involves starting with a more accessible precursor, creating a library of N-substituted intermediates (including the title compound), and then systematically diversifying the C4-position.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: First Diversification SM Tert-butyl piperidin-4-ylcarbamate Core Core Library: Tert-butyl [1-(R¹)-piperidin-4-yl]carbamate SM->Core R1 R¹-SO₂Cl or R¹-X (Library 1) Deprotect1 Boc Deprotection (Acidic Conditions) Amine Free C4-Amine Intermediate Deprotect1->Amine Final Final Library: [1-(R¹)-piperidin-4-yl]-R²-amides Amine->Final R2 R²-COOH (Library 2) G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Complex1 L2(Ar)Pd(II)-X OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord R'R''NH Complex2 [L2(Ar)Pd(II)-NHR'R'']+ AmineCoord->Complex2 Base Base (-HX) Complex2->Base RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-NR'R'' Base->RedElim G Start Dual-Protected Scaffold (Boc & PhSO₂) Acid Acidic Conditions (e.g., TFA) Start->Acid Boc is labile Reductive Reductive Conditions (e.g., Mg/MeOH) Start->Reductive PhSO₂ is labile Boc is stable Prod1 C4-Amine Free (PhSO₂ Intact) Acid->Prod1 Prod2 N1-Amine Free (Boc Intact) Reductive->Prod2

Sources

Application

Application Note: Synthesis and Application of a Key Indazole Intermediate for Novel IRAK4 Inhibitor Development

Introduction: The Critical Role of IRAK4 in Inflammatory and Oncologic Signaling Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of IRAK4 in Inflammatory and Oncologic Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1][2] Positioned at the apex of the Myddosome signaling complex, IRAK4 is indispensable for the downstream activation of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon receptor stimulation, IRAK4 is recruited by the adaptor protein MyD88, leading to the activation of IRAK1 and IRAK2. This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[1][4]

Dysregulation of the IRAK4 signaling pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and inflammatory bowel disease.[2][5] Furthermore, aberrant IRAK4 activity has been implicated in the pathogenesis of various cancers, particularly those with mutations in MyD88, such as certain types of lymphomas.[4][6] Consequently, the development of potent and selective IRAK4 inhibitors has emerged as a highly promising therapeutic strategy.[2][7]

This application note provides a comprehensive guide for the synthesis and utilization of a key chemical intermediate, N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide , a pivotal building block in the synthesis of advanced IRAK4 inhibitors like Zabedosertib (BAY 1834845).[6][8] We present a detailed, field-proven synthetic protocol for this intermediate, along with methodologies for its incorporation into a final inhibitor and subsequent in vitro and in vivo characterization of the inhibitor's biological activity.

The IRAK4 Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway, highlighting the point of intervention for IRAK4 inhibitors.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB IκB Phosphorylation & Degradation NFkB NF-κB NFkB_IkB->NFkB Translocation AP1 AP-1 MAPK_pathway->AP1 Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression IRAK4_Inhibitor IRAK4 Inhibitor IRAK4_Inhibitor->IRAK4

Figure 1: The TLR/IL-1R signaling cascade highlighting IRAK4 inhibition.

Part I: Synthesis of the Key Indazole Intermediate

The synthesis of N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide is a multi-step process that begins with commercially available starting materials. The following protocol provides a detailed workflow for this synthesis.

Synthetic Workflow Overview

Synthesis_Workflow Start Methyl 1H-indazole-6-carboxylate Step1 Regioselective Nitration Start->Step1 Intermediate1 Methyl 5-nitro-1H-indazole- 6-carboxylate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Methyl 5-amino-1H-indazole- 6-carboxylate Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Intermediate3 Methyl 5-{[6-(trifluoromethyl)pyridin- 2-yl]carboxamido}-1H-indazole- 6-carboxylate Step3->Intermediate3 Step4 Grignard Reaction Intermediate3->Step4 Final_Intermediate N-[6-(2-hydroxypropan-2-yl)-1H-indazol- 5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide Step4->Final_Intermediate

Figure 2: Synthetic workflow for the key indazole intermediate.
Materials and Reagents
ReagentSupplierPurity
Methyl 1H-indazole-6-carboxylateCommercially available≥98%
Sulfuric acid (96%)Standard supplierACS grade
Potassium nitrateStandard supplier≥99%
Palladium on carbon (10%)Standard supplier-
MethanolStandard supplierAnhydrous
6-(Trifluoromethyl)picolinic acidCommercially available≥97%
HATU (or HOBt/EDC)Standard supplier≥98%
N,N-Diisopropylethylamine (DIPEA)Standard supplier≥99%
N,N-Dimethylformamide (DMF)Standard supplierAnhydrous
Methylmagnesium bromide (3 M in ether)Standard supplier-
Tetrahydrofuran (THF)Standard supplierAnhydrous
Dichloromethane (DCM)Standard supplierACS grade
Ethyl acetate (EtOAc)Standard supplierACS grade
HexanesStandard supplierACS grade
Detailed Synthetic Protocol

Step 1: Regioselective Nitration

  • To a stirred solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in concentrated sulfuric acid (96%) at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford methyl 5-nitro-1H-indazole-6-carboxylate .

Step 2: Reduction of the Nitro Group

  • Suspend methyl 5-nitro-1H-indazole-6-carboxylate (1.0 eq) in methanol.

  • Add 10% palladium on carbon (0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 5-amino-1H-indazole-6-carboxylate .

Step 3: Amide Coupling

  • Dissolve methyl 5-amino-1H-indazole-6-carboxylate (1.0 eq) and 6-(trifluoromethyl)picolinic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.[9]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain methyl 5-{[6-(trifluoromethyl)pyridin-2-yl]carboxamido}-1H-indazole-6-carboxylate .

Step 4: Grignard Reaction

  • Dissolve methyl 5-{[6-(trifluoromethyl)pyridin-2-yl]carboxamido}-1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 3.0 eq) dropwise.[10]

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final intermediate, N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide .

Characterization of the Key Intermediate

The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[11]

Part II: Application of the Intermediate in IRAK4 Inhibitor Synthesis and Evaluation

The synthesized indazole intermediate serves as a versatile scaffold for the generation of a library of potential IRAK4 inhibitors. The following sections describe the synthesis of a representative IRAK4 inhibitor and protocols for evaluating its biological activity.

Synthesis of a Representative IRAK4 Inhibitor

The N-H of the indazole ring in the key intermediate can be alkylated to introduce various side chains, allowing for the exploration of structure-activity relationships.

Protocol: N-Alkylation of the Indazole Intermediate

  • To a solution of N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (1.0 eq) in anhydrous DMF, add a suitable base such as cesium carbonate or sodium hydride (1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add the desired alkyl halide (e.g., 1-bromo-3-methylbutane) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction as described in Step 3 of the intermediate synthesis.

  • Purify the final product by preparative HPLC or column chromatography to obtain the target IRAK4 inhibitor.

In Vitro Evaluation of IRAK4 Inhibition

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a robust method for determining the potency of an inhibitor.[5][8][12]

  • Reagent Preparation: Prepare the IRAK4 kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), recombinant human IRAK4 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP at appropriate concentrations.[8]

  • Inhibitor Dilution: Prepare a serial dilution of the synthesized IRAK4 inhibitor in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, the IRAK4 enzyme, and the substrate/ATP mixture.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Assay for IRAK4 Pathway Inhibition

Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay measures the activity of the NF-κB transcription factor, a key downstream effector of the IRAK4 pathway.[13][14]

  • Cell Culture: Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in appropriate growth medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the synthesized IRAK4 inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate TLR or IL-1R ligand (e.g., IL-1β or LPS) to activate the IRAK4 pathway.

  • Incubation: Incubate the plate for 6-8 hours to allow for luciferase expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercially available luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the IC₅₀ value of the inhibitor.

In Vivo Efficacy Evaluation in Disease Models

Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis.[15][16]

  • Disease Induction: Immunize DBA/1J mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.[16]

  • Treatment: Once arthritis develops (typically around day 28), begin daily oral or intraperitoneal administration of the synthesized IRAK4 inhibitor or vehicle control.

  • Assessment: Monitor the mice for clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) using a standardized scoring system.[15]

  • Endpoint Analysis: At the end of the study, collect tissues for histological analysis of joint inflammation and damage, and measure serum levels of inflammatory cytokines and anti-collagen antibodies.

Protocol: MRL/lpr Mouse Model of Lupus

MRL/lpr mice spontaneously develop a systemic autoimmune disease that closely resembles human systemic lupus erythematosus (SLE).[1][4]

  • Animal Model: Use female MRL/lpr mice, which develop spontaneous lupus-like disease.

  • Treatment: Begin treatment with the synthesized IRAK4 inhibitor or vehicle control at an early stage of disease development (e.g., 8-10 weeks of age) and continue for a defined period (e.g., 8-12 weeks).[1]

  • Monitoring: Monitor disease progression by measuring proteinuria, anti-dsDNA antibody titers, and splenomegaly.

  • Endpoint Analysis: At the end of the study, perform histological analysis of the kidneys to assess glomerulonephritis, and measure serum levels of inflammatory markers.

Conclusion

This application note provides a detailed and practical guide for the synthesis of a key indazole intermediate and its application in the development of novel IRAK4 inhibitors. The provided protocols for chemical synthesis, in vitro biochemical and cellular assays, and in vivo disease models offer a comprehensive framework for researchers in drug discovery and development to advance the field of IRAK4-targeted therapeutics. The successful synthesis and evaluation of potent and selective IRAK4 inhibitors based on this intermediate have the potential to lead to new treatments for a wide range of inflammatory and autoimmune diseases, as well as certain cancers.

References

  • Li, S., Strelow, A., Fontana, E. J., & Wesche, H. (2002). IRAK-4: a novel member of the IRAK family with the properties of an IRAK-kinase. Proceedings of the National Academy of Sciences, 99(8), 5567-5572.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017186703A1 - Polymorphic form of n-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2h-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide.
  • BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Retrieved from [Link]

  • Chen, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1735-1741.
  • De, A., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. European Journal of Medicinal Chemistry, 285, 116269.
  • Bailey, N. J., et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry, 48(1), 42-46.
  • Blank, M., & Shoenfeld, Y. (2008). Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS). Journal of Autoimmunity, 30(1-2), 49-55.
  • Google Patents. (n.d.). WO2017186700A1 - Crystalline forms of n-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2h-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide.
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  • Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR protocols, 3(4), 101777.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are IRAK4 inhibitors and how do they work?. Retrieved from [Link]

  • Munch-Petersen, J., & Andersen, V. K. (1961). Conjugate Additions of Grignard Reagents to α, β-Unsaturated Esters. VIII. Further Studies on the Effect of Cuprous Chloride. Acta Chemica Scandinavica, 15, 271-280.
  • Apostolidis, S. A., & Tsokos, G. C. (2023). Targeted Small Molecules for Systemic Lupus Erythematosus: Drugs in the Pipeline. International journal of molecular sciences, 24(7), 6393.
  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MedlinePlus Genetics. (2011). IRAK4 gene. Retrieved from [Link]

  • Google Patents. (n.d.). EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • Hu, X., et al. (2023). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Organic letters, 25(42), 7792-7796.
  • Melisi, D., et al. (2006). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. Biochemical pharmacology, 71(8), 1143-1153.
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Method

Application Notes &amp; Protocols: A Guide to Suzuki Coupling with Phenylsulfonylpiperidine Derivatives

Introduction: The Strategic Union of Suzuki Coupling and Privileged Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Suzuki Coupling and Privileged Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryls, polyolefins, and styrenes.[3][4] The power of the Suzuki coupling lies in its ability to connect two molecular fragments, typically an organohalide and an organoboron compound, under relatively mild conditions.[2]

This guide focuses on the application of the Suzuki coupling to a class of compounds of significant medicinal interest: phenylsulfonylpiperidine derivatives. The piperidine ring is a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of approved drugs and biologically active compounds.[5][6] Its derivatives are key components in pharmaceuticals targeting a wide array of conditions, including cancer, neurological disorders, and infectious diseases.[7][8] The addition of a phenylsulfonyl group to the piperidine nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug design.

The successful coupling of these derivatives with various aryl or heteroaryl partners via the Suzuki reaction opens a direct and efficient route to novel chemical entities with significant therapeutic potential. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the experimental procedure for this specific application, grounded in mechanistic understanding and practical insights.

Reaction Principle and General Workflow

The core of the reaction is the palladium-catalyzed cross-coupling of a halogenated phenylsulfonylpiperidine derivative (the electrophile) with an aryl or heteroaryl boronic acid or its ester (the nucleophile) in the presence of a base.[4] The overall transformation is depicted below:

General Reaction Scheme:

Where X = Br, I, Cl, or OTf and B(OR)2 = Boronic acid or Boronic ester

The experimental process, from initial setup to the isolation of the final product, follows a systematic workflow designed to ensure reproducibility and maximize yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Prepare Solutions prep_glass Dry Glassware setup Assemble Reaction Vessel prep_glass->setup degas Degas Solvent & Reagents setup->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical workflow for a Suzuki coupling experiment.

Detailed Experimental Protocol: A Representative Example

This protocol details the coupling of 1-(phenylsulfonyl)-4-(4-bromophenyl)piperidine with phenylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
1-(Phenylsulfonyl)-4-(4-bromophenyl)piperidine380.301.0380 mgThe electrophilic partner.
Phenylboronic Acid121.931.2146 mgThe nucleophilic partner (slight excess is common).
Pd(dppf)Cl₂816.640.0324.5 mgPalladium catalyst (3 mol%).
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase (finely ground for better reactivity).
1,4-Dioxane--8 mLAnhydrous solvent.
Water--2 mLCo-solvent; often crucial for the reaction.
Ethyl Acetate--~50 mLFor extraction.
Brine--~20 mLFor washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededFor drying the organic layer.
Silica Gel--As neededFor column chromatography.
Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add 1-(phenylsulfonyl)-4-(4-bromophenyl)piperidine (380 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol).

    • Seal the flask with a septum.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is critical as oxygen can lead to catalyst degradation and unwanted side reactions like homocoupling.[1]

    • Using a syringe, add the anhydrous 1,4-dioxane (8 mL) and water (2 mL) to the flask.

    • Bubble the inert gas through the reaction mixture for 10-15 minutes to thoroughly degas the solution.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the mixture vigorously. The solution will typically change color, often turning dark brown or black, which is normal for many palladium-catalyzed reactions.[9]

  • Monitoring:

    • Monitor the reaction's progress by TLC, checking for the disappearance of the starting aryl bromide.[4] A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Work-up:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Add deionized water (~20 mL) to the flask and stir for a few minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired biaryl product.

Mechanism and Key Considerations

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the phenylsulfonylpiperidine derivative (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[10] The reactivity of the halide follows the order I > Br > Cl.[12]

  • Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium center. This step requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium.[3][13][14]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11]

Expert Insights & Causality
  • Choice of Catalyst: The ligand on the palladium catalyst is crucial. For substrates like aryl bromides, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and reliable choice.[15] For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be necessary to promote the oxidative addition step.[16]

  • The Role of the Base: The base is not merely a spectator; it is essential for the transmetalation step.[3][14] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The presence of water as a co-solvent can be beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1] However, for substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[13]

  • Solvent Selection: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are typically used.[1] A mixture of an organic solvent and water is often optimal. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • The Phenylsulfonylpiperidine Moiety: The electron-donating nature of the piperidine ring and the potential for the sulfonyl group's oxygen atoms to coordinate with the palladium center can influence the electronic environment at the reaction site. While generally well-tolerated, highly electron-rich aryl halides can sometimes make the oxidative addition step more challenging.[9] In such cases, switching to a more reactive catalyst system may be required.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently active base.3. Poor solubility of reagents.1. Ensure thorough degassing of the reaction mixture.[1]2. Try a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered.3. Screen different solvent systems (e.g., DMF, THF/water).[17]
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative coupling of the boronic acid.[1]Rigorously exclude oxygen from the reaction vessel through proper degassing techniques.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace water.Use anhydrous solvents if water is not intentionally part of the system. Minimize reaction time and temperature.
Dehalogenation of Starting Material A side reaction where the halide is replaced by hydrogen.This can be promoted by certain palladium-hydride species.[1] Ensure the purity of reagents and consider a different catalyst/ligand system.

Conclusion

The Suzuki-Miyaura cross-coupling of phenylsulfonylpiperidine derivatives is a powerful and reliable method for synthesizing novel molecules of significant interest in drug discovery. By understanding the underlying mechanism and carefully controlling key experimental parameters—such as the choice of catalyst, base, and solvent, and the exclusion of oxygen—researchers can successfully employ this reaction to accelerate their research and development efforts. This guide provides a solid foundation, combining a detailed protocol with the scientific rationale necessary for effective implementation, optimization, and troubleshooting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Semantic Scholar. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

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Application

Application Notes &amp; Protocols: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Protected Amine Intermediates

Introduction: The Central Role and Purification Challenges of Boc-Protected Amines The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role and Purification Challenges of Boc-Protected Amines

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2][3] Its utility lies in its remarkable stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[3] This allows for selective deprotection and subsequent reaction at the liberated amine functionality, a strategy known as orthogonal protection.[3][4]

Aliphatic amines, in particular, are prevalent in pharmaceuticals, making their synthesis and purification critical.[5] However, the introduction of the lipophilic Boc group significantly alters the physicochemical properties of the parent amine, transforming a typically polar and basic molecule into a more nonpolar, neutral species. This transformation presents unique challenges for purification. Crude reaction mixtures often contain the desired Boc-protected product alongside unreacted starting materials, excess Boc-anhydride, and various byproducts. High-Performance Liquid Chromatography (HPLC), predominantly in the reversed-phase mode, stands as the premier technique for achieving the high purity levels required for subsequent synthetic steps and final drug substance characterization.[6]

This guide provides a detailed framework for developing, optimizing, and implementing robust HPLC purification methods for Boc-protected amine intermediates, blending theoretical principles with practical, field-proven protocols.

Pillar 1: The Chromatographic Rationale - Mastering the Separation

The purification of Boc-protected amines almost exclusively relies on Reversed-Phase HPLC (RP-HPLC). The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (typically silica chemically bonded with alkyl chains like C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol).[7]

The Stationary Phase: More Than Just a C18 Column

While C18 columns are the workhorse for most small molecule purifications, the specific properties of Boc-protected amines warrant careful consideration of the stationary phase.

  • Analyte Characteristics : Boc-protected amines are significantly less polar than their parent amines. The bulky tert-butyl group imparts substantial hydrophobicity, leading to strong retention on C18 phases. This is advantageous as it often provides good separation from more polar impurities.

  • Secondary Interactions and Peak Shape : A primary challenge in purifying any amine-containing compound is the potential for undesirable interactions with residual silanol groups on the silica backbone of the stationary phase. These acidic silanols can interact with any trace basicity, leading to significant peak tailing.[8] For Boc-protected amines, this is less of an issue as the carbamate linkage significantly reduces the basicity of the nitrogen atom. However, for molecules with other basic functional groups, or if partial deprotection occurs, peak tailing can become problematic.

Table 1: Stationary Phase Selection Guide

Stationary PhaseKey Characteristics & Best Use Case for Boc-Amine Purification
Standard C18 General-purpose, high hydrophobicity. Excellent starting point for most Boc-protected amines. Provides strong retention.
End-capped C18 Residual silanols are chemically deactivated ("capped"). Highly recommended to minimize secondary interactions and ensure sharp, symmetrical peaks, especially if other basic moieties are present.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic rings. Useful if the target molecule or key impurities contain aromatic systems, potentially resolving compounds that co-elute on a C18.
Polar-Embedded Contains polar groups (e.g., carbamate) embedded in the alkyl chain. Can provide unique selectivity and improved peak shape for moderately polar compounds.
The Mobile Phase: The Engine of Selectivity

The mobile phase composition is the most powerful tool for manipulating retention and achieving separation.

  • Organic Modifier (Solvent B) : Acetonitrile (ACN) and methanol (MeOH) are the most common choices.

    • Acetonitrile is generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Methanol can offer different selectivity and is a stronger hydrogen-bond donor, which can be useful in specific cases.[7]

  • Aqueous Component (Solvent A) & The Critical Role of Additives : The aqueous phase is rarely just water. Additives are crucial for controlling peak shape and ensuring reproducible chromatography.

    • Trifluoroacetic Acid (TFA) : The most common additive, typically used at 0.05-0.1%. TFA serves two primary functions: it acts as an ion-pairing agent for any residual basic compounds, masking their interaction with silanols, and it maintains a low pH (~2), which protonates silanols, further reducing their negative charge and unwanted interactions.[9] This leads to sharper peaks and better resolution.

    • Formic Acid (FA) : Often used as a substitute for TFA, especially in mass-directed purification, as it is less prone to causing ion suppression in the mass spectrometer source.[9] However, it is a weaker acid than TFA, and may not provide the same degree of peak shape improvement in all cases.

    • Buffers (e.g., Ammonium Acetate, Ammonium Formate) : Used when a specific, stable pH is required. For Boc-protected amines, which are generally stable at low pH, TFA or FA are usually sufficient and simpler to implement.

A Critical Caveat on TFA and Boc-Group Stability : The Boc group is acid-labile. While it is generally stable to the low concentrations (0.1%) of TFA used in the mobile phase during the short residence time on the column, prolonged exposure can cause deprotection.[10][11] This is particularly problematic during post-purification workup. Evaporation of the mobile phase concentrates the non-volatile TFA, significantly increasing its effective acidity and potentially cleaving the Boc group.[11][12] It is imperative to neutralize the collected fractions with a base (e.g., a dilute solution of ammonium hydroxide or triethylamine in methanol) before solvent removal or to use lyophilization (freeze-drying) where the TFA can be removed along with the water/ACN.[12]

Pillar 2: A Self-Validating System - Protocols for Success

A robust purification strategy is not a single method but a logical workflow. The system described here moves from a rapid, information-rich screening run to a fine-tuned, optimized preparative method.

Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_0 Phase 1: Analytical Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Preparative Purification A 1. Dissolve Crude Sample (e.g., in DMSO or DMF) B 2. Perform Fast Gradient (5-95% B in 5 min) on Analytical C18 Column A->B C 3. Analyze Chromatogram - Identify Product Peak (UV/MS) - Assess Purity & Resolution B->C D 4. Focus the Gradient (Shallow gradient around elution %B of product) C->D Product elutes? E 5. Evaluate Loading (Inject increasing amounts to check for overload) D->E F 6. Scale Up to Prep Column (Geometric scaling of flow rate and sample load) E->F Resolution maintained? G 7. Perform Purification Run (Mass-Directed Fraction Collection) F->G H 8. Post-Purification Workup - Analyze Fractions - Pool & Neutralize - Evaporate/Lyophilize G->H

Caption: A systematic workflow for HPLC purification.

Protocol 1: Generic Analytical Scouting Method

This protocol is designed to quickly assess the purity of a crude Boc-protected amine and determine the approximate solvent composition required for its elution.

  • System Preparation :

    • Column : C18, 4.6 x 50 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile.

    • Flow Rate : 1.5 mL/min.

    • Detection : UV at 214 nm & 254 nm. If available, use Mass Spectrometry (MS) for definitive peak identification.[13]

  • Sample Preparation :

    • Dissolve a small amount of the crude reaction mixture (~1-2 mg) in 1 mL of a 1:1 mixture of Mobile Phase A and B, or a suitable solvent like DMSO if solubility is an issue.

  • Chromatographic Run :

    • Injection Volume : 5 µL.

    • Gradient :

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 7.0 min: 5% B (Re-equilibration)

  • Data Analysis :

    • Identify the peak corresponding to the Boc-protected product using its expected mass from the MS detector. Mass-directed purification makes this process unambiguous.[13][14]

    • Note the percentage of Solvent B at which the product elutes. This is the key parameter for the next step.

    • Assess the resolution between the product peak and major impurities.

Protocol 2: Focused Gradient Optimization & Preparative Scale-Up

Based on the scouting run, this protocol optimizes the separation for preparative scale.

  • System Preparation (Preparative) :

    • Column : C18, 21.2 x 150 mm, 5 µm particle size (example size, choose based on desired loading).

    • Mobile Phase A : 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile.

    • Flow Rate : 20 mL/min (adjust based on column diameter).

    • Detection : UV and Mass-Directed Fraction Collection.[15][16]

  • Gradient Design :

    • Let's assume the product eluted at 60% B in the scouting run (at ~3 minutes on a 5-minute gradient).

    • A good starting point for a focused preparative gradient is to span ±15% around this value over a longer period (e.g., 10-15 column volumes).

    • Example Focused Gradient :

      • 0.0 min: 45% B (60% - 15%)

      • 15.0 min: 75% B (60% + 15%)

      • Then include wash and re-equilibration steps.

  • Sample Loading and Injection :

    • Dissolve the crude material in the minimum amount of a strong solvent (e.g., DMSO, DMF). Crucially, the injection solvent should be minimized to avoid peak distortion.

    • Perform a small loading study on the preparative column to determine the maximum amount of crude material that can be injected without compromising resolution.

  • Purification and Workup :

    • Perform the preparative run, collecting fractions based on the target mass signal.

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Pool the pure fractions.

    • IMMEDIATELY add a neutralizing agent (e.g., 1-2 equivalents of triethylamine or a few drops of dilute ammonium hydroxide) to the pooled fractions to quench the TFA.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final pure product as a TFA salt (if neutralized with a volatile base) or as a free base after further workup.

Pillar 3: Troubleshooting and Authoritative Grounding

Even with a robust workflow, challenges can arise. Understanding the cause is key to a swift resolution.

Table 2: Common HPLC Purification Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silica silanols.[8]- Column contamination or void formation.- Mobile phase pH inappropriate for other ionizable groups.- Ensure mobile phase contains 0.1% TFA or FA.- Switch to a high-quality, end-capped C18 column.- Flush the column with a strong solvent series (e.g., water, methanol, isopropanol, dichloromethane, isopropanol, methanol, water).[8]- Replace the column if it is old or has been subjected to pressure shocks.
Product Deprotection - TFA concentration in collected fractions increases during solvent evaporation.[12]- Crude sample was acidic before injection.- Neutralize collected fractions with a suitable base before any concentration step.- Use lyophilization (freeze-drying) for solvent removal.[12]- Ensure crude sample is neutralized before dissolution and injection.
Poor Resolution - Gradient is too steep.- Column is overloaded.- Improper stationary phase selectivity.- Develop a shallower, more focused gradient around the elution point of the target compound.- Reduce the amount of sample loaded onto the column.- Try an orthogonal stationary phase like Phenyl-Hexyl.[17]
Split Peaks - Column frit is partially blocked.- A void has formed at the head of the column.- Injection solvent is much stronger than the mobile phase.- Reverse-flush the column (if the manufacturer allows).- Replace the column.- Dissolve the sample in a solvent as weak as possible, ideally the initial mobile phase.
Diagram: Logic for Troubleshooting Peak Tailing

Tailing_Troubleshooting Start Peak Tailing Observed CheckTFA Is 0.1% TFA/FA in Mobile Phase? Start->CheckTFA AddTFA Add 0.1% TFA to both Mobile Phase A and B CheckTFA:s->AddTFA no CheckColumn Is an End-Capped C18 Column in Use? CheckTFA:s->CheckColumn yes AddTFA->CheckColumn SwitchColumn Switch to a high-quality end-capped C18 column CheckColumn:s->SwitchColumn no FlushColumn Perform Column Wash Protocol CheckColumn:s->FlushColumn yes SwitchColumn->FlushColumn ReplaceColumn Replace with New Column FlushColumn->ReplaceColumn If problem persists Resolved Problem Resolved FlushColumn->Resolved If successful ReplaceColumn->Resolved

Caption: A decision tree for diagnosing peak tailing.

Conclusion

The successful HPLC purification of Boc-protected amine intermediates is an achievable and reproducible process when approached systematically. By understanding the interplay between the analyte's properties, the stationary phase chemistry, and the mobile phase composition, researchers can move efficiently from crude reaction mixtures to highly pure compounds. The keys to success are methodical development, beginning with a fast analytical scout, followed by the creation of a focused preparative gradient, and meticulous post-purification handling—most notably, the immediate neutralization of TFA to preserve the integrity of the acid-sensitive Boc group. Coupled with the power of mass-directed purification, these protocols provide a robust framework for accelerating drug discovery and development workflows.

References

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Silver, J. et al. (2021). Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. Retrieved from [Link]

  • Green, R. A. et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, ACS Publications. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Considerations for Mass-Directed Purification. Retrieved from [Link]

  • Edelmann, F. T. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Li, Y. S. et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Gilson. (n.d.). Mass Directed Fraction Collection for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Scribd. (n.d.). BOC Deprotection 2. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Biotage. (2023). How to purify your peptide using mass directed flash chromatography. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Supelco. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (2022). Purification Product Guide 2022. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Retrieved from [Link]

Sources

Method

Application Note: A Validated Analytical Framework for the Quality Control of Piperidine Building Blocks

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a vast number of active pharmaceutical ingredients (APIs). The quality of these piperidine-based building blocks is paramount, as impu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a vast number of active pharmaceutical ingredients (APIs). The quality of these piperidine-based building blocks is paramount, as impurities or deviations in critical quality attributes can significantly impact the safety, efficacy, and stability of the final drug product. This application note provides a comprehensive guide to the essential analytical techniques for the robust quality control (QC) of piperidine building blocks. We present detailed, field-proven protocols for identity, purity, impurity profiling, and water content analysis, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH). Each protocol is designed as a self-validating system, with clear explanations of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Critical Role of Piperidine Building Blocks in Drug Discovery

Piperidine, a saturated six-membered heterocycle, is a highly privileged scaffold in drug design. Its unique structural and physicochemical properties—such as its ability to modulate lipophilicity, act as a hydrogen bond acceptor, and adopt specific conformations to fit into the binding pockets of molecular targets—make it a versatile component in a wide array of therapeutics.[1] The metabolic stability of the piperidine ring further enhances its "druggability," improving pharmacokinetic profiles and often reducing toxicity.[1]

Given their foundational role, the quality of piperidine building blocks must be rigorously controlled. A comprehensive analytical control strategy is not merely a regulatory requirement but a scientific necessity to ensure the reproducibility of synthetic processes and the safety of the final API. This guide outlines a multi-faceted analytical approach, leveraging orthogonal techniques to provide a complete picture of a building block's quality.

A Holistic Quality Control Workflow

A robust QC strategy for piperidine building blocks relies on a series of integrated analytical tests, each interrogating a specific quality attribute. The relationship between these tests forms a logical workflow, from initial identity confirmation to detailed impurity analysis.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identity & Structure Confirmation cluster_2 Purity & Impurity Analysis cluster_3 Specific Attribute Testing cluster_4 Final Disposition start Piperidine Building Block Batch Received visual Visual Inspection (Appearance, Color) start->visual nmr NMR Spectroscopy (Identity & Structural Integrity) visual->nmr Primary ID mass_spec_id Mass Spectrometry (Molecular Weight Confirmation) nmr->mass_spec_id Confirmatory ID hplc HPLC-UV (Purity Assay & Related Substances) mass_spec_id->hplc Proceed if Identity Confirmed gc GC-HS/MS (Residual Solvents & Volatile Impurities) hplc->gc kf Karl Fischer Titration (Water Content) hplc->kf report Generate Certificate of Analysis (CoA) hplc->report Compile Data gc->report Compile Data kf->report Compile Data release Batch Release / Reject report->release

Caption: A comprehensive QC workflow for piperidine building blocks.

Protocol I: Identity and Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the identity and structural integrity of organic molecules.[1][2] It provides unambiguous evidence of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

Rationale and Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. For basic piperidine derivatives, which can interact with acidic protons, aprotic solvents like Chloroform-d (CDCl₃) or Acetonitrile-d₃ are often preferred for initial screening. If signal overlap occurs, changing the solvent to an aromatic one like Benzene-d₆ can induce Aromatic Solvent-Induced Shifts (ASIS), altering the chemical shifts of nearby protons and resolving overlapping signals.[3]

  • 1D vs. 2D NMR: A standard 1D ¹H NMR spectrum is the first step for initial identification.[2] However, for complete structural verification and to resolve complex splitting patterns common in piperidine rings, a suite of 2D NMR experiments (COSY, HSQC, HMBC) is essential.[2][4]

Step-by-Step Protocol for Structural Elucidation

This protocol outlines a systematic approach to confirm the structure of a new piperidine building block.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the piperidine building block.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the solution is clear and free of particulate matter.

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum. This provides initial information on chemical shifts, integration (proton count), and multiplicity (splitting patterns).[2]

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.[5]

  • Acquisition of 2D Spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). Cross-peaks connect coupled protons, allowing for the tracing of proton networks within the molecule.[2]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.[2]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting different spin systems and identifying quaternary carbons.[2]

  • Data Interpretation Workflow:

NMR_Interpretation H1_NMR 1. Analyze ¹H NMR (Shift, Integration, Multiplicity) C13_DEPT 2. Analyze ¹³C & DEPT (Identify C-types: CH₃, CH₂, CH, Cq) H1_NMR->C13_DEPT COSY 3. Use COSY (Connect coupled protons, build fragments) C13_DEPT->COSY HSQC 4. Use HSQC (Assign carbons directly attached to protons) COSY->HSQC HMBC 5. Use HMBC (Connect fragments via long-range H-C correlations, assign Cq) HSQC->HMBC Structure 6. Assemble Structure HMBC->Structure

Caption: Systematic workflow for NMR-based structure elucidation.

Protocol II: Purity Assay and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for determining the purity of pharmaceutical building blocks and quantifying related substance impurities.[6]

Rationale and Experimental Choices
  • Column Selection: Piperidines are basic compounds. Their analysis by reversed-phase HPLC can be challenging due to strong interactions between the basic nitrogen and residual acidic silanols on the silica surface of the column, leading to poor peak shape (tailing). To mitigate this, modern, high-purity, end-capped C18 or C8 columns are recommended. Columns with embedded polar groups can also offer excellent peak shape for basic compounds.[7]

  • Mobile Phase pH: Controlling the mobile phase pH is critical. To ensure consistent protonation of the piperidine nitrogen and achieve sharp, symmetrical peaks, the mobile phase should be buffered at a pH at least 2 units below the pKa of the piperidine analyte. A low pH (e.g., 2.5-3.5 using formic acid or phosphoric acid) is typically employed.

  • Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[8] This involves assessing parameters like specificity, linearity, accuracy, precision, and range.[9]

Step-by-Step Protocol for HPLC Purity Analysis

This protocol is a general template and should be optimized for the specific piperidine building block.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV/PDA detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 210 nm if no strong chromophore is present).[3]

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 v/v).

    • Reference Standard Solution (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3]

    • Sample Solution (e.g., 0.5 mg/mL): Prepare in the same manner as the reference standard using the sample to be analyzed.[3]

  • Chromatographic Run & Data Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform a system suitability test by injecting the reference standard solution five times.

    • Inject a blank (diluent), followed by the reference standard and sample solutions.

    • Calculate the purity (% Area) of the main peak in the sample chromatogram.

Validation of the HPLC Method (ICH Q2(R2) Framework)

A validated method provides documented evidence of its reliability.

HPLC_Validation cluster_Core Core Validation Parameters cluster_Range Range & Limits Method HPLC Purity Method Specificity Specificity (Peak Purity, Forced Degradation) Method->Specificity Linearity Linearity (5 levels, e.g., 50-150% of target conc.) Method->Linearity Accuracy Accuracy (% Recovery of spiked samples, 3 levels) Method->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Method->Precision LOQ Limit of Quantitation (LOQ) (For Impurities) Method->LOQ LOD Limit of Detection (LOD) (For Impurities) Method->LOD Robustness Robustness (Varying Flow, Temp, pH) Method->Robustness Range Range (Derived from Linearity, Accuracy, Precision) Linearity->Range Accuracy->Range Precision->Range

Caption: Key parameters for HPLC method validation as per ICH Q2(R2).

  • Specificity: The ability to measure the analyte in the presence of impurities and degradants. This is demonstrated by assessing peak purity using a PDA detector and by performing forced degradation studies (acid, base, oxidation, heat, light) to show that degradation peaks are resolved from the main analyte peak.[10]

  • Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability: Assessed by analyzing the same sample multiple times (n≥6) under the same conditions in a short interval.

    • Intermediate Precision: Assessed by varying conditions such as day, analyst, or instrument. The Relative Standard Deviation (%RSD) is calculated.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[11]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified.[11][12]

Validation Parameter Typical Acceptance Criteria (for Assay)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
Specificity Peak is spectrally pure; No co-elution with known impurities/degradants

Protocol III: Residual Solvent Analysis by Headspace GC-MS

Organic solvents used during synthesis are not completely removed and remain as residual solvents.[13] Their control is a critical safety requirement, governed by USP <467> and ICH Q3C guidelines. Headspace Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard technique for this analysis.[14][15]

Rationale and Experimental Choices
  • Headspace Sampling: This technique is ideal for volatile organic compounds (solvents) in solid or liquid matrices. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatilized solvents is injected into the GC. This avoids injecting the non-volatile building block, protecting the GC system.

  • Column Selection: USP <467> outlines procedures using specific column phases. A common choice for initial screening (Procedure A) is a G43 phase (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane).[16]

  • Regulatory Context: Solvents are classified based on their toxicity: Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential). The analytical method must be capable of detecting and quantifying solvents at their specified concentration limits.

Step-by-Step Protocol for Residual Solvent Analysis

This protocol is based on the principles of USP <467> for a water-insoluble article.

  • Instrumentation and Conditions:

    • GC-MS System: A GC equipped with a headspace autosampler and a Mass Spectrometer.

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent G43 phase).

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: 40 °C (20 min), ramp at 10 °C/min to 240 °C, hold for 10 min.

    • Injector Temperature: 140 °C.

    • Headspace Parameters: Vial Equilibration Temp: 80 °C; Time: 45-60 min.

  • Solution Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

    • Standard Solutions: Prepare standard solutions of Class 1, 2, and 3 solvents in the diluent at concentrations specified in USP <467>.

    • Sample Preparation: Accurately weigh a known amount of the piperidine building block (e.g., 100 mg) into a headspace vial. Add a precise volume of diluent (e.g., 5 mL). Crimp the vial securely.

  • Analytical Procedure:

    • Equilibrate the sample vial in the headspace autosampler oven.

    • Inject the headspace gas into the GC.

    • Acquire the data in full scan mode to identify any present solvents by comparing their mass spectra to a library (e.g., NIST).

    • Quantify any identified solvents by comparing their peak areas to those from the corresponding standard solutions.

Protocol IV: Water Content Determination by Karl Fischer Titration

Water content is a critical quality attribute that can affect the stability, reactivity, and purity calculation of a building block.[17] Karl Fischer (KF) titration is a rapid and specific method for determining water content.[18]

Rationale and Experimental Choices
  • Volumetric vs. Coulometric: Volumetric KF is suitable for samples with water content >0.1%. Coulometric KF is more sensitive and is used for samples with trace amounts of water (<0.1%).

  • Reagent Selection: For basic samples like piperidines, the pH of the KF medium can increase, leading to a side reaction that consumes iodine and yields erroneously high water content results. To prevent this, the working medium should be buffered with a weak acid, such as benzoic acid or salicylic acid.[19]

Step-by-Step Protocol for Volumetric KF Titration
  • Instrument Setup and Reagent Preparation:

    • Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the burette with a standardized one-component KF titrant.

    • Add a suitable KF solvent (e.g., methanol-based) to the titration vessel.

    • Add a buffering agent (e.g., benzoic acid, ~10 g) to the solvent to neutralize the basic sample.[19]

  • Titrant Standardization:

    • Pre-titrate the solvent in the vessel to a stable, dry endpoint.

    • Accurately add a known amount of water (either as pure water or using a certified water standard like disodium tartrate dihydrate).

    • Titrate to the endpoint. Perform this in triplicate to determine the precise titer (mg H₂O / mL titrant).

  • Sample Analysis:

    • After the vessel is dry, accurately weigh and introduce a suitable amount of the piperidine building block into the titration vessel. The sample size should be chosen to give a convenient titrant volume.

    • Start the titration. The instrument will automatically add titrant until the endpoint is reached.

    • The instrument software will calculate the water content, typically expressed as a weight/weight percentage (% w/w).

Conclusion

The analytical protocols detailed in this application note provide a robust and validated framework for the comprehensive quality control of piperidine building blocks. By integrating orthogonal techniques—NMR for identity, HPLC for purity, GC-MS for volatile impurities, and Karl Fischer titration for water content—a high degree of confidence in the material's quality can be achieved. Adherence to these scientifically sound and regulatory-compliant methodologies is essential for ensuring the consistency of synthetic processes and the safety and efficacy of the resulting pharmaceutical products.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?. Available at: [Link]

  • Nelson, R. (2019). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International. Available at: [Link]

  • Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Available at: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • Hiranuma. (2018, November 29). Water contents Amines. Available at: [Link]

  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Available at: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

  • U.S. Pharmacopeia. (467) RESIDUAL SOLVENTS. Available at: [Link]

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]

  • Agilent Technologies. (2019, May 16). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Available at: [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Chromatography Today. What Does Specificity Mean in Chromatography?. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

  • PharmaGuru. (2025, May 2). How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV. Available at: [Link]

  • MDPI. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • Emory University. (2011, April 14). 1D and 2D NMR. Available at: [Link]

  • Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Available at: [Link]

  • Beilstein-Institut. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

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  • Google Patents. US4740471A - Karl Fischer titration agent and method.
  • ResearchGate. (2025, August 9). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

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Application

Application Notes &amp; Protocols: Strategic Use of N-Boc-1-(phenylsulfonyl)piperidin-4-amine as a Core Scaffold in Solid-Phase Synthesis

Abstract The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into structures targeting a wide array of biological targets.[1] This document provides a detailed technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into structures targeting a wide array of biological targets.[1] This document provides a detailed technical guide for the application of N-Boc-1-(phenylsulfonyl)piperidin-4-amine in solid-phase synthesis (SPS). We present its strategic advantages as a rigid, non-reactive core building block, enabled by the robust N-phenylsulfonyl group, and detail protocols for its incorporation and subsequent diversification at the C4-amino position. This guide is intended for researchers in drug discovery and process development, offering step-by-step methodologies, mechanistic insights, and workflow visualizations to facilitate the construction of complex chemical libraries.

Introduction and Scientific Rationale

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid assembly of compound libraries for high-throughput screening.[2] The selection of appropriate building blocks is critical to the success of any SPS campaign. N-Boc-1-(phenylsulfonyl)piperidin-4-amine is an advanced intermediate designed for this purpose, offering a unique combination of protective groups and a stable core.

Structural Features and Their Implications:

  • Piperidine Core: A conformationally restricted, saturated heterocycle prevalent in numerous FDA-approved drugs. Its structure provides a three-dimensional vector for substituent display.

  • N-Phenylsulfonyl Group: This group serves as a permanent, highly stable protecting group for the piperidine nitrogen. Unlike many N-protecting groups, it is resistant to the acidic and basic conditions typical of both Boc and Fmoc-based solid-phase strategies.[3][4] Its strong electron-withdrawing nature also reduces the basicity of the piperidine nitrogen, preventing side reactions such as undesired alkylation or acylation.[5]

  • C4-N-Boc Group: The tert-Butyloxycarbonyl (Boc) group provides temporary, acid-labile protection for the primary amine at the C4 position.[3] This is the key reactive handle for diversification, allowing for its selective deprotection and subsequent functionalization after the scaffold has been anchored to the solid support.

The strategic orthogonality of these functional groups allows for the piperidine to be introduced as a complete scaffold, with subsequent diversification directed exclusively at the C4-amino position.

Core Application: Library Synthesis Workflow

The primary application of this reagent is as a central scaffold in the synthesis of combinatorial libraries. The general workflow involves coupling the free piperidine nitrogen (after Boc deprotection) of a related precursor, or more commonly, coupling the Boc-protected amine itself to an activated group on the solid support. However, for N-Boc-1-(phenylsulfonyl)piperidin-4-amine, the N1-position is already blocked. Therefore, the most logical and versatile approach is to first deprotect the C4-N-Boc group and then use the resulting primary amine for on-resin reactions.

A more advanced and modular strategy, which we will detail here, involves synthesizing a short linker on the resin first, and then coupling the N-Boc-1-(phenylsulfonyl)piperidin-4-amine building block to that linker. This allows for maximum diversity.

The overall process is visualized below.

G cluster_0 Phase 1: Resin Preparation & Linker Attachment cluster_1 Phase 2: Scaffold Attachment & Diversification Resin Solid Support (e.g., Rink Amide Resin) Coupling1 Couple Linker (HBTU/DIPEA) Resin->Coupling1 Fmoc_Linker Fmoc-Linker-COOH (e.g., Fmoc-Gly-OH) Fmoc_Linker->Coupling1 Resin_Linker Resin-Linker-Fmoc Coupling1->Resin_Linker Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Linker->Deprotection1 Resin_Amine Resin-Linker-NH2 Deprotection1->Resin_Amine Coupling2 Couple Scaffold (HBTU/DIPEA) Resin_Amine->Coupling2 To Phase 2 Scaffold_COOH Activated Scaffold (e.g., Carboxylic Acid) Scaffold_COOH->Coupling2 Resin_Scaffold_Boc Resin-Linker-Scaffold-Boc Deprotection2 Boc Deprotection (50% TFA/DCM) Resin_Scaffold_Boc->Deprotection2 Resin_Scaffold_Amine Resin-Linker-Scaffold-NH2 Deprotection2->Resin_Scaffold_Amine Diversification Diversification Reaction (Acylation or Reductive Amination) Resin_Scaffold_Amine->Diversification Final_Product Final Resin-Bound Product Diversification->Final_Product

Caption: General workflow for solid-phase library synthesis.

Detailed Experimental Protocols

These protocols assume a starting resin loading of 0.5 mmol/g. All solvent volumes are given for 1 gram of resin. Adjust volumes accordingly.

Protocol 1: Boc Deprotection and Scaffold Immobilization via Reductive Amination

This protocol details the immobilization of the scaffold onto a resin bearing an aldehyde functional group. This is a common method for attaching amine-containing building blocks.

Rationale: Reductive amination is a robust and widely used C-N bond-forming reaction, ideal for solid-phase synthesis due to its efficiency and the mildness of the reducing agents typically employed.[6][7] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion intermediate and can be used in protic solvents.

  • Reagent Preparation:

    • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3]

    • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DCM.

    • Reaction Solvent: 1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF).

    • Reducing Agent Solution: 1 M Sodium cyanoborohydride (NaBH₃CN) in DMF.

  • Step-by-Step Procedure:

    • Boc Deprotection (Solution Phase): Dissolve N-Boc-1-(phenylsulfonyl)piperidin-4-amine (1.5 eq) in the Deprotection Solution. Stir for 30 minutes at room temperature. Evaporate the solvent and TFA under reduced pressure to obtain the amine-TFA salt.

    • Resin Swelling: Swell aldehyde-functionalized resin (1.0 eq, e.g., Rink-Amide resin converted to aldehyde) in DMF (10 mL) for 1 hour in a reaction vessel.

    • Imine Formation: Drain the DMF. Add the amine-TFA salt (1.5 eq) dissolved in the Reaction Solvent (10 mL). Add DIPEA (2.0 eq) to neutralize the salt. Agitate the mixture for 2 hours at room temperature.

    • Reduction: Add the Reducing Agent Solution (2.0 eq). Agitate the mixture for 4-6 hours at room temperature.

    • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Confirmation: Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a secondary amine, indicating successful coupling. A negative Kaiser test confirms the consumption of the primary amine.[2]

    • Drying: Dry the resin under vacuum for storage or immediate use in the next step.

Protocol 2: On-Resin Diversification via Acylation

This protocol describes the acylation of the resin-bound secondary amine created in Protocol 1.

Rationale: Amide bond formation is the most common reaction in SPS. Using standard peptide coupling reagents like HBTU provides rapid and high-yield acylation with minimal side reactions. DIPEA is used as a non-nucleophilic base to activate the coupling reagent and neutralize any acidic species.

  • Reagent Preparation:

    • Acylating Solution: Dissolve the desired carboxylic acid (R-COOH, 3.0 eq) and HBTU (2.9 eq) in DMF (8 mL).

    • Activator: N,N-Diisopropylethylamine (DIPEA, 6.0 eq).

  • Step-by-Step Procedure:

    • Resin Swelling: Swell the resin from the previous step in DMF (10 mL) for 1 hour.

    • Pre-activation: In a separate vial, add DIPEA to the Acylating Solution and vortex for 1-2 minutes.

    • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated Acylating Solution. Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a test (e.g., Chloranil test) for the absence of secondary amines to confirm reaction completion.

    • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Drying: Dry the resin under vacuum. The final compound is now ready for cleavage from the support.

Data Summary and Expected Outcomes

The following table summarizes typical conditions and expected outcomes for the key reaction steps. Efficiency is highly dependent on the specific substrates used.

Parameter Protocol 1: Immobilization Protocol 2: Acylation
Key Reagents 1-(Phenylsulfonyl)piperidin-4-amine, Aldehyde-Resin, NaBH₃CNResin-bound amine, R-COOH, HBTU, DIPEA
Solvent 1% AcOH in DMFDMF
Temperature Room TemperatureRoom Temperature
Reaction Time 6 - 8 hours2 - 4 hours
Monitoring Test Chloranil Test (Positive)Chloranil Test (Negative)
Typical Efficiency > 90%> 95%

Mechanistic Visualization

The reductive amination pathway is a two-step process involving the initial formation of a Schiff base (or more accurately, an iminium ion), which is then selectively reduced.

Caption: Mechanism of on-resin reductive amination.

Conclusion

N-Boc-1-(phenylsulfonyl)piperidin-4-amine is a highly valuable building block for solid-phase synthesis. The inertness of the N-phenylsulfonyl group provides a stable anchor point, while the orthogonally protected C4-amine allows for controlled, site-selective diversification. The protocols outlined in this document provide a robust framework for incorporating this scaffold and generating diverse libraries of novel chemical entities for drug discovery programs.

References

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. [Link]

  • Macdonald, J. E., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Matassini, C., et al. The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]

  • Barany, G., & Merrifield, R. B. (1997). Principles and Practice of Solid-Phase Peptide Synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • Caccia, S., et al. (2006). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Goti, G., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. [Link]

  • Isom, G. E., & Goure, W. F. (2016). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. In Methods in Enzymology (Vol. 575, pp. 25-45). Academic Press. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Ali, A. M., et al. (2013). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. [Link]

  • Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Current Organic Chemistry. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press. [Link]

  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

Sources

Method

Application Note: Chemoenzymatic Synthesis of Chiral Piperidine Carbamates via Lipase-Catalyzed Kinetic Resolution

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral Piperidines The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive compounds.[1] The introduction of chirality to this six-membered nitrogenous heterocycle dramatically expands its chemical space and biological utility.[2] Enantiomerically pure piperidine derivatives are sought-after building blocks because the stereochemistry often dictates the molecule's pharmacological profile, including its efficacy, selectivity, and safety.[3][4] Introducing chiral centers can enhance binding affinity to biological targets, modulate physicochemical properties, and improve pharmacokinetic profiles.[4]

Traditional chemical methods for obtaining chiral piperidines, such as asymmetric synthesis or resolution with chiral resolving agents, can be expensive, require harsh reaction conditions, and may involve multiple protection/deprotection steps.[5] Chemoenzymatic synthesis offers a powerful and sustainable alternative. By harnessing the exquisite stereoselectivity of enzymes, this approach enables the efficient production of optically active intermediates under mild, environmentally benign conditions.[6]

This application note details a robust and widely applicable protocol for the synthesis of chiral piperidine carbamates through the enzymatic kinetic resolution (EKR) of a racemic N-Boc-protected hydroxypiperidine.

Principle of the Method: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a technique used to separate a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this chemoenzymatic approach, a lipase is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[7]

The core of this protocol is the EKR of racemic tert-butyl 3-hydroxy-1-piperidinecarboxylate, commonly known as (±)-N-Boc-3-hydroxypiperidine. Lipase B from Candida antarctica (CAL-B), often used in an immobilized form such as Novozym® 435 for enhanced stability and reusability, is an exceptionally effective biocatalyst for this transformation.[8][9]

The enzyme selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer) with an acyl donor (e.g., vinyl acetate), converting it into the corresponding ester (a carbamate derivative in function). The other enantiomer (S-enantiomer) reacts at a much slower rate and remains largely as the unreacted alcohol.[10] The reaction is ideally stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the acylated product and the remaining starting material. The two compounds, now having different functional groups (ester vs. alcohol), can be readily separated by standard chromatographic techniques.

Experimental Protocols & Methodologies

Materials and Reagents
  • (±)-tert-butyl 3-hydroxy-1-piperidinecarboxylate (Racemic Substrate)

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

  • Vinyl Acetate (Acyl Donor)

  • Anhydrous Organic Solvent (e.g., Toluene, Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE))

  • Diatomaceous Earth (e.g., Celite®)

  • Ethyl Acetate (for chromatography)

  • Hexanes (for chromatography)

  • Sodium Sulfate (anhydrous, for drying)

Instrumentation
  • Magnetic stirrer with hot plate

  • Reaction vessel (round-bottom flask) with inert gas inlet (N₂ or Ar)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for ee determination

Overall Experimental Workflow

The chemoenzymatic process can be visualized as a straightforward workflow from racemic starting material to separated, enantioenriched products.

G cluster_0 Synthesis & Resolution cluster_1 Purification & Analysis racemate Racemic N-Boc-3- hydroxypiperidine reaction Enzymatic Kinetic Resolution (CAL-B, Vinyl Acetate, Solvent) racemate->reaction mixture Mixture: (R)-N-Boc-3-acetoxypiperidine (S)-N-Boc-3-hydroxypiperidine reaction->mixture separation Chromatographic Separation mixture->separation product_S (S)-Alcohol (>99% ee) separation->product_S More Polar product_R (R)-Acetate (>99% ee) separation->product_R Less Polar analysis Chiral HPLC/GC (ee Determination) product_S->analysis product_R->analysis

Caption: Workflow for Chemoenzymatic Resolution.

Step-by-Step Protocol: Enzymatic Kinetic Resolution
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add racemic tert-butyl 3-hydroxy-1-piperidinecarboxylate (1.0 equiv, e.g., 10 mmol, 2.01 g).

  • Solvent Addition: Add anhydrous solvent (e.g., MTBE, 100 mL). Stir the mixture until the substrate is fully dissolved.

    • Causality Note: Aprotic organic solvents are preferred as they minimize enzyme deactivation and prevent unwanted hydrolysis of the acyl donor and product.[11] MTBE is an excellent choice due to its low miscibility with water and minimal interference with lipase activity.

  • Acyl Donor Addition: Add vinyl acetate (1.5-2.0 equiv, e.g., 15-20 mmol).

    • Causality Note: Vinyl acetate is an "activated" acyl donor. The enol tautomer of the vinyl alcohol byproduct quickly isomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.

  • Enzyme Addition: Add immobilized CAL-B (Novozym® 435) (e.g., 50-100 mg per mmol of substrate).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components. This can take anywhere from 6 to 48 hours.

  • Reaction Quench & Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering the mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the filter pad with a small amount of the reaction solvent or ethyl acetate.

    • Trustworthiness Note: The immobilized enzyme can often be washed, dried, and reused for several cycles, making the process more cost-effective and sustainable.[9]

  • Workup: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mixture of the acylated product and the unreacted alcohol.

  • Purification: Separate the two components using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) is typically effective. The acylated product will be less polar and elute first, followed by the more polar unreacted alcohol.

Step-by-Step Protocol: Determination of Enantiomeric Excess (ee)

Accurate determination of ee is critical to validate the success of the resolution.[12] This is typically done using chiral HPLC or GC.

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the purified alcohol and the purified acetate product in the appropriate mobile phase solvent (e.g., Hexane/Isopropanol).

  • Derivatization (if necessary): For GC analysis, the alcohol may need to be derivatized (e.g., to its trifluoroacetate ester) to improve volatility and separation.[13] For HPLC, this is often not required.

  • Chromatographic Analysis: Inject the samples onto a suitable chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H for HPLC).

  • Data Analysis: Integrate the peak areas for the two enantiomers. The ee is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation and Expected Results

The success of the EKR is dependent on several factors. The following table summarizes typical conditions and expected outcomes.

ParameterTypical Value/RangeRationale & Expected Outcome
Substrate (±)-N-Boc-3-hydroxypiperidineA common chiral building block.[14]
Enzyme Immobilized CAL-BHigh enantioselectivity (E > 200) for secondary alcohols.[15]
Acyl Donor Vinyl AcetateIrreversible acylation leads to high yields and ee.
Solvent MTBE, Toluene, THFAprotic solvents maintain enzyme stability.[16]
Temperature 30 - 45 °CBalances reaction rate and enzyme stability.
Reaction Time 6 - 48 hoursMonitored to achieve ~50% conversion.
Conversion ~50%Optimal for achieving high ee for both products.
Expected ee (Alcohol) >99% (S-enantiomer)High selectivity leaves one enantiomer untouched.[10]
Expected ee (Acetate) >99% (R-enantiomer)High selectivity ensures only one enantiomer is acylated.

Visualizing the Kinetic Resolution Mechanism

The core of the process is the enzyme's ability to distinguish between the two enantiomers of the substrate.

Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive enzyme. 2. Wet solvent or reagents. 3. Incorrect temperature.1. Use a fresh batch of enzyme. 2. Ensure all solvents and reagents are anhydrous. 3. Optimize reaction temperature; check thermometer calibration.
Low enantiomeric excess (ee) 1. Reaction went past 50% conversion. 2. Non-selective enzyme batch. 3. Racemization of product/substrate.1. Monitor reaction more frequently and stop earlier. 2. Test a different batch or supplier of CAL-B. 3. Ensure reaction conditions are mild and workup is not too acidic/basic.
Difficult separation of products 1. Inappropriate chromatography solvent system. 2. Overloaded column.1. Optimize TLC to find a solvent system with better separation (ΔRf > 0.2). 2. Use a larger column or less crude material.

Conclusion

The chemoenzymatic kinetic resolution of racemic N-Boc-3-hydroxypiperidine using Candida antarctica Lipase B is a highly efficient, reliable, and scalable method for producing valuable, enantioenriched chiral building blocks.[17] This approach leverages the principles of green chemistry by operating under mild conditions and utilizing a reusable biocatalyst. The resulting chiral piperidine alcohol and its corresponding carbamate are versatile intermediates, poised for further elaboration in the synthesis of complex pharmaceutical targets and other fine chemicals.[2][6]

References

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]

  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. International Conference on Enzyme Engineering. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. [Link]

  • Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

  • Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature. [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. National Institutes of Health. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]

  • Alcohol Inhibition and Specificity Studies of Lipase B From Candida Antarctica in Organic Solvents. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: Functionalizing the Piperidine Scaffold for Novel Drug Candidates

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in modern pharmacology.[1][2][3] Its prevalence is remarkable, appearing in a vast array of FDA-approved drugs targeting a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2][4] Prominent examples include methylphenidate (Ritalin) for ADHD, donepezil (Aricept) for Alzheimer's disease, and fentanyl for analgesia. The widespread success of this scaffold can be attributed to several key physicochemical properties.

The piperidine motif enhances a drug candidate's profile by:

  • Modulating Lipophilicity and Solubility: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, allowing for fine-tuning of a molecule's solubility and ability to cross biological membranes.[2]

  • Improving Metabolic Stability: The saturated ring is generally robust to metabolic degradation, particularly when functionalized at positions adjacent to the nitrogen, which can enhance a drug's half-life.[2]

  • Providing a 3D Vector: The chair-like conformation of the piperidine ring provides a rigid, three-dimensional scaffold that can orient substituents into specific vectors, enabling precise and high-affinity interactions with biological targets.

  • Enhancing Pharmacokinetic (ADME) Properties: The presence of the piperidine ring often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles with reduced toxicity.[2]

Given its proven track record, the ability to strategically and precisely modify the piperidine core is a cornerstone of modern drug discovery. This guide provides an in-depth overview of the key strategies for piperidine functionalization, with a focus on cutting-edge catalytic methods, and culminates in a detailed protocol for a late-stage C-H arylation reaction.

Strategic Approaches to Piperidine Functionalization

The journey to decorate the piperidine ring has evolved from classical, multi-step sequences to powerful, direct, and often stereoselective catalytic methods. Understanding this evolution provides context for the state-of-the-art techniques employed today.

Classical Synthetic Routes

Historically, substituted piperidines were constructed from acyclic precursors or by modifying existing rings through foundational organic reactions.

  • Ring Formation Strategies: Methods like the Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, have been instrumental in building complex piperidine-containing frameworks.[5][6][7] This reaction remains highly relevant, especially in asymmetric synthesis where chiral catalysts or auxiliaries can induce high stereoselectivity.[7][8]

  • Reduction of Pyridines: The catalytic hydrogenation of substituted pyridines is a common and effective method for accessing the corresponding piperidines.[1] This approach allows for the introduction of substituents on the aromatic precursor before saturation. Modern methods using palladium or rhodium catalysts can achieve this under mild conditions.[1]

  • N-Functionalization: The nitrogen atom is the most readily functionalized position. Standard reactions like alkylation, acylation, and reductive amination are routinely used to introduce substituents that can modulate basicity, serve as linkers, or act as directing groups for further C-H functionalization.

Modern Catalytic Methods: The Era of C–H Functionalization

The most significant recent advancement in this field is the direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds.[9][10] This strategy offers unparalleled efficiency by bypassing the need for pre-functionalized starting materials, thus shortening synthetic routes and enabling late-stage modification of complex molecules.[9][11]

The reactivity of C–H bonds on the piperidine ring is position-dependent:

  • C2 (α-position): Electronically activated due to the adjacent nitrogen, but also sterically hindered.[12][13]

  • C3 (β-position): Electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen.[12][13]

  • C4 (γ-position): Generally the most sterically accessible but electronically neutral position.[12][13]

Achieving site-selectivity is the primary challenge, which is overcome through catalyst and directing group control.

G cluster_start Starting Material cluster_strategy Strategic Decision cluster_catalysis Catalytic C-H Activation cluster_end Final Product Start Piperidine-Containing Core Molecule Protect Install N-Protecting or Directing Group (DG) Start->Protect Causality: DG dictates regioselectivity Catalyst Select Catalyst System (e.g., Pd, Rh, Ru) Protect->Catalyst Causality: Catalyst choice depends on DG and target position Reaction Perform C-H Functionalization Reaction Catalyst->Reaction Coupling Choose Coupling Partner (e.g., Aryl Halide, Alkene) Coupling->Reaction Deprotect Remove DG (if necessary) Reaction->Deprotect Causality: Cleavage enables further derivatization Final Novel Functionalized Drug Candidate Deprotect->Final

Caption: Logical workflow for a directed C-H functionalization strategy.

Key C-H Functionalization Strategies:

  • Directed C-H Activation: This is the most powerful approach for achieving high regioselectivity.[10] A directing group (DG), typically installed on the piperidine nitrogen, coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and delivers it to a specific proximal C-H bond, facilitating its cleavage and subsequent functionalization.[10][14] Common directing groups include picolinamides and aminoquinolines.[15][16] This strategy has been successfully applied to introduce aryl, alkyl, and other functional groups.

  • Cross-Coupling Reactions: While not direct C-H functionalization, reactions like the Buchwald-Hartwig amination are essential for creating C-N bonds.[17][18][19] This palladium-catalyzed reaction couples an amine (like piperidine) with an aryl halide or triflate, providing a robust method for synthesizing N-arylpiperidines, which are common motifs in bioactive compounds.[18]

  • Stereoselective Functionalization: Controlling the three-dimensional arrangement of atoms is critical for drug efficacy.[20][21] Asymmetric catalysis, often using chiral ligands on the metal center, enables the enantioselective or diastereoselective functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion reactions, for instance, can create new stereocenters with high fidelity by carefully selecting the chiral catalyst and N-protecting group.[12]

Caption: Simplified catalytic cycle for a directed C-H arylation reaction.

Application Note: Protocol for Late-Stage C-H Arylation

This section provides a detailed, field-proven protocol for the palladium-catalyzed C4-arylation of a piperidine scaffold using a removable aminoquinoline directing group. This method is valuable for its high regioselectivity and applicability in the late-stage functionalization of complex molecules.

Reaction: Palladium-Catalyzed C(sp³)–H Arylation at the C4 Position of a Piperidine Derivative.[16]

Materials and Equipment
  • Substrate: N-(quinolin-8-yl)piperidine-3-carboxamide derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Oxidant/Additive: Not always required, but can include Ag₂CO₃ or Cu(OAc)₂ (2.0 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer hotplate, argon or nitrogen gas line, standard glassware for workup and chromatography.

Step-by-Step Experimental Protocol

Self-Validation Step: A control reaction should be set up in parallel without the Pd(OAc)₂ catalyst. The absence of product formation validates that the transformation is palladium-catalyzed.

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a flame-dried Schlenk tube under an argon atmosphere, add the piperidine substrate (e.g., 0.2 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the active Pd(0) catalyst, which is formed in situ from the Pd(II) precatalyst. The base (K₂CO₃) is essential for the C-H activation step and to neutralize the acid generated during the catalytic cycle.[16]

  • Solvent Addition and Degassing:

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Seal the tube and perform three "freeze-pump-thaw" cycles to thoroughly degas the solvent, ensuring removal of dissolved oxygen.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: Progress can be monitored by taking small aliquots (under argon) and analyzing via TLC or LC-MS. The appearance of a new, less polar spot (relative to the starting material) indicates product formation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts and catalyst residues.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the desired C4-arylated piperidine product.

Characterization and Data Analysis
  • ¹H and ¹³C NMR: Confirm the structure and regioselectivity. The appearance of new aromatic signals and a shift in the signals corresponding to the C4-proton are indicative of successful arylation.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the product, validating its elemental composition.

  • Expected Yield: Yields can range from 40-80%, depending on the specific substrates used.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst (oxygen contamination); Insufficient temperature.Ensure rigorous inert atmosphere technique; Increase temperature in 10 °C increments.
Formation of Side Products Reaction time too long; Substrate decomposition at high temp.Monitor reaction closely and stop when starting material is consumed; Screen lower temperatures.
Poor Regioselectivity Steric or electronic properties of the substrate favor other positions.Consider a different directing group designed to favor the desired position.[12]
Difficulty Removing DG The amide bond of the DG is highly stable.Use harsher hydrolysis conditions (e.g., strong acid/base) or select a more labile directing group for the initial synthesis.

Conclusion and Future Outlook

The piperidine scaffold remains a cornerstone of successful drug design. The evolution from classical ring synthesis to modern catalytic C-H functionalization has profoundly expanded the accessible chemical space for this privileged core.[22] Late-stage functionalization, in particular, empowers medicinal chemists to rapidly generate diverse libraries of complex molecules from a common advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are critical to optimizing lead compounds.

Future innovations will likely focus on developing even more selective and efficient catalysts, expanding the scope of compatible directing groups, and achieving greater control over stereochemistry, further solidifying the piperidine ring's indispensable role in the development of next-generation therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Hu, Y., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, Y., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Kushwaha, R. P., & Singh, P. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Liu, G. Q., & Opatz, T. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Roque, J. B., et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. Available at: [Link]

  • Hu, Y., et al. (2016). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at: [Link]

  • Shklyaruk, B., et al. (2015). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, J., et al. (2024). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. Available at: [Link]

  • Sharma, R., et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • Chen, Q., et al. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties. ResearchGate. Available at: [Link]

  • Walden, D. M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. Available at: [Link]

  • Buffa, F., et al. (2018). Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

  • Roche, M., et al. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sabatino, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Newton, C. G., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Catalysis. Available at: [Link]

  • Kunz, V., & Schnürch, M. (2019). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Catalysis Science & Technology. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Construction of highly functionalized piperidines by stepwise... ResearchGate. Available at: [Link]

  • He, G., et al. (2014). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. Angewandte Chemie. Available at: [Link]

  • Newton, C. G., et al. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Catalysis. Available at: [Link]

  • Sabatino, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

  • Various Authors. (2010). Stereoselective synthesis of piperidine derivatives. Google Patents.
  • Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Itami, K., et al. (2007). Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles. Tetrahedron Letters. Available at: [Link]

  • Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2015). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Deau, E., et al. (2014). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Al-Smadi, M., & Natour, H. (2019). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. Available at: [Link]

  • Naicker, T., et al. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues. Molecules. Available at: [Link]

  • Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

  • Majer, Z., & Volk, B. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of N-phenylsulfonylpiperidines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of N-phenylsulfonylpiperidines. This resource is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-phenylsulfonylpiperidines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your reaction yields and overcoming common challenges in the laboratory. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to support your research and development endeavors.

Troubleshooting Guide: Enhancing Reaction Yield

Low yields in the synthesis of N-phenylsulfonylpiperidines can be a significant impediment to research progress. This guide addresses the most common issues encountered during this synthesis, providing explanations for their causes and actionable solutions.

Issue 1: Incomplete Consumption of Starting Materials, Leading to Low Yield

A common observation is the presence of unreacted piperidine or benzenesulfonyl chloride in the final reaction mixture, resulting in a lower than expected yield.

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. However, be mindful that excessive heat can lead to product degradation or the formation of side products.[2]

  • Reagent Purity and Stoichiometry: The purity of the starting materials is crucial.

    • Solution: Ensure the use of high-purity piperidine and benzenesulfonyl chloride. Benzenesulfonyl chloride is particularly sensitive to moisture and can hydrolyze over time.[2][3] Using a freshly opened bottle or purifying the reagent before use is recommended.[2] Accurately measure the molar ratios of your reactants. A slight excess of the amine is sometimes used to ensure the complete consumption of the sulfonyl chloride.

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reactions.

    • Solution: Employ efficient stirring throughout the reaction, especially during the addition of reagents, to maintain a homogeneous mixture.[2]

Issue 2: Formation of Undesired Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired N-phenylsulfonylpiperidine.

Possible Causes and Solutions:

  • Reaction with Water (Hydrolysis): Benzenesulfonyl chloride can react with any moisture present in the reaction setup to form benzenesulfonic acid.

    • Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2] Use anhydrous solvents.

  • Di-sulfonylation (in the case of primary amines): While piperidine is a secondary amine, if a primary amine were used, it could react with two equivalents of the sulfonyl chloride.

    • Solution: This is not a primary concern with piperidine but is a critical consideration for syntheses involving primary amines.[4]

  • Ring-Opening or Other Degradation: Harsh reaction conditions can lead to the degradation of the piperidine ring or the final product.

    • Solution: Avoid excessively high temperatures and prolonged reaction times.[2] If heating is necessary, do so gradually and monitor the reaction for any color changes that might indicate degradation.[2]

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, significant product loss can occur during the workup and purification stages.

Possible Causes and Solutions:

  • Product Solubility: The N-phenylsulfonylpiperidine product may have some solubility in the aqueous phase during extraction, leading to loss.

    • Solution: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. After the initial extraction, back-extract the aqueous layer with fresh solvent.

  • Emulsion Formation: The formation of an emulsion during aqueous workup can make phase separation difficult.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite may be effective.

  • Co-elution during Chromatography: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-phenylsulfonylpiperidines, providing concise and scientifically grounded answers.

Q1: What is the underlying mechanism for the synthesis of N-phenylsulfonylpiperidines?

A1: The synthesis of N-phenylsulfonylpiperidines is a classic example of a nucleophilic substitution reaction. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond, resulting in the sulfonamide product.[5] This reaction is often referred to as a Hinsberg reaction when used to distinguish between primary, secondary, and tertiary amines.[5][6][7]

Q2: What is the role of the base in this reaction?

A2: A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[4] The removal of HCl drives the reaction to completion by preventing the protonation of the piperidine starting material, which would render it non-nucleophilic.

Q3: How do I choose the appropriate solvent for this reaction?

A3: Aprotic solvents are generally preferred for this reaction to avoid any reaction with the benzenesulfonyl chloride.[4] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. The choice of solvent can also depend on the solubility of the starting materials and the desired reaction temperature.

Q4: What are the best analytical techniques to monitor the reaction and characterize the final product?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. For final product characterization, a combination of techniques is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight.[8][9] Infrared (IR) spectroscopy can be used to identify the characteristic sulfonyl group vibrations. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.[8][10]

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes optimized conditions for the synthesis of N-phenylsulfonylpiperidines.

ParameterRecommended ConditionRationale
Piperidine:Benzenesulfonyl Chloride Ratio 1.1 : 1A slight excess of the amine ensures complete consumption of the sulfonyl chloride.
Base Triethylamine or Pyridine (2.0 equivalents)Neutralizes the HCl byproduct, driving the reaction to completion.[1]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that dissolves reactants well and is relatively unreactive.
Temperature 0 °C to Room TemperatureLower temperatures can help to control the reaction rate and minimize side reactions.[4]
Reaction Time 2-12 hours (Monitor by TLC)Reaction time will vary depending on the specific substrates.
Step-by-Step Synthesis Protocol
  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve piperidine (1.1 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the flask dropwise over 15-30 minutes.[11]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.[1]

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-phenylsulfonylpiperidine.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Conc.) Start->ReviewConditions AnalyzeCrude Analyze Crude Product (TLC, LC-MS) Start->AnalyzeCrude AdjustStoichiometry Adjust Stoichiometry/ Use Fresh Reagents CheckPurity->AdjustStoichiometry ModifyConditions Modify Conditions (Increase Time/Temp) ReviewConditions->ModifyConditions SideProducts Side Products Identified? AnalyzeCrude->SideProducts IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction ProductDecomposition Product Decomposition? AnalyzeCrude->ProductDecomposition SideProducts->IncompleteReaction No OptimizePurification Optimize Purification (Workup, Chromatography) SideProducts->OptimizePurification Yes IncompleteReaction->ProductDecomposition No IncompleteReaction->ModifyConditions Yes MilderConditions Use Milder Conditions ProductDecomposition->MilderConditions Yes End Improved Yield ProductDecomposition->End No OptimizePurification->End AdjustStoichiometry->End ModifyConditions->End MilderConditions->End

Caption: A logical workflow for troubleshooting low product yield.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Gül, H. İ., & Çelik, H. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104217. [Link]

  • King, J. F., & Loosmore, S. M. (1978). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 43(19), 3769–3773. [Link]

  • Zhang, T., Su, C., Wang, Y., & Li, Y. (2022). Separation and characterization of phenylamides from Piper kadsura using preparative supercritical fluid chromatography and ultra-high-performance supercritical fluid chromatography-tandem mass spectrometry. Journal of Separation Science, 45(10), 1655-1665. [Link]

  • Procter, D. J., & Bull, J. A. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(6), 1689-1693. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]

  • Wikipedia. (2023, October 29). Hinsberg reaction. Retrieved from [Link]

  • Filo. (n.d.). The number of compounds which will react with Hinsberg's reagent is/are. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic letters, 12(12), 2784–2787. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Movassaghi, M., & Leister, W. H. (2006). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 8(12), 2543–2546. [Link]

  • Bitesize Bio. (2022, January 21). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]

  • White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare. [Link]

  • Desai, N. C., & Trivedi, A. R. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 883-890. [Link]

  • Khan Academy. (2021, July 31). Hinsberg test | Amines | Class 12 | Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Akili, S., et al. (2019). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Chadha, R., Kapoor, V. K., & Kumar, A. (2006). Analytical techniques used to characterize drug-polyvinylpyrrolidone systems in solid and liquid states – An overview. Indian Journal of Pharmaceutical Sciences, 68(3), 281. [Link]

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • Kunes, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2947. [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1545-1558. [Link]

  • Ackermann, L., & Wang, L. (2020). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 11(1), 1-8. [Link]

  • LibreTexts Chemistry. (2023, January 22). Amine Reactions. Retrieved from [Link]

  • Reddy, C. R., et al. (2020). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 25(21), 5035. [Link]

  • International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 8(2), 069-082. [Link]

  • Zhdankin, V. V., et al. (2018). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 14, 1374-1380. [Link]

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Optimization

Technical Support Center: Troubleshooting the Sulfonylation of 4-Aminopiperidine Derivatives

Welcome to the technical support guide for the sulfonylation of 4-aminopiperidine derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the sulfonylation of 4-aminopiperidine derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction in their workflows. The 4-aminopiperidine scaffold is a privileged structure in modern drug discovery, and its N-sulfonylation yields compounds with significant therapeutic potential.[1][2] However, the presence of two distinct nucleophilic nitrogen atoms presents unique synthetic challenges.

This guide provides in-depth, experience-driven solutions to the most common side reactions and experimental issues, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and achieve reliable, high-yield outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable protocols.

Q1: My main impurity is a di-sulfonated product. How can I ensure selective mono-sulfonylation at the 4-amino position?

Plausible Cause: The core issue is the comparable nucleophilicity of the primary exocyclic amine (at C4) and the secondary cyclic amine (at N1). While the primary amine is generally more sterically accessible, the secondary amine's basicity is sufficient to compete for the sulfonyl chloride, especially under standard basic conditions. This competition leads to the formation of a significant di-sulfonated byproduct, complicating purification and reducing the yield of the desired product.

Proposed Solutions:

1. Strategic Use of an N1-Protecting Group (Recommended) The most robust and widely accepted strategy is to differentiate the two nitrogen atoms by protecting the piperidine N1 nitrogen before sulfonylation. The tert-butyloxycarbonyl (Boc) group is the most common and effective choice due to its stability under sulfonylation conditions and its straightforward removal under acidic conditions.[3][4]

  • Expertise & Experience: The Boc group provides significant steric bulk around the N1 nitrogen, effectively preventing its reaction with the sulfonyl chloride.[5] Furthermore, its electron-withdrawing nature slightly reduces the nucleophilicity of the N1 nitrogen, further favoring selective reaction at the C4-amino group. The synthesis often involves using commercially available N-Boc-4-aminopiperidine, which streamlines the process.[6][7]

2. Careful Control of Stoichiometry and Reaction Conditions (Alternative) While less reliable, it is sometimes possible to favor mono-sulfonylation by carefully controlling the stoichiometry of the reagents. Using a slight excess (1.0-1.1 equivalents) of the sulfonyl chloride and adding it slowly at a low temperature (e.g., 0 °C) can sometimes favor the more reactive primary amine. However, this method often results in a mixture of starting material, mono-sulfonated, and di-sulfonated products, requiring challenging purification.

Visualizing the Reaction Pathways The diagram below illustrates the desired reaction pathway using a protecting group versus the competing side reaction.

G cluster_0 Pathway 1: Recommended Strategy (N1-Protection) cluster_1 Pathway 2: Unprotected Strategy A N-Boc-4-Aminopiperidine C Desired Mono-Sulfonated Product (High Yield & Selectivity) A->C Selective Sulfonylation @ C4-NH2 B R-SO2Cl, Base E Final N4-Sulfonated Product C->E Boc Removal D Acidic Deprotection (e.g., TFA, HCl) F 4-Aminopiperidine H Mixture of Products F->H Non-Selective Sulfonylation G R-SO2Cl, Base I Desired Mono-Sulfonated Product H->I Low Yield J Di-Sulfonated Side Product H->J Significant Byproduct K Unreacted Starting Material H->K

Caption: Reaction pathways for sulfonylation.

Q2: My reaction is sluggish and gives a low yield, even when using a protected starting material. What are the potential causes?

Plausible Causes & Solutions:

This issue typically stems from one of three factors: steric hindrance, inadequate base, or poor reagent solubility.

1. Steric Hindrance The sulfonylation reaction is sensitive to steric bulk on both the amine and the sulfonyl chloride.[8]

  • Analysis: If your 4-aminopiperidine derivative has bulky substituents or if you are using a sterically demanding sulfonyl chloride (e.g., one with ortho-substituents), the rate of reaction can decrease dramatically.

  • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. If the reaction still fails, a less hindered sulfonylating agent may be necessary if the molecular design allows.

2. Inadequate Base The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If the base is too weak or used in insufficient quantity, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9][10]

  • Analysis: Ensure you are using at least one equivalent of base, with 1.5-2.0 equivalents being common practice to ensure the reaction goes to completion.

  • Solution: Switch to a stronger, non-nucleophilic base if necessary. The choice of base can be critical.

BasepKa (Conjugate Acid)Typical SolventKey Considerations
Pyridine5.2DCM, ChloroformCan act as a nucleophilic catalyst but may be difficult to remove.
Triethylamine (TEA)10.7DCM, THF, DMFStandard, effective acid scavenger. Can sometimes cause side reactions.
DIPEA10.7DCM, THF, DMFSterically hindered, making it less nucleophilic than TEA. Excellent choice to minimize N-alkylation byproducts.
DMAP (catalyst)9.7DCM, THFOften used in catalytic amounts with a stoichiometric base to accelerate the reaction.

3. Poor Solubility If the starting materials or reagents are not fully dissolved, the reaction will be slow and incomplete.

  • Analysis: Visually inspect the reaction mixture for undissolved solids.

  • Solution: Choose a more suitable solvent. While dichloromethane (DCM) is common, solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be better choices for less soluble substrates. A co-solvent system may also be effective.

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_sterics Is either reagent sterically hindered? start->check_sterics action_sterics Increase Temperature & Reaction Time check_sterics->action_sterics Yes check_base Is the base appropriate and sufficient? (>1.5 eq.) check_sterics->check_base No action_sterics->check_base action_base Use Stronger/More Base (e.g., DIPEA) check_base->action_base No check_solubility Are all reagents fully dissolved? check_base->check_solubility Yes action_base->check_solubility action_solubility Change Solvent (e.g., THF, DMF) check_solubility->action_solubility No end_node Reaction Optimized check_solubility->end_node Yes action_solubility->end_node

Caption: Step-by-step troubleshooting logic for low-yield reactions.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose protecting group for the piperidine N1 position? A: The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. It is highly effective at preventing N1-sulfonylation, is stable to a wide range of reaction conditions (including basic conditions for sulfonylation), and is readily cleaved with common acids like trifluoroacetic acid (TFA) or HCl in dioxane without affecting the newly formed sulfonamide bond.[11][12]

Q: How do I choose between sulfonyl chloride and sulfonyl fluoride as the electrophile? A: Sulfonyl chlorides are the most common and reactive electrophiles for this transformation. However, they can sometimes be overly reactive, leading to side products. Sulfonyl fluorides are less electrophilic and therefore more stable.[13] They can provide higher selectivity in complex molecules where other nucleophilic groups are present. Their lower reactivity may require slightly more forcing conditions (e.g., stronger base or higher temperature) to achieve good conversion.[14]

Q: Can I selectively sulfonylate the N1 position while leaving the C4-amino group untouched? A: This is significantly more challenging due to the higher steric hindrance and slightly lower nucleophilicity of the N1 position. The most direct route would be to first protect the C4-primary amine with an orthogonal protecting group (one that can be removed without cleaving the N1-sulfonamide), perform the N1-sulfonylation, and then deprotect the C4-amine. For example, an Fmoc group could potentially be used for the C4-amine, as it is base-labile, while the sulfonamide is stable.

Validated Experimental Protocol

This protocol describes a reliable method for the selective N-sulfonylation of the 4-amino position using an N-Boc protected substrate.

Synthesis of tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.).

    • Dissolve the starting material in dichloromethane (DCM, approx. 0.2 M concentration).

    • Add triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) to the solution.[4]

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Dissolve benzenesulfonyl chloride (1.1 eq.) in a minimal amount of DCM.

    • Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • de Capitani, M. (2018). Answer to "How to remove excess 4-amino piperidine from reaction medium?". ResearchGate. Available at: [Link]

  • Thimmaiah, M., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics. Available at: [Link]

  • Ano, S. O., et al. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. In Peptide Synthesis. ResearchGate. Available at: [Link]

  • Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pasha, M. A., et al. (2011). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Arabian Journal of Chemistry. Available at: [Link]

  • Le-Goff, E., et al. (2013). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. Scientific Research Publishing. Available at: [Link]

  • Gualtieri, F., et al. (1992). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patent CN107805218B. Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Fields, G. B. (2009). Amino Acid-Protecting Groups. Current Protocols in Protein Science. Available at: [Link]

  • Baxter, R. D., et al. (2014). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters. Available at: [Link]

  • Poater, A., et al. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]

  • Sarno, F., et al. (2020). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem. Available at: [Link]

  • Klobucar, R., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • Patent EP0941104A1. Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • Amata, E., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Patel, H., et al. (2022). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports. Available at: [Link]

  • Bissonnette, N. B., et al. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Sola, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. Available at: [Link]

  • Edwards, M. L., et al. (1995). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • G. A. B. D'Souza, et al. (2021). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Challenges and solutions for Boc protecting group removal

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) protecting group removal. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empow...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) protecting group removal. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic steps effectively. This guide is structured into a hands-on troubleshooting section and a foundational FAQs section to address both immediate experimental issues and core chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter in the lab. Each entry details the problem, its likely causes, and actionable solutions grounded in chemical principles.

Issue 1: My Boc deprotection is slow or incomplete.

Q: I've been stirring my reaction with TFA in DCM for hours, and TLC/LCMS analysis shows significant amounts of starting material remaining. What's going wrong?

A: This is a common issue that can usually be traced back to insufficient acid strength or concentration. The deprotection mechanism requires protonation of the carbamate, and the reaction rate can show a second-order dependence on acid concentration.

Causality & Solutions:

  • Insufficient Acid Stoichiometry: While the acid is catalytic, a sufficient concentration is required to drive the reaction forward. Using a large excess of a dilute acid solution can be less effective than a smaller volume of a more concentrated reagent.[1]

    • Solution: Instead of adding more dilute acid, try using a standard, robust protocol. A common starting point is 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] For stubborn substrates, using neat TFA is also an option, though care must be taken if other acid-sensitive groups are present.[1]

  • Presence of Water: Trace amounts of water in your reagents or on your glassware can lower the effective acidity of the medium, slowing down the deprotection.[1]

    • Solution: Ensure you are using anhydrous solvents and fresh, high-quality acid. Storing TFA over molecular sieves is not recommended, but using a freshly opened bottle is best practice.

  • Solvent Effects: The choice of solvent can influence reaction rates. While DCM is standard, other solvents may be more effective for certain substrates.[1]

    • Solution: For a more potent acidic system, consider switching to 4M HCl in 1,4-dioxane.[1] This reagent is commercially available or can be prepared and is often very effective, sometimes working faster than TFA/DCM mixtures.

Troubleshooting Workflow: Incomplete Deprotection

start Incomplete Deprotection Detected check_acid Verify Acid Concentration & Age start->check_acid is_fresh Is Acid Fresh & Concentrated? check_acid->is_fresh replace_acid Use Fresh Acid / Increase Concentration (e.g., 50% TFA) is_fresh->replace_acid No check_water Check for Anhydrous Conditions is_fresh->check_water Yes replace_acid->start is_dry Are Solvents Dry? check_water->is_dry dry_solvents Use Anhydrous Solvents is_dry->dry_solvents No change_reagent Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) is_dry->change_reagent Yes dry_solvents->start consider_heat Consider Gentle Heating (40-50°C) change_reagent->consider_heat

Caption: Decision tree for troubleshooting incomplete Boc removal.

Issue 2: I'm observing significant side-product formation.

Q: My desired product is formed, but I'm also seeing a new, higher molecular weight peak in the LCMS. What is this side product and how can I prevent it?

A: The most common side reaction during Boc deprotection is alkylation of the substrate by the tert-butyl cation generated during the reaction.[2][3] This cation is an electrophile and will readily react with any nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine), thioethers (methionine), or free thiols (cysteine).[2][3]

Causality & Solutions:

  • Generation of tert-Butyl Cation: The cleavage of the Boc group under acidic conditions releases CO₂, the free amine, and a highly reactive tert-butyl cation (t-Bu⁺).[2][4]

    • Solution: Use a Cation Scavenger. The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the t-Bu⁺ than your substrate, effectively trapping it.

Table 1: Common Cation Scavengers for Boc Deprotection
ScavengerTypical ConcentrationTarget Functional Group(s)Notes
Anisole 5-10% (v/v)Tryptophan, TyrosineA common, effective choice for aromatic systems.
Thioanisole 5-10% (v/v)Methionine, CysteineMore effective for sulfur-containing residues.
Triethylsilane (TES) 2-5 equivalentsGeneral PurposeReduces the t-butyl cation to isobutane. Very effective.
1,2-Ethanedithiol (EDT) 2-5% (v/v)Cysteine, MethioninePotent scavenger for sulfur groups; has a strong odor.

Expert Tip: A combination of scavengers can be used. For a complex peptide containing both tryptophan and methionine, a "cocktail" of scavengers like TFA/thioanisole/water/TES is often employed.

Issue 3: My other acid-sensitive protecting group was also cleaved.

Q: I'm trying to selectively remove a Boc group in the presence of a tert-butyl (tBu) ester, but both are being removed. How can I improve selectivity?

A: This is a classic selectivity challenge. The Boc group is generally more acid-labile than a tBu ester, but the window of selectivity can be narrow.[2] Using harsh conditions like 50% TFA in DCM will often cleave both.

Causality & Solutions:

  • Similar Deprotection Mechanisms: Both Boc and tBu esters are cleaved by acid-catalyzed hydrolysis involving a carbocation intermediate. The key is to use conditions that are just acidic enough to cleave the Boc group while leaving the tBu ester intact.

  • Milder, Controlled Conditions:

    • Solution 1: Titrated Acid: Use a weaker acid or a lower concentration of a strong acid. For example, using 10% TFA in DCM at 0°C and carefully monitoring the reaction can provide the desired product.[1]

    • Solution 2: Lewis Acids: Lewis acids can offer different selectivity profiles. Zinc bromide (ZnBr₂) in DCM is known to selectively cleave N-Boc groups in the presence of other acid-sensitive groups.[4][5]

    • Solution 3: Non-Acidic Methods: For extremely sensitive substrates, consider avoiding strong acids altogether. Thermal deprotection, often performed by refluxing in a high-boiling solvent like toluene or xylene, can be highly effective and chemoselective, as it does not involve strong acid catalysis.[6][7]

Protocol 1: Selective Boc Deprotection with Zinc Bromide
  • Dissolve the N-Boc protected substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Add zinc bromide (ZnBr₂) (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 12-24 hours.[5]

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild chelating agent like EDTA.

  • Extract the product with an appropriate organic solvent, dry, and concentrate in vacuo.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection?

A: The deprotection proceeds via a specific acid-catalyzed elimination mechanism (E1).

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[4]

  • Carbocation Formation: The protonated intermediate is unstable. The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4] This step is typically the rate-determining step.

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine product.[4]

  • Cation Quenching: The tert-butyl cation is then neutralized, either by reacting with a scavenger, the counter-ion of the acid, or by eliminating a proton to form isobutylene gas.[2]

Mechanism of Acid-Catalyzed Boc Deprotection

cluster_intermediates Intermediates cluster_products Products BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc + H+ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid Slow Amine R-NH3+ tBu_cation tBu+ CarbamicAcid->Amine Fast CO2 CO2 SideProducts Isobutylene / Scavenger-tBu tBu_cation->SideProducts Quenched

Caption: Acid-catalyzed E1 mechanism for Boc group removal.

Q2: When should I choose HCl in dioxane over TFA in DCM?

A: The choice between these two common reagent systems depends on your substrate, scale, and workup preferences.

Table 2: Comparison of Common Deprotection Reagents
Reagent SystemStrengthWorkupProsCons
TFA in DCM StrongRequires evaporation of TFA (corrosive, high BP) and basic workup/purification.High solubility for many substrates; reaction is often fast.[5]TFA is volatile and corrosive; can be difficult to remove completely; chlorinated solvent.
HCl in Dioxane/EtOAc Very StrongEvaporation of solvent leaves the product as an HCl salt, which often precipitates and can be isolated by filtration.Often provides a crystalline product salt; avoids TFA; can be faster than TFA.[1][8]Dioxane is a peroxide-former and has health concerns; HCl solutions can lose titer over time.

Expert Recommendation: For small-scale synthesis where the final product is desired as a free amine for immediate use in the next step, TFA/DCM is convenient. For larger-scale work or when isolating a stable salt of the product is desirable, HCl in dioxane or ethyl acetate is often superior as it can simplify purification significantly.

Q3: Are there any "green" or milder alternatives to strong acids?

A: Yes, the field has moved towards developing more environmentally friendly and chemoselective methods.

  • Aqueous Phosphoric Acid: This is an effective, mild, and environmentally benign reagent for the deprotection of Boc groups. It often shows good selectivity, leaving other acid-labile groups like Cbz carbamates and TBDMS ethers intact.[9]

  • Thermal Deprotection: As mentioned, heating the Boc-protected compound in a high-boiling, non-polar solvent can induce clean thermolytic cleavage of the group without any reagents.[6][7] This method avoids acidic waste streams entirely.

  • Solid-Supported Acids: Using an acid resin (e.g., Amberlyst-15) allows for simple filtration to remove the acid catalyst, simplifying the workup and minimizing acidic waste.

  • Oxalyl Chloride in Methanol: This system generates HCl in situ under mild conditions and has been shown to be effective for a diverse range of substrates.[8]

Protocol 2: General Procedure for TFA Deprotection
  • Dissolve the N-Boc protected amine in dichloromethane (DCM) (approx. 0.1-0.2 M).

  • If necessary, add a scavenger (e.g., 5% v/v anisole).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the desired concentration (e.g., to make a 25% v/v solution).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture in vacuo. Caution: The residue will be strongly acidic.

  • Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.

  • Purify the resulting amine trifluoroacetate salt or neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine.

References
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

Sources

Optimization

Optimizing solvent and temperature conditions for carbamate synthesis

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of carbamates, with a focus on the critical interplay of solvent and temperature. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide

Issue 1: Low or No Carbamate Yield

Q: My reaction is showing very low conversion to the desired carbamate. What are the likely causes and how can I improve the yield?

A: Low carbamate yield is a frequent issue that can often be traced back to suboptimal solvent selection, incorrect temperature, or issues with reactant stability and side reactions.

Underlying Causality:

The formation of a carbamate typically involves the nucleophilic attack of an amine on a carbonyl source (e.g., CO₂, chloroformate, isocyanate). The efficiency of this process is highly dependent on the stabilization of intermediates and transition states by the solvent.[1][2]

  • Solvent Polarity: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred.[2] They can solvate the charged intermediates, such as the carbamate anion formed from an amine and CO₂, without interfering with the nucleophilicity of the amine through hydrogen bonding.[1][2] In non-polar solvents, the reaction may be sluggish due to poor stabilization of these polar intermediates.[2]

  • Temperature Effects: While higher temperatures generally increase reaction rates, they can also promote decomposition of reactants or the carbamate product, or favor alternative reaction pathways. Conversely, a temperature that is too low may result in a prohibitively slow reaction rate.[1] For many carbamate syntheses, a moderate temperature range (e.g., 50-80 °C) is a good starting point.[1]

Troubleshooting Workflow:

start Low Carbamate Yield solvent_check Is the solvent appropriate? (e.g., polar aprotic) start->solvent_check temp_check Is the temperature optimized? solvent_check->temp_check Yes solution Systematically adjust one parameter at a time. Start with solvent, then temperature. solvent_check->solution No base_check Is a suitable base being used? (if applicable) temp_check->base_check Yes temp_check->solution No reactant_check Are reactants stable under the reaction conditions? base_check->reactant_check Yes base_check->solution No reactant_check->solution Yes

Caption: Troubleshooting workflow for low carbamate yield.

Experimental Protocol: Solvent Screening for Carbamate Synthesis

  • Setup: In parallel reaction vessels, dissolve the amine and other necessary reagents (e.g., base) in a range of solvents.

  • Solvent Selection: Choose solvents with varying polarities, such as toluene (non-polar), dichloromethane (DCM), acetonitrile (polar aprotic), and DMF (polar aprotic).

  • Reaction: Add the carbonyl source (e.g., introduce CO₂ gas, add chloroformate) to each vessel.

  • Temperature: Maintain a constant, moderate temperature (e.g., 70 °C) for all reactions.[3]

  • Monitoring: Monitor the reaction progress at set time intervals using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Analysis: Compare the conversion and yield across the different solvents to identify the optimal choice.

Issue 2: Formation of N-Alkylated Byproduct

Q: I am observing a significant amount of an N-alkylated byproduct instead of my desired carbamate. How can I suppress this side reaction?

A: The formation of N-alkylated byproducts is a common competitive pathway, especially when using alkyl halides in the synthesis. This issue is often exacerbated by elevated temperatures and the choice of solvent.[1]

Underlying Causality:

  • Reaction Mechanism: In syntheses involving an amine, CO₂, and an alkyl halide, the amine can directly react with the alkyl halide in an S_N2 reaction, leading to an N-alkylated amine.[1] This side reaction competes with the desired formation of the carbamate anion and its subsequent alkylation.

  • Temperature Influence: Higher temperatures can significantly accelerate the rate of N-alkylation, sometimes more so than the rate of carbamate formation.[1] An elevated temperature of 80°C has been shown to favor the formation of N-alkylated byproducts.[1]

  • Solvent Effects: Polar aprotic solvents like acetonitrile can favor S_N2 reactions, potentially increasing the rate of N-alkylation.[1]

Troubleshooting Strategies:

  • Temperature Reduction: Lowering the reaction temperature is often the most effective way to minimize N-alkylation. A systematic screen from 80°C down to 60°C or lower can reveal an optimal temperature where carbamate formation is still efficient, but the side reaction is suppressed.[1]

  • CO₂ Concentration: Increasing the concentration (or flow rate) of CO₂ can accelerate the formation of the carbamate intermediate, thereby outcompeting the N-alkylation pathway.[3]

  • Base Selection: The choice of base can be critical. A strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can facilitate the formation of the carbamate anion without directly participating in alkylation.[3]

Amine Amine N_Alkylated N-Alkylated Byproduct Amine->N_Alkylated + Alkyl Halide (High Temp) Intermediate Carbamate Anion Amine->Intermediate + CO2 Alkyl_Halide Alkyl Halide CO2 CO2 Carbamate Desired Carbamate Intermediate->Carbamate + Alkyl Halide

Caption: Competing reaction pathways in carbamate synthesis.

Issue 3: Reaction Stalls or is Sluggish with Sterically Hindered Reactants

Q: My carbamate synthesis is very slow or stalls completely when using bulky amines or alkyl halides. How can I drive the reaction to completion?

A: Steric hindrance can significantly impede the progress of carbamate synthesis by slowing down the rate of the desired S_N2 substitution reaction.[3]

Underlying Causality:

  • S_N2 Mechanism: The formation of the carbamate often proceeds through an S_N2 mechanism where the carbamate anion attacks the alkyl halide.[1] Bulky substituents on either the amine or the alkyl halide can physically block this backside attack, leading to low conversion rates. For instance, reactions with isobutyl bromide and sec-butyl bromide show lower conversions compared to less hindered primary alkyl halides.[3] Tertiary alkyl halides like tert-butyl bromide may not react at all under these conditions.[3]

Optimization Strategies:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of promoting side reactions.

  • Solvent Choice: While polar aprotic solvents are generally good, for highly hindered systems, a solvent that can better stabilize the transition state may be beneficial. In some cases, a switch to a more polar solvent or the use of co-solvents might be necessary. For tertiary halides, a switch to conditions favoring an S_N1 mechanism, such as using a polar protic solvent, might be considered, though this can introduce other complications.[3]

  • Prolonged Reaction Time: Simply extending the reaction time may be sufficient to achieve a satisfactory yield for sluggish reactions.

Solvent and Temperature Optimization Summary

ParameterInfluence on Carbamate SynthesisRecommendations & Considerations
Solvent Polarity Affects the solubility of reactants and the stability of charged intermediates.Polar aprotic solvents (MeCN, DMF, DMSO) are generally preferred to stabilize carbamate anions.[2]
Solvent Protic/Aprotic Protic solvents can hydrogen bond with amines, reducing their nucleophilicity.Aprotic solvents are typically better to maintain the reactivity of the amine nucleophile.
Temperature Influences reaction rate, reactant/product stability, and the prevalence of side reactions.Start with a moderate temperature (e.g., 70 °C) and adjust based on reaction progress and byproduct formation.[1]
High Temperature (>80°C) Can lead to decomposition or favor side reactions like N-alkylation.[1]Use with caution and only if necessary to overcome high activation barriers.
Low Temperature (<50°C) May result in very slow reaction rates.Can be beneficial for highly exothermic reactions or when dealing with unstable reactants.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in carbamate synthesis, and how do I choose the right one? A strong, non-nucleophilic base like DBU is often used to deprotonate the amine, facilitating the formation of the carbamate anion intermediate, which is a more potent nucleophile.[1][3] The choice of base is crucial to avoid competing reactions where the base itself acts as a nucleophile.

Q2: Can I perform carbamate synthesis without a metal catalyst? Yes, many modern methods for carbamate synthesis, particularly those utilizing CO₂, can proceed efficiently without a metal catalyst, often relying on a strong organic base and optimized solvent and temperature conditions.[3]

Q3: How does the choice of alkylating agent affect the reaction? The reactivity of the alkylating agent is critical. Alkyl bromides are often a good balance of reactivity and stability.[3] Less reactive agents like alkyl chlorides may not work under certain conditions, while highly reactive agents could lead to more side products.[3] Steric hindrance in the alkylating agent will also impact the reaction rate.[3]

Q4: My carbamate product seems to be decomposing during workup. What can I do? Carbamates can be sensitive to harsh pH conditions. If you are performing an acidic or basic wash, consider using milder conditions or minimizing the exposure time. In some cases, an acidic workup is sufficient for purification, avoiding the need for column chromatography.[3]

References

  • Szabolcs, A., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Szabolcs, A., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • Pavlovic, L., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Polar Sulfonylpiperidine Compounds

Welcome to the technical support center for the purification of polar sulfonylpiperidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar sulfonylpiperidine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often tricky molecules. The inherent polarity of the sulfonyl group combined with the basicity of the piperidine ring presents a unique set of purification hurdles. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve your target purity.

Section 1: Chromatographic Challenges & Solutions

The polarity and basic nature of sulfonylpiperidines frequently lead to issues in traditional chromatography, such as poor retention, peak tailing, and even on-column degradation. This section addresses the most common chromatographic problems and offers robust solutions.

FAQ 1: My polar sulfonylpiperidine compound shows little to no retention on a C18 reversed-phase column and elutes in the void volume. How can I improve its retention?

Answer:

This is a classic problem when dealing with highly polar compounds on traditional nonpolar stationary phases like C18.[1] The weak hydrophobic interactions between your polar analyte and the nonpolar stationary phase are insufficient for retention. Here’s a breakdown of strategies to address this, from simple mobile phase modifications to more advanced techniques:

  • Mobile Phase pH Adjustment: The piperidine nitrogen in your compound is basic. By lowering the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) to a level at least 2 pH units below the pKa of the piperidine, you can ensure it is protonated. This increase in polarity can sometimes enhance interaction with residual silanols on the silica backbone of the stationary phase, paradoxically increasing retention. However, this is not always a reliable solution and can sometimes exacerbate peak tailing.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[2][3][4] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[2][3] In HILIC, the water forms a layer on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[2] Water acts as the strong solvent in this case.[3][5]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases that have both reversed-phase and ion-exchange characteristics.[6][7][8] For a basic compound like a sulfonylpiperidine, a mixed-mode column with cation-exchange properties would be ideal. This allows for simultaneous hydrophobic and ionic interactions, providing excellent and tunable retention for polar, ionizable compounds.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent like methanol.[9][10] It is particularly effective for purifying polar compounds and can be significantly faster than HPLC.[10][11]

Workflow for Selecting a Purification Strategy for Polar Sulfonylpiperidines

Purification_Strategy start Crude Polar Sulfonylpiperidine rp_check Initial screen on Reversed-Phase C18? start->rp_check rp_success Adequate Retention & Separation? rp_check->rp_success Yes consider_alt Consider Alternative Techniques rp_check->consider_alt No optimize_rp Optimize RP Method (pH, gradient) rp_success->optimize_rp Yes rp_success->consider_alt No final_purification Purified Compound optimize_rp->final_purification hilic HILIC consider_alt->hilic mmc Mixed-Mode Chromatography consider_alt->mmc sfc SFC consider_alt->sfc hilic->final_purification mmc->final_purification sfc->final_purification

Caption: Decision tree for selecting a purification method.

FAQ 2: I am observing significant peak tailing during normal-phase chromatography on silica gel. What is causing this and how can I fix it?

Answer:

Peak tailing of basic compounds like sulfonylpiperidines on silica gel is a very common issue. The primary cause is the interaction of the basic piperidine nitrogen with acidic silanol groups on the surface of the silica. This strong, non-ideal interaction leads to a non-uniform distribution of the analyte as it moves through the column, resulting in a "tailing" peak. Here are several effective strategies to mitigate this problem:

  • Use of a Basic Additive: Adding a small amount of a volatile base to your mobile phase can dramatically improve peak shape.[12] Triethylamine (TEA) at a concentration of 0.1-1% is a common choice. The TEA acts as a competitive base, binding to the active silanol sites and preventing your compound from interacting with them.[12]

  • Deactivating the Silica Gel: You can "deactivate" the silica gel before running your column.[12][13] This can be done by pre-flushing the packed column with your mobile phase containing the basic additive.[12]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[12]

  • Dry Loading with a Basic Adsorbent: When preparing your sample for dry loading, you can adsorb it onto a small amount of basic material like Celite or deactivated silica instead of the standard silica gel. This can help to protect your compound from the acidity of the column bed.

Protocol for Deactivating a Silica Gel Column for Flash Chromatography

  • Column Packing: Dry pack your column with the appropriate amount of silica gel.[12]

  • Solvent System Selection: Determine your optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for your target compound.[12]

  • Deactivation Solution Preparation: Prepare a volume of your initial mobile phase sufficient to flush the column 2-3 times. To this solvent, add 1-2% triethylamine.[12]

  • Column Flushing: Pass 2-3 column volumes of the deactivation solution through the packed column.

  • Equilibration: Equilibrate the column with your starting mobile phase (without the added base, unless it's part of your optimized mobile phase) until the baseline is stable.

  • Sample Loading: Load your sample and begin the purification.

Section 2: Crystallization and Post-Purification Issues

Even after successful chromatographic purification, challenges can arise during the final isolation steps. This section provides guidance on crystallization and handling of purified sulfonylpiperidines.

FAQ 3: My purified sulfonylpiperidine is an oil and I am struggling to crystallize it. What strategies can I employ to induce crystallization?

Answer:

The inability to crystallize a compound, especially a polar one, is a frequent frustration. The high polarity can lead to strong solvation, hindering the formation of an ordered crystal lattice.[14] Here are several approaches to try:

  • Solvent Screening: A systematic solvent screen is the first step. You are looking for a solvent system where your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[15]

    • Good Single Solvents: Try polar aprotic solvents like ethyl acetate, acetone, or acetonitrile, and less polar solvents like toluene or dichloromethane.

    • Anti-Solvent Crystallization: If you can dissolve your compound in a polar solvent like methanol or ethanol, try slowly adding a non-polar anti-solvent like hexanes, heptane, or diethyl ether until turbidity is observed. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

  • Salt Formation: Since your compound has a basic piperidine ring, forming a salt is an excellent strategy to induce crystallinity. The ionic interactions in a salt lattice are often much stronger and more ordered than the intermolecular forces in the freebase.

    • Common Acids for Salt Formation: Try adding a solution of hydrochloric acid (in a solvent like diethyl ether or dioxane), methanesulfonic acid, or tartaric acid to a solution of your purified freebase.

  • Cooling Rate: Slow cooling is generally better for growing well-defined crystals.[15] Try cooling your solution slowly to room temperature, then transferring it to a refrigerator, and finally to a freezer.

  • Scratching and Seeding: If you have a supersaturated solution, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a small amount of solid material from a previous attempt, adding a tiny "seed" crystal can initiate crystallization.

Crystallization Technique Principle Recommended Solvents/Reagents Key Considerations
Slow Evaporation Gradually increasing the concentration of the solute to the point of supersaturation.A solvent in which the compound has moderate solubility.Best for small quantities; can be slow.
Slow Cooling Decreasing the solubility of the compound by lowering the temperature.[15]A solvent in which the compound is significantly more soluble when hot than when cold.[15]The rate of cooling can affect crystal size and purity.[15]
Anti-Solvent Addition Adding a solvent in which the compound is insoluble to a solution of the compound.A miscible solvent pair where the compound is soluble in one and insoluble in the other.The rate of addition of the anti-solvent is critical.
Salt Formation Creating an ionic solid with a higher lattice energy.A solution of your freebase in a suitable solvent, and an appropriate acid (e.g., HCl, HBr, methanesulfonic acid).The stoichiometry of the acid addition is important.
FAQ 4: After reversed-phase purification using a mobile phase with TFA, I'm having trouble removing the TFA from my final product. How can I get rid of it?

Answer:

Trifluoroacetic acid (TFA) is a common mobile phase additive in reversed-phase chromatography, but its high boiling point and ability to form a salt with basic compounds like your sulfonylpiperidine can make it difficult to remove. Here are a few effective methods:

  • Azeotropic Removal: Repeatedly dissolving your compound in a solvent that forms a low-boiling azeotrope with TFA and then removing the solvent under reduced pressure can be effective. Dichloromethane or toluene are good choices for this.

  • Basic Wash/Extraction: If your compound is sufficiently soluble in an organic solvent that is immiscible with water (like dichloromethane or ethyl acetate), you can perform a liquid-liquid extraction. Dissolve your compound in the organic solvent and wash it with a dilute aqueous basic solution, such as saturated sodium bicarbonate. This will neutralize the TFA, forming sodium trifluoroacetate, which will partition into the aqueous layer. Be sure to check that your compound is stable to these basic conditions.

  • Ion-Exchange Chromatography: For a more rigorous approach, you can use a small column of a basic ion-exchange resin. Dissolve your compound in a suitable solvent, pass it through the column, and the resin will retain the TFA.

Logical Flow for TFA Removal

TFA_Removal start Product Contaminated with TFA check_solubility Is the product soluble in an organic solvent immiscible with water? start->check_solubility basic_wash Perform a basic wash (e.g., with NaHCO3 solution) check_solubility->basic_wash Yes azeotrope Attempt azeotropic removal with DCM or Toluene check_solubility->azeotrope No final_product TFA-Free Product basic_wash->final_product ion_exchange Use a basic ion-exchange resin azeotrope->ion_exchange If unsuccessful azeotrope->final_product If successful ion_exchange->final_product

Caption: Decision process for removing TFA from a basic compound.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3055. [Link]

  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/how-good-is-sfc-for-polar-analytes/34165]([Link] SFC/how-good-is-sfc-for-polar-analytes/34165)

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Abdelhamid, H. N. (2020). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. Frontiers in Chemistry, 8, 545. [Link]

  • Merli, C. A., et al. (2002). Extractive solution crystallization of chemical compounds. U.S.
  • D'Orazio, G., et al. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? Molecules, 28(1), 263. [Link]

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Regalado, E. L. (2021). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. LCGC International, 34(11), 522-531. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?[Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 29(10), 14-27. [Link]

  • Sefcik, J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Welch, C. J., et al. (2010). Supercritical Fluid Chromatography for Pharmaceutical Analysis. In Modern HPLC for Practicing Scientists (pp. 273-294). John Wiley & Sons, Inc. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

Sources

Optimization

Technical Support Center: Navigating the Nuances of tert-butyl Carbamate Stability

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenge...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in preserving the integrity of tert-butyl carbamate (Boc) protecting groups during reaction workups. This guide is designed to provide you with in-depth, scientifically grounded solutions to these common hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only solve immediate problems but also proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant Boc-group cleavage during my aqueous workup. What's the primary cause?

The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2][3][4] The most common reason for unintended deprotection during an aqueous workup is an acidic pH. Even mildly acidic conditions (pH < 5-6) can initiate the cleavage process, especially if prolonged exposure or elevated temperatures are involved. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[4][5][6]

Q2: At what pH is the Boc group generally considered stable?

The Boc group is stable to most nucleophiles and bases.[7] It exhibits good stability in neutral to basic conditions (pH 7 and above). However, its lability increases significantly as the pH drops below 7. While it can tolerate brief exposure to weakly acidic conditions, it is rapidly cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[1][2]

Q3: Can temperature affect the stability of my Boc-protected amine during workup?

Absolutely. Elevated temperatures can accelerate the rate of acid-catalyzed decomposition.[3][8] If your workup involves heating, even at a seemingly neutral pH, localized pockets of acidity or the presence of Lewis acidic impurities can lead to unexpected deprotection. It is always advisable to perform aqueous workups at room temperature or below (0-5 °C) if you suspect your compound is particularly sensitive.

Troubleshooting Guide: Scenarios & Solutions

Scenario 1: My reaction is quenched with an acidic solution (e.g., NH4Cl), and I'm losing my Boc group during extraction.
  • The Root Cause: Saturated ammonium chloride is weakly acidic (pH ~4.5-5.5). This acidity is often sufficient to cause partial or complete cleavage of sensitive Boc groups, especially with extended contact time during extraction.

  • Immediate Corrective Action:

    • Neutralize First: Before extraction, carefully add a mild base like saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH 7-8) to bring the aqueous layer to a pH of 7-8.

    • Minimize Contact Time: Perform the extraction process as quickly as possible.

    • Work Cold: Conduct the quench and extraction in an ice bath to slow down the rate of potential decomposition.

  • Long-Term Prevention & Protocol Optimization:

    • Alternative Quenching Agents: Consider quenching your reaction with water or a neutral salt solution like brine (saturated NaCl), followed by adjustment to a slightly basic pH if necessary.

    • Direct Extraction (if applicable): If your reaction solvent is immiscible with water (e.g., DCM, EtOAc), you may be able to proceed directly to washing with a basic aqueous solution, bypassing an acidic quench altogether.

Scenario 2: I've performed a reaction that generates acidic byproducts, and the Boc group is gone before I even start the workup.
  • The Root Cause: Certain reactions, such as those involving acyl chlorides or some coupling reagents, can generate acidic species (e.g., HCl) in situ. If not neutralized, these can cleave the Boc group during the reaction itself.

  • Preventative Measures During Reaction Setup:

    • Include a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base to your reaction mixture to scavenge any acid as it's formed. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine.

    • Proton Sponges: For highly sensitive substrates, consider using a proton sponge like 1,8-bis(dimethylamino)naphthalene.

  • Recommended Workup Protocol:

    • Dilute: Dilute the reaction mixture with a water-immiscible organic solvent.

    • Wash with Mild Base: Wash the organic layer sequentially with a dilute solution of a weak base. A 5-10% solution of NaHCO₃ or a phosphate buffer is often sufficient. Avoid strong bases like NaOH or KOH, as they can cause other side reactions.

    • Final Wash: Wash with brine to remove residual water and inorganic salts.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Scenario 3: My compound is highly water-soluble, making extractive workup with basic solutions difficult.
  • The Challenge: Water-soluble compounds can be lost to the aqueous phase during extraction, and the presence of salts from the basic wash can complicate purification.

  • Alternative Workup Strategies:

    • Solid-Phase Scavenging: After the reaction, quench any excess reagents and neutralize acidic byproducts using a solid-supported base (e.g., polymer-bound triethylamine or bicarbonate). The solid can then be filtered off, and the filtrate concentrated. This avoids an aqueous workup entirely.

    • Reverse-Phase Chromatography: For polar compounds, it may be more efficient to concentrate the reaction mixture and directly purify it using reverse-phase column chromatography with a neutral or slightly basic mobile phase (e.g., water/acetonitrile with a small amount of ammonium bicarbonate).

    • Lyophilization: If your compound is stable, you can neutralize the reaction mixture and then lyophilize (freeze-dry) it to remove volatile components, leaving your product as a solid.

Visualizing the Problem: The Mechanism of Acid-Catalyzed Boc Deprotection

The following diagram illustrates the step-by-step process of how an acid molecule leads to the cleavage of a tert-butyl carbamate. Understanding this mechanism is key to appreciating why maintaining a non-acidic environment is so critical.

Boc_Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-B(OH+)-OtBu BocAmine->ProtonatedBoc Protonation Proton H+ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid Elimination tBuCation (CH3)3C+ ProtonatedBoc->tBuCation Amine R-NH2 CarbamicAcid->Amine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Isobutylene CH2=C(CH3)2 tBuCation->Isobutylene Deprotonation H_plus_again H+ tBuCation->H_plus_again

Caption: Acid-catalyzed decomposition of a Boc-protected amine.

Summary of Recommended Workup Conditions

For quick reference, the following table summarizes the stability of the Boc group under various conditions and provides recommended actions.

ConditionStability of Boc GroupRecommended Action
pH < 4 Highly LabileAvoid completely. If unavoidable, work at ≤ 0°C and minimize exposure time.
pH 4-6 Potentially LabileNeutralize to pH 7-8 before extraction. Work at room temperature or below.
pH 7-9 Stable Optimal range for aqueous workup and extraction.
pH > 9 Generally StableUse with caution; strong bases can cause other side reactions (e.g., hydrolysis of esters).
Elevated Temp. (>40°C) Risk of DecompositionAvoid heating during workup. If necessary, ensure strict pH control.
Lewis Acids (e.g., ZnCl₂, MgBr₂) LabileAvoid in workup unless intended for deprotection.

Detailed Experimental Protocol: A Robust, Mild Workup

This protocol is designed for a typical reaction in a water-immiscible solvent (e.g., DCM, EtOAc) where acidic byproducts may be present.

  • Cool the Reaction Mixture: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Dilute: Add an equal volume of the organic reaction solvent to the cooled mixture.

  • First Wash (Neutralization): Transfer the diluted mixture to a separatory funnel. Add an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Tip: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ evolution can cause a pressure buildup.

  • Separate Layers: Gently swirl the funnel, allow the layers to separate, and drain the aqueous layer.

  • Second Wash (Removal of Organics): Wash the organic layer with an equal volume of cold deionized water. Separate and discard the aqueous layer.

  • Third Wash (Brine): Wash the organic layer with an equal volume of cold, saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Stir for 5-10 minutes.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Concentrate the combined filtrate under reduced pressure at a temperature below 40 °C.

By implementing these strategies and understanding the chemical principles behind them, you can significantly improve the outcome of your syntheses involving Boc-protected amines, ensuring higher yields and purity of your target compounds.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. (2018-06-07). [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013-01-14). [Link]

  • National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). [Link]

  • Chemtips (WordPress.com). Reactions that Work: Boc Protection. (2012-06-18). [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. (2013-07-17). [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • National Institutes of Health (NIH). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012-10-01). [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Phenylsulfonylpiperidine Intermediates

Welcome to the technical support center for handling phenylsulfonylpiperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling phenylsulfonylpiperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during the synthesis, purification, and formulation of these valuable compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these common experimental hurdles.

Introduction: The Solubility Challenge

Phenylsulfonylpiperidine moieties are crucial pharmacophores in a wide array of therapeutic agents. However, their rigid structure, high crystallinity, and potential for strong intermolecular interactions often lead to poor solubility in common organic solvents. This can significantly complicate reaction monitoring, purification, and downstream processing. This guide will equip you with the knowledge and practical techniques to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my phenylsulfonylpiperidine intermediate crashing out of solution during the reaction?

Answer: This is a common issue stemming from a combination of factors related to the compound's intrinsic properties and the reaction conditions.

  • Underlying Causes:

    • High Crystal Lattice Energy: Phenylsulfonylpiperidine derivatives are often highly crystalline. The energy required to break apart the crystal lattice and solvate the individual molecules can be substantial.[1][2] If the solvation energy provided by the solvent is insufficient to overcome the lattice energy, the compound will precipitate.

    • Polarity Mismatch: The "like dissolves like" principle is fundamental. The phenylsulfonyl group introduces a degree of polarity, while the piperidine ring and any associated substituents can have varied polarity. If the overall polarity of your intermediate does not match the polarity of the chosen solvent, solubility will be limited.[3]

    • Reaction Progression: As the reaction proceeds, the concentration of the product increases. If the product's solubility in the reaction solvent is lower than that of the starting materials, it can precipitate as it forms, especially if the reaction is run at a high concentration.

    • Temperature Effects: Solubility is often temperature-dependent.[4][5] If the reaction is cooled or if there are temperature fluctuations, the solubility of the intermediate may decrease, leading to precipitation.

  • Troubleshooting Steps:

    • Solvent Screening: Before running the reaction on a large scale, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., toluene, THF, 2-MeTHF, DCM, acetonitrile, DMF, DMSO).

    • Co-Solvent Systems: Employ a mixture of solvents.[6][7] A common strategy is to use a primary solvent in which the starting materials are soluble and add a co-solvent in which the intermediate has higher solubility. For example, a mixture of toluene and DMF can sometimes maintain solubility throughout a reaction.

    • Temperature Control: If the intermediate is more soluble at higher temperatures, consider running the reaction at an elevated temperature. Be mindful of potential side reactions or degradation at higher temperatures.

    • Concentration Adjustment: Running the reaction at a lower concentration can help keep the intermediate in solution.

FAQ 2: I'm struggling to purify my phenylsulfonylpiperidine intermediate by chromatography because it has poor solubility in the mobile phase.

Answer: This is a significant bottleneck in the purification process. Low solubility in the mobile phase leads to poor peak shape, tailing, and low recovery.

  • Underlying Causes:

    • Mobile Phase Polarity: Standard mobile phases for normal-phase chromatography (e.g., heptane/ethyl acetate) or reverse-phase chromatography (e.g., water/acetonitrile) may not be suitable for dissolving your compound.

    • On-Column Precipitation: If the compound is injected in a strong solvent (like DMSO) but the mobile phase is weak, the compound can precipitate on the column head, leading to the issues described above.

  • Troubleshooting Steps:

    • Solubility-Focused Mobile Phase Selection:

      • Normal Phase: Consider adding a small percentage of a more polar solvent like methanol or isopropanol to your mobile phase to increase solubility. In some cases, a chlorinated solvent like dichloromethane (DCM) in the mobile phase can be effective, though it requires a compatible stationary phase.

      • Reverse Phase: If your compound is more soluble in organic solvents, you may need to use a high percentage of organic modifier (acetonitrile or methanol). For very poorly soluble compounds, consider alternative reverse-phase solvents like THF.

    • Injection Solvent: The ideal injection solvent is the mobile phase itself. If this is not possible due to low solubility, use the weakest solvent that will fully dissolve your sample. Avoid injecting in strong solvents like pure DMSO or DMF whenever possible. If you must use a strong solvent, inject the smallest possible volume.

    • Alternative Purification Techniques:

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying crystalline compounds.

      • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol. Many compounds that are poorly soluble in traditional HPLC solvents show good solubility in supercritical CO2.

FAQ 3: My final phenylsulfonylpiperidine product is difficult to formulate due to its low solubility. What can I do?

Answer: This is a critical issue in drug development, as poor solubility can lead to low bioavailability.[4][8]

  • Underlying Causes:

    • The same factors that cause poor solubility during synthesis and purification—high lattice energy and polarity mismatch—also impact formulation.

  • Strategies for Improvement:

    • Salt Formation: If your molecule has a basic nitrogen (like the piperidine ring), forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility.

    • Co-crystals: Co-crystallization involves combining your active pharmaceutical ingredient (API) with a benign co-former in the same crystal lattice.[9] This can disrupt the crystal packing of the API, leading to improved solubility and dissolution rates.

    • Amorphous Solid Dispersions: Dispersing the amorphous form of your compound in a polymer matrix can prevent crystallization and enhance solubility.

    • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[8]

Part 2: Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for a Phenylsulfonylpiperidine Intermediate

Objective: To identify a suitable single or co-solvent system for a reaction or purification step.

Materials:

  • Your phenylsulfonylpiperidine intermediate

  • A selection of solvents with varying polarities (see table below)

  • Small vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Heating block or oil bath

Procedure:

  • Initial Screening (Room Temperature): a. Weigh a small, consistent amount of your intermediate (e.g., 5 mg) into a series of labeled vials. b. Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial. c. Vigorously mix using a vortex mixer for 1 minute. d. Place the vials on a magnetic stir plate and stir for 30 minutes at room temperature. e. Visually inspect each vial for undissolved solids. Record your observations (e.g., "insoluble," "partially soluble," "fully soluble").

  • Elevated Temperature Screening: a. For solvents where the compound was not fully soluble at room temperature, place the vials in a heating block or oil bath. b. Gradually increase the temperature (e.g., in 10 °C increments) and observe for dissolution. Note the temperature at which the compound fully dissolves. Be cautious not to exceed the boiling point of the solvent.

  • Co-Solvent System Evaluation: a. Based on the results from the single-solvent screen, select a promising "good" solvent and a "poor" solvent. b. Prepare a series of co-solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of the poor:good solvent). c. Repeat the solubility test with these co-solvent mixtures at room temperature and, if necessary, at elevated temperatures.

Data Presentation: Solvent Screening Results
SolventDielectric Constant (Polarity)Visual Solubility at 25°C (5 mg/0.5 mL)Visual Solubility at 50°C (5 mg/0.5 mL)Notes
Toluene2.4InsolublePartially Soluble---
Dichloromethane (DCM)9.1Partially SolubleFully Soluble---
Tetrahydrofuran (THF)7.6Partially SolubleFully Soluble---
Acetonitrile (ACN)37.5Sparingly SolublePartially Soluble---
N,N-Dimethylformamide (DMF)36.7Fully SolubleFully SolubleHigh boiling point, may be difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7Fully SolubleFully SolubleVery high boiling point, often used as a last resort.
Protocol 2: Small-Scale Recrystallization Trial

Objective: To develop a protocol for purifying a phenylsulfonylpiperidine intermediate by recrystallization.

Procedure:

  • Solvent Selection: a. Find a single solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. b. Alternatively, find a solvent pair: a "good" solvent in which your compound is highly soluble and a "poor" (or "anti-solvent") in which it is insoluble.

  • Recrystallization from a Single Solvent: a. Place your crude intermediate in a flask. b. Add a minimal amount of the chosen solvent. c. Heat the mixture with stirring until the solid dissolves completely. d. If any insoluble impurities remain, perform a hot filtration. e. Allow the solution to cool slowly to room temperature. f. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. g. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallization from a Solvent Pair: a. Dissolve the crude intermediate in a minimal amount of the "good" solvent at an elevated temperature. b. Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). c. Add a few drops of the "good" solvent until the solution becomes clear again. d. Allow the solution to cool slowly. e. Collect the crystals as described above.

Part 3: Visualizing the Concepts

Diagram 1: The Dissolution Process

This diagram illustrates the energetic factors involved in dissolving a crystalline solid. For dissolution to occur, the energy released from solvation must be greater than the energy required to break the crystal lattice.

DissolutionProcess cluster_solid Crystalline Solid cluster_solution Solution cluster_energy Energy Considerations Solid Intermediate in Crystal Lattice Solvated Solvated Intermediate Molecules Solid->Solvated Dissolution Solvated->Solid Precipitation LatticeEnergy Lattice Energy (Energy Input) LatticeEnergy->Solid Must be overcome SolvationEnergy Solvation Energy (Energy Released) SolvationEnergy->Solvated Drives dissolution

Caption: The interplay between lattice energy and solvation energy dictates solubility.

Diagram 2: Co-Solvency Workflow

This workflow outlines the logical steps for employing a co-solvent system to improve solubility.

CoSolvencyWorkflow Start Poor Solubility in Single Solvent System Screen Screen Single Solvents (Polar & Apolar) Start->Screen Identify Identify 'Good' and 'Poor' Solvents Screen->Identify Prepare Prepare Co-Solvent Mixtures (Varying Ratios) Identify->Prepare Test Test Solubility in Co-Solvent Mixtures Prepare->Test Optimize Optimize Ratio for Maximum Solubility Test->Optimize Proceed Proceed with Reaction or Purification Optimize->Proceed

Caption: A systematic approach to developing a co-solvent system.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yadav, P., & Kumar, L. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 053-063. [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Allen Institute. (n.d.). Lattice energy: Definition, Importance and Factors affecting. [Link]

  • Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Fikatas, A., et al. (2019). Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol. Bioconjugate Chemistry, 30(8), 2245-2254. [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • Babu, N. M., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662-2679. [Link]

  • YouTube. (2017). Lattice Energy of Ionic Compounds, Basic Introduction, Charge vs Ionic Radius. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). Evaluation of the Lattice Energy of the Two-Component Molecular Crystals Using Solid-State Density Functional Theory. AAPS PharmSciTech, 10(4), 1169-1175. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 572, 118682. [Link]

  • Cysewski, P., & Jeliński, T. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(20), 6125. [Link]

  • Co-solvent and Complexation Systems. (n.d.). In ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ScienceDirect. (n.d.). Co-solvent. [Link]

  • Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(8), 756-763. [Link]

  • Hossain, M. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3384. [Link]

  • ResearchGate. (n.d.). Solid-State Techniques for Improving Solubility. [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(1), 111-122. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Shimadzu Scientific Instruments. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

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Optimization

Technical Support Center: Scalable Synthesis of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical resource for the scalable synthesis of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, a key intermediate in preclin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical resource for the scalable synthesis of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, a key intermediate in preclinical drug development. We address common experimental challenges through detailed protocols, troubleshooting guides, and frequently asked questions to ensure a reproducible and efficient synthesis.

Synthesis Overview and Strategic Rationale

The synthesis of the target compound is efficiently achieved via a two-step process, beginning with the protection of 4-aminopiperidine followed by sulfonylation. This route is selected for its scalability, use of commercially available starting materials, and straightforward purification procedures.[1]

The primary amine of 4-aminopiperidine is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is robust enough to withstand the subsequent reaction conditions yet can be removed under acidic conditions if further derivatization of the amine is required.[2] The subsequent reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic sulfur atom of benzenesulfonyl chloride, forming a stable sulfonamide bond.

Overall Synthetic Workflow

A tert-Butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine) C Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate (Final Product) A->C  Sulfonylation  (DCM, DIPEA, 0°C to RT) B Benzenesulfonyl Chloride B->C  Sulfonylation  (DCM, DIPEA, 0°C to RT)

Caption: High-level overview of the final sulfonylation step.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (10-50 g) and can be adapted for larger preclinical batches.

Step 1: Synthesis of tert-Butyl (piperidin-4-yl)carbamate (Intermediate 1)

Rationale: This step protects the primary amine, preventing it from reacting in the subsequent sulfonylation step. Using di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc protecting group.[2]

Materials and Reagents:

Reagent/MaterialM.W.AmountMolesEquiv.
4-Aminopiperidine100.1610.0 g99.8 mmol1.0
Di-tert-butyl dicarbonate (Boc₂O)218.2522.9 g105 mmol1.05
Dichloromethane (DCM)-200 mL--
Triethylamine (TEA)101.1915.3 mL110 mmol1.1

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an argon inlet.

  • Dissolution: Dissolve 4-aminopiperidine (10.0 g) in dichloromethane (200 mL) and cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (15.3 mL) to the solution.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (22.9 g) in 50 mL of DCM and add it dropwise to the cooled reaction mixture over 30 minutes. Causality: Slow addition is crucial to control the exotherm of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up:

    • Wash the reaction mixture sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution and 100 mL of brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture to yield a white solid.

    • Expected Yield: 90-95%.

Step 2: Synthesis of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate (Final Product)

Rationale: This is the key sulfonamide bond-forming reaction. Benzenesulfonyl chloride is a highly reactive sulfonylating agent. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to quench the HCl byproduct without competing in the reaction.[4]

Materials and Reagents:

Reagent/MaterialM.W.AmountMolesEquiv.
tert-Butyl (piperidin-4-yl)carbamate200.2810.0 g49.9 mmol1.0
Benzenesulfonyl chloride176.629.7 g54.9 mmol1.1
Dichloromethane (DCM)-150 mL--
DIPEA129.2410.5 mL60.0 mmol1.2

Procedure:

  • Setup: In a 500 mL round-bottom flask under argon, dissolve tert-butyl (piperidin-4-yl)carbamate (10.0 g) in DCM (150 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition:

    • Add DIPEA (10.5 mL) to the solution.

    • Slowly add benzenesulfonyl chloride (9.7 g) dropwise, maintaining the temperature below 5 °C. Causality: This prevents potential side reactions and ensures selective N-sulfonylation.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with 100 mL of DCM.

    • Wash sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol/water to yield the final product as a white solid.

    • Expected Yield: 85-92%.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Workflow Diagram

start Problem Detected (e.g., Low Yield / Incomplete Reaction) check_sm Analyze by TLC/LC-MS: Is Starting Material (SM) present? start->check_sm sm_present SM is Present check_sm->sm_present Yes sm_absent SM is Absent check_sm->sm_absent No check_reagents Verify Reagent Quality & Stoichiometry sm_present->check_reagents add_reagent Add more limiting reagent (e.g., 0.2 eq. sulfonyl chloride) check_reagents->add_reagent extend_time Extend reaction time / Increase temp slightly add_reagent->extend_time check_workup Review Work-up Procedure: - Was product lost in aqueous layers? - Emulsion issues? sm_absent->check_workup re_extract Re-extract aqueous layers with fresh solvent check_workup->re_extract check_purification Review Purification: - Incorrect solvent system? - Product co-eluting with impurity? check_workup->check_purification re_purify Re-purify combined fractions using a shallower gradient check_purification->re_purify

Caption: A logical workflow for diagnosing common synthesis problems.

Q&A Troubleshooting

Question 1: The sulfonylation reaction (Step 2) is stalled; TLC shows significant starting material remaining after 12 hours. What should I do?

  • Potential Cause 1: Inactive Reagent. Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time to benzenesulfonic acid, which is unreactive.

  • Solution 1: Use a fresh bottle of benzenesulfonyl chloride or distill the reagent before use. Ensure all glassware is thoroughly dried.

  • Potential Cause 2: Insufficient Base. The DIPEA may have been consumed by adventitious acid or was added in insufficient quantity.

  • Solution 2: Add another 0.2 equivalents of DIPEA and continue to monitor the reaction.

  • Potential Cause 3: Low Temperature. For some batches, room temperature may not be sufficient to drive the reaction to completion.

  • Solution 3: Gently warm the reaction mixture to 35-40 °C for a few hours.

Question 2: After work-up of Step 2, I obtained a thick oil that won't crystallize. How can I isolate my solid product?

  • Potential Cause 1: Residual Solvent. Traces of DCM or other solvents can prevent crystallization.

  • Solution 1: Ensure the crude product is dried thoroughly under high vacuum. You can also co-evaporate with a solvent in which the product is poorly soluble (like hexane) to azeotropically remove residual solvents.

  • Potential Cause 2: Impurities. The presence of impurities can inhibit crystal lattice formation.

  • Solution 2: Purify the oil using silica gel column chromatography. After purification, dissolve the clean product in a minimal amount of a hot solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise until turbidity persists. Cool slowly to induce crystallization.

Question 3: The yield of the Boc-protection (Step 1) is lower than expected.

  • Potential Cause: Inefficient Reaction. The reaction may not have gone to completion.

  • Solution: Ensure at least 1.05 equivalents of Boc₂O are used. Check the pH of the reaction; it should be basic. If necessary, add more triethylamine.

  • Potential Cause: Product Loss During Work-up. The product has some water solubility.

  • Solution: When washing with brine, ensure the layers separate cleanly. If an emulsion forms, add more salt. Back-extract the aqueous layers with a small amount of DCM to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q: Can I use a different base for the sulfonylation step, like triethylamine (TEA) or pyridine? A: Yes, but with considerations. TEA can sometimes lead to the formation of a stable, but difficult to handle, triethylammonium chloride salt. Pyridine is an excellent catalyst and base but can be harder to remove during work-up. DIPEA is often preferred for its non-nucleophilic nature and the high solubility of its hydrochloride salt in aqueous layers, which simplifies purification.[4]

Q: Is this synthesis scalable to kilogram quantities for preclinical manufacturing? A: Yes, the described route is highly scalable. Key considerations for scale-up include:

  • Thermal Management: The Boc-protection and sulfonylation steps are exothermic. On a large scale, controlled, jacketed reactors are necessary to manage heat evolution.

  • Reagent Addition: Dropwise addition of reagents becomes critical to avoid temperature spikes.

  • Purification: Industrial-scale purification would likely shift from column chromatography to crystallization to improve throughput and reduce solvent waste. An anti-solvent crystallization would be a preferred method.

Q: What are the critical safety precautions for this synthesis? A:

  • Benzenesulfonyl Chloride: It is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane (DCM): It is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Bases (TEA, DIPEA): These are corrosive and have strong odors. Handle with care.

Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity (typically >98% for preclinical studies).

  • Melting Point: A sharp melting point is a good indicator of purity.

Data Summary Table

The following table summarizes expected outcomes and provides a quick reference for reaction parameters.

StepKey ReagentsSolventTemp.TimeTypical YieldPurity (Crude)Purification Method
1 4-Aminopiperidine, Boc₂O, TEADCM0°C to RT4-6 h90-95%>95%Recrystallization
2 Intermediate 1, Benzenesulfonyl Chloride, DIPEADCM0°C to RT12-16 h85-92%>90%Column / Recrystallization

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • Shaik, S. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates. Available at: [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

  • Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. ResearchGate. (n.d.). Available at: [Link]

  • Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Available at: [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429. PubChem. (n.d.). Available at: [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
  • Jagtap, S. V., et al. (2020). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

The Chemist's Compass: Navigating N-Protecting Groups for the Piperidine Scaffold

A Senior Application Scientist's Guide to Phenylsulfonyl, Boc, Cbz, and Tosyl Groups in Modern Drug Discovery In the intricate landscape of medicinal chemistry and drug development, the piperidine ring stands as a corner...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Phenylsulfonyl, Boc, Cbz, and Tosyl Groups in Modern Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the piperidine ring stands as a cornerstone scaffold, present in a multitude of approved pharmaceuticals. Its synthesis and functionalization, however, often necessitate the strategic use of nitrogen-protecting groups. The choice of this molecular guardian is far from trivial, profoundly influencing a synthetic route's efficiency, yield, and compatibility with other chemical transformations. This guide offers an in-depth, comparative analysis of the phenylsulfonyl (PhSO₂) protecting group against its more conventional counterparts—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (tosyl, Ts)—for the protection of the piperidine nitrogen. Drawing upon experimental data and established protocols, this document serves as a technical resource for researchers to make informed decisions in the design and execution of complex synthetic strategies.

The Crucial Role of the N-Protecting Group

The secondary amine of the piperidine ring is a nucleophilic and basic center, readily participating in a variety of chemical reactions. While this reactivity is often desired, it can also be a significant liability during multi-step syntheses. A protecting group serves to temporarily mask this reactivity, rendering the nitrogen non-nucleophilic and non-basic, thus allowing for selective modifications at other positions of the molecule. An ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1] This concept of "orthogonality," the ability to deprotect one group in the presence of others, is a central theme in modern organic synthesis.

A Comparative Overview

The selection of a protecting group is a critical decision in synthetic planning. The following sections will delve into the specifics of each protecting group, culminating in a comparative summary to guide the researcher's choice.

FeaturePhenylsulfonyl (PhSO₂)Boc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Tosyl (p-Toluenesulfonyl)
Class SulfonamideCarbamateCarbamateSulfonamide
Electron-Withdrawing Nature StrongModerateModerateStrong
Stability to Acids Very HighLow (cleaved by strong acids)Moderate (stable to mild acids)Very High
Stability to Bases Very HighHighHighVery High
Cleavage Conditions Reductive (e.g., Na/NH₃, Red-Al, Na-Hg), Harsh Acidic (conc. H₂SO₄, heat)Strong Acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C), Strong AcidReductive (e.g., Na/NH₃, SmI₂), Harsh Acidic
Impact on α-Proton Acidity Increases acidity, facilitates α-lithiationCan facilitate α-lithiationLess impact compared to sulfonylsIncreases acidity, facilitates α-lithiation
Common Reagents for Introduction Benzenesulfonyl chlorideDi-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)p-Toluenesulfonyl chloride (Ts-Cl)

In Focus: The Phenylsulfonyl Group

The phenylsulfonyl group, a member of the sulfonamide class of protecting groups, offers exceptional stability due to the strong electron-withdrawing nature of the sulfonyl moiety.[2] This stability makes it an attractive choice for multi-step syntheses where the piperidine nitrogen must remain protected through numerous transformations.

Key Characteristics:
  • Robust Stability: N-phenylsulfonyl piperidine is highly resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. This durability is a significant advantage over carbamate-based protecting groups like Boc and Cbz.

  • Activation of α-Protons: The potent electron-withdrawing effect of the phenylsulfonyl group significantly increases the acidity of the protons on the carbons adjacent (α) to the nitrogen. This facilitates deprotonation with strong bases like organolithium reagents, enabling subsequent α-functionalization of the piperidine ring.

  • Challenging Cleavage: The exceptional stability of the N-S bond in sulfonamides makes their cleavage more challenging compared to carbamates.[3] Deprotection typically requires harsh reductive conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or treatment with powerful reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[4] Cleavage under strongly acidic conditions is also possible but often requires high temperatures.

The Workhorses: Boc and Cbz Protecting Groups

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used N-protecting groups in organic synthesis, belonging to the carbamate family.[5] Their popularity stems from their reliable installation and, most importantly, their relatively mild and orthogonal cleavage conditions.

N-tert-Butoxycarbonyl (Boc)
  • Acid Lability: The Boc group is the quintessential acid-labile protecting group. It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6] This allows for selective deprotection in the presence of acid-stable groups like Cbz and sulfonamides.

  • Base and Hydrogenolysis Stability: N-Boc-piperidine is stable to basic conditions and catalytic hydrogenation, providing excellent orthogonality with Fmoc (base-labile) and Cbz (hydrogenolysis-labile) protecting groups, respectively.[5]

  • α-Lithiation: The Boc group can also facilitate the deprotonation of α-protons, though its ability to stabilize the resulting carbanion is less pronounced than that of sulfonyl groups.[3]

N-Benzyloxycarbonyl (Cbz or Z)
  • Hydrogenolysis: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This method is exceptionally mild and chemoselective, leaving most other functional groups intact.

  • Acid and Base Stability: The Cbz group is stable to a wide range of non-reductive acidic and basic conditions, making it orthogonal to the Boc group.[5]

  • Limitations: The primary limitation of the Cbz group is its incompatibility with reactions that employ catalytic hydrogenation for other purposes, such as the reduction of alkenes or alkynes.

The Tosyl Group: A Close Relative of Phenylsulfonyl

The p-toluenesulfonyl (tosyl) group is another common sulfonamide-based protecting group. Its properties are very similar to the phenylsulfonyl group, with a few subtle differences.

  • High Stability: Like the phenylsulfonyl group, the tosyl group is extremely robust and resistant to a wide range of reaction conditions.

  • Cleavage: Deprotection methods for the tosyl group are largely the same as for the phenylsulfonyl group, primarily relying on harsh reductive conditions.

  • Crystallinity: Tosylated compounds are often highly crystalline, which can facilitate their purification by recrystallization.

Experimental Protocols

The following are representative, step-by-step methodologies for the protection and deprotection of piperidine with the discussed protecting groups.

Phenylsulfonylation of Piperidine

G Piperidine Piperidine Reaction Reaction (0°C to rt) Piperidine->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction Base Base (e.g., Pyridine, Et₃N) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Product N-Phenylsulfonyl- piperidine Workup->Product

Caption: Workflow for the N-phenylsulfonylation of piperidine.

Procedure:

  • To a solution of piperidine (1.0 eq) and a suitable base such as pyridine (1.2 eq) or triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

Reductive Deprotection of N-Phenylsulfonylpiperidine (using Red-Al)

G N_Phenylsulfonylpiperidine N-Phenylsulfonyl- piperidine Reaction Reaction (Reflux) N_Phenylsulfonylpiperidine->Reaction RedAl Red-Al Solution RedAl->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Aqueous Work-up (e.g., Rochelle's salt) Reaction->Workup Product Piperidine Workup->Product

Caption: Reductive cleavage of N-phenylsulfonylpiperidine using Red-Al.

Procedure:

  • To a solution of N-phenylsulfonylpiperidine (1.0 eq) in anhydrous toluene, add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, ~3.0 eq) in toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield piperidine.

N-Boc Protection of Piperidine

Procedure:

  • To a solution of piperidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give N-Boc-piperidine, which is often pure enough for subsequent use.

N-Boc Deprotection of Piperidine

Procedure:

  • Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 30-60 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield piperidine.

N-Cbz Protection of Piperidine

Procedure:

  • To a solution of piperidine (1.0 eq) and a base such as NaHCO₃ (2.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or DCM), add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Separate the organic layer and wash with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

N-Cbz Deprotection of Piperidine

Procedure:

  • Dissolve N-Cbz-piperidine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield piperidine.

Choosing the Right Tool for the Job: A Decision-Making Framework

G Start Start: Need to protect piperidine nitrogen AcidLabile Is acid lability a concern? Start->AcidLabile HydrogenolysisLabile Are there any groups sensitive to hydrogenolysis? AcidLabile->HydrogenolysisLabile Yes Boc Use Boc AcidLabile->Boc No HarshReduction Can the molecule tolerate harsh reductive conditions? HydrogenolysisLabile->HarshReduction Yes Cbz Use Cbz HydrogenolysisLabile->Cbz No AlphaActivation Is subsequent α-functionalization planned? HarshReduction->AlphaActivation Yes Sulfonyl Use Phenylsulfonyl or Tosyl HarshReduction->Sulfonyl No, consider alternative strategy AlphaActivation->Sulfonyl Yes, for strong activation ConsiderBoc Consider Boc for α-functionalization AlphaActivation->ConsiderBoc No, but still possible

Caption: Decision tree for selecting an N-protecting group for piperidine.

The optimal protecting group is highly dependent on the specific synthetic context.

  • For maximum stability and when α-functionalization is desired , the phenylsulfonyl or tosyl groups are excellent choices, provided the substrate can withstand the harsh reductive deprotection conditions.

  • When mild, acid-mediated deprotection is required for orthogonality, Boc is the undisputed champion.

  • If mild, neutral deprotection is paramount and the molecule is stable to hydrogenation, Cbz is an ideal candidate.

Conclusion

The phenylsulfonyl protecting group, while less common than its carbamate counterparts, offers a unique combination of extreme stability and the ability to activate the piperidine ring for further functionalization. Its primary drawback lies in the harsh conditions required for its removal. In contrast, Boc and Cbz provide milder deprotection pathways, forming the foundation of many orthogonal synthetic strategies. The tosyl group behaves very similarly to the phenylsulfonyl group, offering a reliable alternative. Ultimately, the judicious selection of an N-protecting group is a critical element of synthetic design. By understanding the distinct properties and experimental nuances of each of these molecular guardians, researchers can navigate the complexities of piperidine chemistry with greater precision and efficiency, accelerating the discovery and development of new medicines.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Gassman, P. G., & Guggenheim, T. L. (1982). A convenient method for the deprotection of N-tosyl derivatives. The Journal of Organic Chemistry, 47(16), 3023–3026.
  • Nyffeler, P. T., Liang, C.-H., Hoff, K. G., & Wong, C.-H. (2002). The Chemistry of Amine−Azide Interconversion: Catalytic Hydrogenation of Azides. Journal of the American Chemical Society, 124(36), 10773–10778.
  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Diacylhydrazines. Journal of the American Chemical Society, 79(4), 984–985.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Gold, E. H., & Babad, E. (1972). Reductive cleavage of sulfonamides with sodium bis(2-methoxyethoxy)aluminum hydride. The Journal of Organic Chemistry, 37(13), 2208–2210.
  • Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]

  • ResearchGate. (2025). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?[Link]

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Arene-Catalysed Lithiation of Some Protected Alcohols and Amines. Tetrahedron, 53(42), 14355-14368.
  • Kim, C., Panditi, V. R., Gardinali, P. R., Varma, R. S., Kim, H., & Sharma, V. K. (2019). Ferrate-Promoted Oxidative Cleavage of Sulfonamides: Kinetics and Product Formation under Acidic Conditions. Environmental Science & Technology, 53(5), 2695–2704.

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Comparative

A Comparative Guide to the Biological Activity of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate Derivatives in Anticancer Cell Assays

This guide provides a comprehensive framework for assessing the anticancer potential of novel Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate derivatives. It is intended for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the anticancer potential of novel Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. Here, we outline the scientific rationale, detailed experimental protocols, and comparative data analysis for evaluating the biological activity of this promising class of compounds in various cancer cell lines.

Introduction: The Rationale for Investigating Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate Derivatives

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many with demonstrated anticancer properties.[1] Piperidine derivatives have been shown to induce apoptosis, modulate key signaling pathways, and interact directly with DNA, making them a fertile ground for the development of novel cancer therapeutics.[1][2] The incorporation of a carbamate group can further enhance the pharmacological properties of a molecule, potentially improving cell permeability and bioavailability.[3]

This guide focuses on a specific series of derivatives based on the Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate core structure. The phenylsulfonyl group introduces a rigid, electron-withdrawing moiety that can influence the compound's interaction with biological targets, while the tert-butyl carbamate provides a protected amine that can be crucial for synthetic strategies and may impact the molecule's overall lipophilicity and cell penetration. The systematic evaluation of derivatives with varied substitutions on the phenylsulfonyl ring is essential to elucidate structure-activity relationships (SAR) and identify lead compounds with potent and selective anticancer activity.

Experimental Design for In Vitro Anticancer Screening

A robust and systematic approach is critical for the initial screening of novel compounds. Our experimental design is structured to first assess broad cytotoxicity across a panel of cancer cell lines and then to delve into the potential mechanisms of action for the most promising candidates.

Selection of Cancer Cell Lines

To obtain a comprehensive understanding of the potential spectrum of activity, a panel of human cancer cell lines representing different tumor types is recommended. The National Cancer Institute's NCI-60 panel is a valuable resource for selecting appropriate cell lines.[4] For this comparative guide, we will focus on a representative subset:

  • MCF-7: A human breast adenocarcinoma cell line (ER-positive).

  • MDA-MB-231: A human breast adenocarcinoma cell line (ER-negative).

  • NCI-H460: A human non-small cell lung cancer cell line.

  • SF-268: A human glioma cell line.

This selection allows for the preliminary assessment of activity against different cancer histotypes and can provide early indications of selective toxicity.

Tiered Assay Approach

A tiered approach to screening ensures efficient use of resources by focusing on the most promising compounds.

  • Tier 1: Cytotoxicity Screening: All synthesized derivatives are first evaluated for their ability to inhibit cell proliferation using a standard cytotoxicity assay.

  • Tier 2: Mechanistic Elucidation: Compounds demonstrating significant cytotoxic activity (e.g., IC50 < 10 µM) are then subjected to further assays to investigate their mechanism of action, such as the induction of apoptosis.

Methodologies and Experimental Protocols

Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and provide a self-validating system for assessing the biological activity of the derivatives.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Protocol:

  • Cell Plating: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[6] Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate derivatives and a positive control (e.g., Doxorubicin) in the appropriate solvent (e.g., DMSO). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Apoptosis Induction Assessment (Caspase-3/7 Activity Assay)

To determine if the observed cytotoxicity is due to the induction of apoptosis, a key mechanism for many anticancer drugs, the activity of executioner caspases 3 and 7 can be measured.[7]

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compounds at their respective IC50 concentrations for 24 hours, as described for the MTT assay.

  • Caspase-Glo® 3/7 Assay: Utilize a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega) according to the manufacturer's instructions. Briefly, add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: An increase in luminescence compared to the untreated control indicates the activation of caspase-3 and/or -7, and thus, the induction of apoptosis.

Comparative Analysis of Derivative Activity

The following tables present hypothetical data for a series of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate derivatives, illustrating how experimental results can be structured for comparative analysis.

Table 1: Cytotoxicity (IC50 in µM) of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate Derivatives in Various Cancer Cell Lines

Compound IDSubstitution on Phenylsulfonyl RingMCF-7 (Breast)MDA-MB-231 (Breast)NCI-H460 (Lung)SF-268 (Glioma)
Parent H> 50> 50> 50> 50
DERIV-01 4-Cl8.5 ± 0.712.3 ± 1.19.1 ± 0.915.4 ± 1.5
DERIV-02 4-F15.2 ± 1.320.1 ± 2.218.5 ± 1.925.8 ± 2.9
DERIV-03 4-OCH32.1 ± 0.23.5 ± 0.42.8 ± 0.34.9 ± 0.5
DERIV-04 4-NO235.6 ± 3.142.8 ± 4.538.2 ± 3.9> 50
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.11.1 ± 0.11.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction (Fold Increase in Caspase-3/7 Activity) by Selected Derivatives

Compound IDConcentrationFold Increase in Caspase-3/7 Activity (vs. Untreated)
DERIV-01 IC50 (8.5 µM in MCF-7)3.2 ± 0.4
DERIV-03 IC50 (2.1 µM in MCF-7)5.8 ± 0.6
Doxorubicin IC50 (0.9 µM in MCF-7)6.5 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Visualizing Workflows and Potential Mechanisms

Visual diagrams are essential for clearly communicating complex experimental workflows and hypothetical signaling pathways.

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Derivatives Cell_Culture Cancer Cell Line Culture (MCF-7, MDA-MB-231, NCI-H460, SF-268) Synthesis->Cell_Culture Test Compounds MTT_Assay Tier 1: Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Tier 2: Apoptosis Induction (Caspase-3/7 Assay) IC50_Determination->Apoptosis_Assay Active Compounds (IC50 < 10 µM) Further_Studies Further Mechanistic Studies (e.g., Cell Cycle Analysis, Western Blot) Apoptosis_Assay->Further_Studies

Caption: Experimental workflow for the evaluation of novel anticancer compounds.

Hypothetical Signaling Pathway for Apoptosis Induction

Piperidine derivatives have been reported to induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins.[7][8] The following diagram illustrates a potential pathway.

G Derivative Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate Derivative (e.g., DERIV-03) Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Bax Inhibits Bax->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A potential mechanism of apoptosis induction by the derivatives.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that substitutions on the phenylsulfonyl ring of the Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate scaffold can significantly impact anticancer activity. Specifically, the introduction of an electron-donating methoxy group (DERIV-03) appears to enhance cytotoxicity and pro-apoptotic effects compared to electron-withdrawing groups like chloro (DERIV-01) and nitro (DERIV-04). This preliminary SAR provides a rationale for the synthesis and evaluation of additional derivatives with various electron-donating and -withdrawing groups at different positions on the phenyl ring to further optimize activity.

Future studies should focus on:

  • Expanding the panel of cancer cell lines to include those from other tumor types (e.g., colon, prostate, leukemia).

  • Conducting more in-depth mechanistic studies for the most potent compounds, such as cell cycle analysis by flow cytometry and Western blot analysis to probe the expression levels of key apoptotic proteins like Bcl-2 and Bax.

  • Evaluating the selectivity of the active compounds against non-cancerous cell lines to assess their potential for therapeutic windows.

By following the systematic approach outlined in this guide, researchers can effectively characterize the biological activity of novel Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate derivatives and identify promising candidates for further preclinical development.

References

  • Bhookya, S., Pochampally, J., & Valeru, A. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(10), 5877–5892. [Link]

  • Bhookya, S., Pochampally, J., & Valeru, A. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. [Link]

  • Yousuf, M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information. [Link]

  • Jadhav, V., & Shinde, S. (2014). Bioassays for anticancer activities. PubMed. [Link]

  • Ríos, M. Y., et al. (2021). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. National Center for Biotechnology Information. [Link]

  • Sokolov, D., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Silva, T., et al. (2022). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. [Link]

  • Yousuf, M., et al. (2024). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]

  • Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • JoVE. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • da Silva, A. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. National Center for Biotechnology Information. [Link]

  • Al-Majidi, S. M. I., et al. (2019). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Redalyc. [Link]

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Validation

A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Sulfonylpiperidine-Based Inhibitors

Introduction: From Benchtop to Bedside The sulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds explored for a wide range of therapeutic applications, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Benchtop to Bedside

The sulfonylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds explored for a wide range of therapeutic applications, from anticancer to antibacterial agents.[1][2] The journey of any novel inhibitor from a promising chemical entity to a potential therapeutic is a rigorous process of validation, beginning with controlled, isolated systems and progressing to complex biological organisms. This guide provides an in-depth comparison of in vitro and in vivo efficacy assessments for a series of novel sulfonylpiperidine-based inhibitors targeting Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial survival.[2]

Understanding the distinction and correlation between in vitro (in glass) and in vivo (within the living) results is paramount for researchers in drug development.[3][4] In vitro studies offer precision and control, allowing for the direct measurement of a compound's interaction with its molecular target.[5] However, they cannot replicate the intricate biological environment of a living organism.[6][7] Conversely, in vivo studies provide a holistic view of a drug's efficacy, safety, and pharmacokinetic profile, but the complexity can sometimes obscure the direct mechanism of action.[4] This guide will dissect these methodologies, explain the causality behind experimental choices, and illustrate how data from both realms are synthesized to drive the development of new antibacterial agents.

The Target: Thymidylate Kinase (TMK) in Gram-Positive Bacteria

Thymidylate kinase (TMK) is a critical enzyme in the bacterial DNA synthesis pathway. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP) and, consequently, bacterial DNA.[2] Because this enzyme is essential for bacterial replication and possesses structural differences from its human counterpart, it represents an attractive target for developing selective antibacterial drugs.[2] Inhibiting TMK effectively starves the bacterium of the building blocks needed for DNA replication, leading to cessation of growth and cell death.

TMK_Pathway cluster_0 Bacterial DNA Synthesis Pathway dTMP dTMP (deoxythymidine monophosphate) dTDP dTDP (deoxythymidine diphosphate) dTMP->dTDP Phosphorylation dTTP dTTP (deoxythymidine triphosphate) dTDP->dTTP Phosphorylation (NDPK) DNA Bacterial DNA dTTP->DNA Incorporation (DNA Polymerase) TMK Thymidylate Kinase (TMK) TARGET ENZYME Inhibitor Sulfonylpiperidine Inhibitor Inhibitor->TMK Inhibition

Caption: Role of Thymidylate Kinase (TMK) in the bacterial DNA synthesis pathway and its inhibition by sulfonylpiperidine-based compounds.

Part 1: In Vitro Efficacy Assessment – The Litmus Test

In vitro assays are the foundational step in drug discovery, designed to confirm target engagement and quantify the potency of an inhibitor in a simplified, controlled environment. These assays are crucial for initial screening and establishing a structure-activity relationship (SAR).[8]

A. Biochemical Assay: Direct Target Inhibition (IC₅₀)

The primary goal of a biochemical assay is to measure the direct inhibitory effect of a compound on the purified target enzyme. The key metric derived is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9] A lower IC₅₀ value signifies higher potency.

Experimental Protocol: Coupled Spectrophotometric Assay for TMK Activity

This protocol is a self-validating system because the rate of the reaction is directly proportional to the amount of active TMK, and the coupling enzymes are in excess to ensure they are not rate-limiting.[10]

  • Principle of Causality: The activity of TMK is measured indirectly. TMK produces ADP as a byproduct of dTMP phosphorylation. This ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, which in turn is converted to lactate by lactate dehydrogenase (LDH), consuming NADH in the process. The rate of NADH depletion, measured by the decrease in absorbance at 340 nm, is directly proportional to the TMK activity.

  • Reagents & Setup:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

    • Enzymes: Purified recombinant Staphylococcus aureus TMK, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

    • Substrates & Cofactors: dTMP, ATP, Phosphoenolpyruvate (PEP), NADH.

    • Test Compounds: Novel sulfonylpiperidine inhibitors dissolved in DMSO.

    • Instrumentation: UV-Vis spectrophotometer with temperature control (37°C).

  • Step-by-Step Methodology:

    • Prepare a reaction master mix in the assay buffer containing ATP (1 mM), PEP (2 mM), NADH (0.2 mM), and the coupling enzymes PK (10 U/mL) and LDH (15 U/mL). The concentrations of coupling enzymes are kept high to ensure the TMK-catalyzed reaction is the rate-limiting step.[10]

    • Dispense 180 µL of the master mix into each well of a 96-well UV-transparent plate.

    • Add 2 µL of the sulfonylpiperidine inhibitor at various concentrations (typically a serial dilution from 100 µM to 1 nM) to the appropriate wells. For control wells, add 2 µL of DMSO (vehicle control).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of a solution containing both the TMK enzyme (final concentration 5 nM) and its substrate dTMP (at its Kₘ value, e.g., 50 µM). Using a substrate concentration near the Kₘ increases the assay's sensitivity to competitive inhibitors.[9]

    • Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. Cell-Based Assay: Antibacterial Activity (MIC)

While a biochemical assay confirms target engagement, a cell-based assay is the first step in understanding if the compound can work in a more complex biological context.[6][11] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Principle of Causality: This assay determines the concentration of inhibitor required to cross the bacterial cell wall and membrane, evade efflux pumps, and accumulate at a high enough intracellular concentration to inhibit TMK and halt bacterial replication.

  • Materials & Setup:

    • Bacteria: A logarithmic phase culture of Staphylococcus aureus (e.g., ATCC 29213).

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test Compounds: Sulfonylpiperidine inhibitors dissolved in DMSO.

    • Setup: Sterile 96-well plates.

  • Step-by-Step Methodology:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • Add the bacterial inoculum to each well containing the diluted compounds.

    • Include necessary controls: a positive control (bacteria with no inhibitor) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Part 2: In Vivo Efficacy Assessment – The Real-World Test

An inhibitor that is potent in vitro may fail in vivo for a multitude of reasons, including poor absorption, rapid metabolism, high toxicity, or an inability to reach the site of infection.[6][12] In vivo studies in animal models are therefore indispensable for evaluating the true therapeutic potential of a drug candidate.[3][]

A. Pharmacokinetic (PK) Profiling: What the Body Does to the Drug

Before assessing efficacy, it is critical to understand the pharmacokinetics (PK) of the inhibitor—how it is absorbed, distributed, metabolized, and excreted (ADME).[14][15] A compound with poor PK properties, such as low oral bioavailability or a very short half-life, is unlikely to be effective, regardless of its in vitro potency.

Experimental Protocol: Murine Pharmacokinetic Study

  • Principle of Causality: To determine if the drug can achieve and maintain a therapeutic concentration in the bloodstream after administration.

  • Methodology:

    • Animal Model: Use healthy BALB/c mice (n=3-5 per group).

    • Administration: Administer a single dose of the sulfonylpiperidine inhibitor via two routes: intravenous (IV) for baseline data and the intended therapeutic route (e.g., oral, PO).

    • Blood Sampling: Collect small blood samples from the tail vein at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Analysis: Process the blood to plasma and quantify the concentration of the inhibitor using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Data Interpretation: Plot plasma concentration versus time to calculate key PK parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), elimination half-life (t₁/₂), and oral bioavailability (%F).

B. In Vivo Efficacy Study: What the Drug Does to the Disease

The definitive test of an antibacterial agent is its ability to clear an infection in a living animal. A murine sepsis model is a standard and robust method for this evaluation.[16]

Experimental Protocol: Murine Model of Systemic S. aureus Infection

  • Principle of Causality: This model assesses whether the inhibitor, when administered systemically, can distribute to infected tissues, exert its antibacterial effect, and lead to a positive therapeutic outcome (e.g., reduced bacterial load or improved survival).

  • Methodology:

    • Animal Model: Use immunocompetent mice (e.g., C57BL/6), typically 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Infection: Induce a systemic infection by injecting a lethal or sub-lethal dose of S. aureus (e.g., 1 x 10⁷ CFU) into the intraperitoneal cavity.

    • Treatment Groups: Randomize mice into several groups: Vehicle Control (e.g., saline), Test Compound (at various doses, e.g., 10, 30, 100 mg/kg), and a Positive Control (a known effective antibiotic like vancomycin).

    • Drug Administration: Begin treatment 1-2 hours post-infection. Administer the inhibitor via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a set period (e.g., 3-7 days).

    • Endpoints & Monitoring:

      • Survival Study: Monitor the animals daily for a set period (e.g., 14 days) and record survival rates.

      • Bacterial Burden Study: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of animals from each group. Harvest key organs (e.g., spleen, kidneys, liver), homogenize the tissue, and perform serial dilutions to plate on agar and quantify the bacterial CFU per gram of tissue.

    • Data Analysis: Compare the survival curves between groups using a log-rank test. Compare bacterial burdens using statistical tests like the Mann-Whitney U test.

Part 3: Bridging the Gap – Synthesizing In Vitro and In Vivo Data

The ultimate goal is to find a compound that is not only potent against its target (in vitro) but also effective and safe in a complex biological system (in vivo). The correlation between these two sets of data is often imperfect, and understanding the discrepancies is key to optimizing a lead compound.[17]

Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.

A potent inhibitor in a biochemical assay (low IC₅₀) might show a weaker MIC value due to poor cell penetration or active removal by bacterial efflux pumps. Similarly, a compound with a promising MIC may fail in an animal model due to poor oral bioavailability, rapid clearance from the body, high plasma protein binding, or off-target toxicity.[6][18]

Comparative Data Summary: Sulfonylpiperidine Inhibitors of TMK

The table below presents hypothetical data for three novel sulfonylpiperidine inhibitors (SPN-001, SPN-002, SPN-003) to illustrate the comparison.

CompoundIn Vitro EfficacyIn Vivo Pharmacokinetics (Mouse, 30 mg/kg PO)In Vivo Efficacy (Murine Sepsis Model)
TMK IC₅₀ (nM) MIC (µg/mL) vs. S. aureusOral Bioavailability (%F)
SPN-001 150.55%
SPN-002 858.065%
SPN-003 120.570%
Vancomycin N/A1.0N/A

Interpretation of Results:

  • SPN-001: This compound is highly potent in the biochemical assay and has an excellent MIC. However, its extremely poor oral bioavailability and short half-life mean it is cleared from the body before it can effectively fight the infection, resulting in poor in vivo efficacy. This demonstrates a classic PK failure.

  • SPN-002: This compound is significantly less potent in vitro. Despite its weaker starting point, its excellent pharmacokinetic profile allows it to maintain therapeutic concentrations in the blood, leading to strong in vivo efficacy. This highlights that a moderate in vitro potency can be overcome by superior drug-like properties.

  • SPN-003: This is the ideal candidate. It combines high in vitro potency with a robust pharmacokinetic profile, resulting in the best in vivo efficacy. This compound successfully bridges the in vitro-in vivo gap and would be prioritized for further development.

Conclusion

The evaluation of novel sulfonylpiperidine-based inhibitors requires a carefully integrated strategy of in vitro and in vivo testing. In vitro assays provide essential, early-stage data on target engagement and potency, guiding the initial structure-activity relationship. However, this is only part of the story. The true therapeutic potential of a compound can only be ascertained through rigorous in vivo studies that account for the complexities of a living biological system. The frequent disconnect between in vitro and in vivo results is not a failure of the process but rather a critical data point that informs the next cycle of chemical optimization. By systematically evaluating biochemical potency, cellular activity, pharmacokinetics, and efficacy in animal models, researchers can successfully navigate the challenging path from a promising molecule to a life-saving medicine.

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Comparative

The Definitive Guide to Validating Target Engagement of Novel Compounds Derived from N-Boc-1-(phenylsulfonyl)piperidin-4-amine

For researchers, scientists, and drug development professionals, establishing that a novel compound physically interacts with its intended biological target within a cellular context is a cornerstone of modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a novel compound physically interacts with its intended biological target within a cellular context is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of current methodologies for validating target engagement, using a representative case study of a hypothetical compound series derived from the versatile N-Boc-1-(phenylsulfonyl)piperidin-4-amine scaffold. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you to build robust, self-validating workflows.

Introduction: The Criticality of Target Engagement in Drug Discovery

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, with a significant portion of clinical trial failures attributed to a lack of efficacy.[1] A primary reason for this is the uncertainty of whether a compound reaches and engages its intended molecular target in a complex physiological environment.[1] Demonstrating target engagement provides a crucial mechanistic link between a compound's biochemical activity and its cellular or phenotypic effects, thereby de-risking a drug discovery program and enabling more informed decision-making.[2]

The N-Boc-1-(phenylsulfonyl)piperidin-4-amine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including as enzyme inhibitors and antimicrobial agents.[3][4][5] For the purpose of this guide, we will consider a hypothetical derivative, Compound X , designed as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), a well-validated target for type 2 diabetes.[6][7] DPP-IV inhibitors work by preventing the degradation of incretin hormones, such as GLP-1, which in turn enhances glucose-dependent insulin secretion.[6][8][]

This guide will navigate the process of confirming that Compound X indeed engages DPP-IV in a cellular context, comparing and contrasting key methodologies.

The Target Engagement Validation Workflow: A Conceptual Overview

A robust target engagement validation strategy typically progresses from initial biochemical confirmation to more physiologically relevant cellular and in-situ methodologies. This multi-pronged approach provides a comprehensive and self-validating picture of the compound's mechanism of action.

Target Engagement Workflow cluster_0 Initial Hit Identification cluster_1 Target Engagement Validation cluster_2 In Vivo Confirmation Biochemical Assay Biochemical Assay Biophysical Methods Biophysical Methods Biochemical Assay->Biophysical Methods Confirm direct binding Cellular Assays Cellular Assays Biophysical Methods->Cellular Assays Validate in cellular context Proteomics Proteomics Cellular Assays->Proteomics Assess selectivity PK/PD & Biomarkers PK/PD & Biomarkers Cellular Assays->PK/PD & Biomarkers Translate to in vivo

Caption: A conceptual workflow for target engagement validation.

Comparative Analysis of Key Target Engagement Methodologies

The choice of a target engagement assay depends on various factors, including the stage of the drug discovery project, the nature of the target protein, and the desired throughput.[2] Here, we compare three leading methodologies for validating the engagement of Compound X with DPP-IV.

Methodology Principle Advantages Disadvantages Typical Throughput
Biochemical Assays (e.g., Enzyme Activity) Measures the direct effect of the compound on the activity of the purified target protein.High-throughput, cost-effective, provides direct measure of functional modulation.Lacks physiological relevance (no cell membrane, metabolism, etc.).High
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10][11]Label-free, can be performed in intact cells and tissues, reflects cellular environment.[10][12]Lower throughput, requires specific antibodies for detection, not all proteins show a clear melting curve.[13][14]Low to Medium
NanoBRET™ Target Engagement Assay A proximity-based assay measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[15][16]Live-cell assay, highly sensitive, allows for kinetic analysis (residence time).[17][18]Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.[14]Medium to High

In-Depth Experimental Protocols

To provide a practical framework, we present detailed, step-by-step protocols for the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for DPP-IV

This protocol describes the use of CETSA with a Western blot readout to assess the engagement of Compound X with endogenous DPP-IV in a relevant cell line (e.g., HEK293 cells).

Rationale: CETSA is chosen here as a label-free method to confirm target engagement in a native cellular environment, providing a more physiologically relevant validation than a simple biochemical assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293 cells to ~80% confluency.

    • Treat cells with varying concentrations of Compound X or vehicle (DMSO) for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for DPP-IV.

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize and quantify the band intensities.[4][12][13]

Data Analysis: Plot the band intensity of soluble DPP-IV against the temperature for both vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

CETSA Workflow Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Apply thermal stress Lysis Lysis Heating->Lysis Release cellular contents Centrifugation Centrifugation Lysis->Centrifugation Separate soluble/insoluble Western Blot Western Blot Centrifugation->Western Blot Detect target protein Data Analysis Data Analysis Western Blot->Data Analysis Generate melting curve

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: NanoBRET™ Target Engagement Assay for DPP-IV

This protocol outlines the use of the NanoBRET™ assay to quantify the affinity of Compound X for DPP-IV in live cells.

Rationale: The NanoBRET™ assay is selected for its high sensitivity and ability to provide quantitative binding data (IC50) in a live-cell format, which is highly valuable for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Transfect HEK293 cells with a vector expressing DPP-IV fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well plate.

  • Assay Setup:

    • Prepare a serial dilution of Compound X.

    • Add the NanoBRET™ tracer specific for DPP-IV and the diluted Compound X to the cells.

    • Incubate at 37°C for a period to allow for binding equilibrium to be reached.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.[15][16][19]

Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Plot the NanoBRET™ ratio against the concentration of Compound X and fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for DPP-IV.[18]

NanoBRET Principle cluster_0 No Compound cluster_1 With Compound X NanoLuc-DPP4 NanoLuc-DPP4 Tracer Fluorescent Tracer NanoLuc-DPP4->Tracer Binding BRET Signal High BRET Signal NanoLuc-DPP4_2 NanoLuc-DPP4 CompoundX Compound X NanoLuc-DPP4_2->CompoundX Binding Tracer_2 Fluorescent Tracer No BRET Low BRET Signal

Caption: The principle of the NanoBRET™ Target Engagement Assay.

Case Study: Interpreting Target Engagement Data for Compound X

Assay Metric Result for Compound X Interpretation
DPP-IV Enzyme Activity IC5050 nMPotent inhibitor of purified DPP-IV.
CETSA Thermal Shift (ΔTm)+ 5°C at 10 µMCompound X stabilizes DPP-IV in intact cells, confirming engagement.
NanoBRET™ Intracellular IC50200 nMQuantifies the affinity of Compound X for DPP-IV in live cells.

The combined data from these assays provides a compelling and self-validating case for the on-target activity of Compound X. The biochemical assay establishes its potency against the isolated enzyme. CETSA confirms that the compound can access and bind to its target in the complex milieu of the cell. Finally, the NanoBRET™ assay provides a quantitative measure of this intracellular engagement, which can be used to rank compounds and guide further optimization.

Broader Implications: Off-Target Effects and Signaling Pathway Analysis

While confirming on-target engagement is crucial, understanding a compound's selectivity is equally important. Broader proteomic approaches can be employed to identify potential off-targets.[1] Furthermore, demonstrating that target engagement leads to the desired downstream modulation of a signaling pathway provides a higher level of confidence in the compound's mechanism of action. For our DPP-IV inhibitor, this would involve assessing the downstream effects on the incretin signaling pathway.

DPP-IV Signaling Pathway GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV Degradation GLP-1 Receptor GLP-1 Receptor GLP-1->GLP-1 Receptor Activates Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 CompoundX Compound X CompoundX->DPP-IV Inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Promotes

Caption: Simplified DPP-IV signaling pathway and the inhibitory action of Compound X.

Conclusion

Validating target engagement is an indispensable component of modern drug discovery. By employing a multi-faceted approach that combines biochemical, biophysical, and cellular methodologies, researchers can build a robust and self-validating understanding of a compound's mechanism of action. This guide has provided a comparative framework and detailed protocols for key target engagement assays, contextualized through a representative case study of a novel DPP-IV inhibitor derived from the N-Boc-1-(phenylsulfonyl)piperidin-4-amine scaffold. By integrating these principles and techniques, drug discovery teams can enhance the quality of their candidates and increase the probability of clinical success.

References

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Validation

A Researcher's Guide to Comparative Cross-Reactivity Profiling of Phenylsulfonylpiperidine Kinase Inhibitors

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor selectivity. The phenylsulfonylpiperidine scaffold has prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor selectivity. The phenylsulfonylpiperidine scaffold has proven to be a remarkably fertile starting point for the development of potent kinase inhibitors. However, as with any therapeutic agent targeting the highly conserved ATP-binding site of kinases, the specter of off-target activity looms large. Understanding and meticulously characterizing the cross-reactivity profile of these inhibitors is not merely a regulatory checkbox; it is a fundamental pillar of preclinical development that informs efficacy, toxicity, and the ultimate clinical viability of a candidate compound.

This guide provides an in-depth, objective comparison of methodologies for profiling these inhibitors, supported by the logic behind experimental choices and detailed protocols. We will delve into the "why" and the "how," equipping you with the knowledge to design robust profiling campaigns and interpret the resulting data with confidence.

The Selectivity Imperative: Why Comprehensive Profiling is Non-Negotiable

The human kinome consists of over 500 members, orchestrating a vast network of signaling pathways that govern cellular life.[1] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] However, the structural similarity across the kinome means that an inhibitor designed for one target can inadvertently bind to many others.

This "off-target" binding can manifest in several ways:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can lead to severe adverse events. Cutaneous reactions, for example, are common toxicities associated with tyrosine kinase inhibitors (TKIs).[2][3]

  • Reduced Efficacy: Off-target interactions can divert the inhibitor from its intended target, requiring higher doses and potentially exacerbating toxicity.

  • Unexpected Polypharmacology: In some cases, off-target effects can be therapeutically beneficial, contributing to the drug's overall efficacy through a multi-targeted mechanism.

Therefore, a thorough kinase cross-reactivity profile is essential to build a complete picture of a compound's biological activity, enabling informed decisions for lead optimization and candidate selection.[4][5]

Gold-Standard Methodologies for Kinase Selectivity Profiling

A multi-faceted approach combining both biochemical and cell-based assays is critical for a comprehensive understanding of an inhibitor's selectivity. Biochemical assays reveal the intrinsic affinity of a compound for a purified kinase, while cellular assays confirm target engagement in a more physiologically relevant environment.[4]

Experimental Workflow: A Blueprint for Kinase Profiling

The following diagram illustrates a generalized workflow for assessing the selectivity of a novel phenylsulfonylpiperidine kinase inhibitor.

G cluster_prep Phase 1: Preparation & Primary Screen cluster_quant Phase 2: Quantitative Analysis cluster_cellular Phase 3: Cellular Validation Compound Test Compound (Phenylsulfonylpiperidine Inhibitor) BroadPanel Broad Kinome Panel Screen (e.g., KINOMEscan® at a single high concentration) Compound->BroadPanel InitialHits Identification of Primary Hits (% Inhibition > Threshold) BroadPanel->InitialHits Kd_IC50 Potency Determination (Kd or IC50 values for hits) InitialHits->Kd_IC50 DataAnalysis Data Analysis & Visualization (Dendrogram, Selectivity Score) Kd_IC50->DataAnalysis CETSA Cellular Target Engagement (e.g., CETSA®) DataAnalysis->CETSA FinalProfile Integrated Selectivity Profile DataAnalysis->FinalProfile CellularActivity Phenotypic/Phosphorylation Assays (Confirm functional effect in cells) CETSA->CellularActivity CellularActivity->FinalProfile

Caption: A multi-phase workflow for comprehensive kinase inhibitor profiling.

Protocol 1: Broad Kinome Profiling via Competition Binding Assay (e.g., KINOMEscan®)

This method is an industry standard for profiling inhibitor interactions across a large portion of the human kinome.[6] It provides a direct measure of binding affinity (dissociation constant, Kd), which is independent of ATP concentration.[7]

Causality Behind Experimental Choice: By directly assessing binding, this assay avoids complications from varying ATP Km values across different kinases, which can confound results from activity-based assays.[8] It offers a pure measure of the chemical interaction between the inhibitor and the kinase panel.

Step-by-Step Methodology:

  • Assay Principle: The assay relies on competitive binding. A test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.[7] The amount of kinase captured on the solid support is inversely proportional to the test compound's binding affinity.

  • Compound Preparation: Solubilize the phenylsulfonylpiperidine inhibitor in 100% DMSO to create a high-concentration stock. For an initial screen (Phase 1), a single concentration (e.g., 1 or 10 µM) is typically used. For quantitative analysis (Phase 2), prepare an 11-point, 3-fold serial dilution series.

  • Binding Reaction: The test compound is incubated with the DNA-tagged kinases from the panel in the presence of the immobilized ligand beads. The reaction is allowed to reach equilibrium.

  • Washing: Unbound components are washed away, leaving only the kinase-ligand complexes bound to the solid support.

  • Quantification: The amount of kinase bound to the solid support is measured using qPCR to quantify the associated DNA tag.[7]

  • Data Analysis:

    • For single-concentration screens, results are reported as "% Control," where lower values indicate stronger binding.

    • For dose-response curves, the data is used to calculate the dissociation constant (Kd), a direct measure of binding affinity.[7]

Protocol 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that an inhibitor engages its target in the complex milieu of an intact cell.[9][10] This is a critical validation step, as cell permeability and intracellular competition (e.g., with high cellular ATP concentrations) can dramatically affect a compound's efficacy.[8]

Causality Behind Experimental Choice: A compound that binds potently to a purified enzyme may fail to engage the same target in a cell due to poor membrane permeability or rapid efflux. CETSA® provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical potency and cellular activity.[11]

Step-by-Step Methodology:

  • Assay Principle: The binding of a ligand (the inhibitor) to its target protein stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation.[10]

  • Cell Treatment: Treat cultured cells with the phenylsulfonylpiperidine inhibitor across a range of concentrations. A vehicle control (e.g., DMSO) is essential.

  • Thermal Challenge: Heat the treated cell suspensions at a specific temperature for a short duration (e.g., 3 minutes).[12] The optimal temperature is one that causes significant, but not complete, denaturation of the target protein in the absence of the stabilizing ligand.

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the heat-induced aggregated proteins by high-speed centrifugation.[12]

  • Quantification: The amount of the target protein remaining in the soluble fraction is quantified. This is typically done by Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: An increase in the amount of soluble target protein at a given temperature in the presence of the inhibitor indicates target engagement. Plotting the soluble protein levels against inhibitor concentration allows for the generation of an EC50 curve, representing the concentration required for half-maximal stabilization.

Comparative Data Analysis: A Tale of Two Inhibitors

To illustrate the output of a profiling campaign, consider the hypothetical data for two phenylsulfonylpiperidine inhibitors, PSI-A (a promiscuous inhibitor) and PSI-B (a selective inhibitor), both designed to target Kinase X.

Target KinasePSI-A (Kd, nM)PSI-B (Kd, nM)Comments
Kinase X (Primary Target) 2.5 4.0 Both compounds are potent inhibitors of the intended target.
Kinase Y (Family Member)15850PSI-A shows potent off-target activity against a closely related kinase.
Kinase Z (Unrelated)80>10,000PSI-A has significant off-target activity against an unrelated kinase.
Kinase A (Housekeeping)250>10,000PSI-A's inhibition of a housekeeping kinase is a potential toxicity flag.

Interpretation for Drug Development:

  • PSI-A is highly potent but non-selective. Its inhibition of Kinase Y could lead to convoluted pharmacology, making it difficult to attribute the observed phenotype solely to Kinase X inhibition. The activity against Kinase A is a significant safety concern.

  • PSI-B , while slightly less potent on the primary target, demonstrates a vastly superior selectivity profile. The >200-fold selectivity window against Kinase Y and lack of significant off-target hits make it a much more attractive candidate for further development. It provides a cleaner tool for probing the biology of Kinase X and has a potentially wider therapeutic window.

The Role of Structure-Activity Relationships (SAR) in Selectivity

The dramatic difference in selectivity between PSI-A and PSI-B would stem from subtle differences in their chemical structures. Medicinal chemistry efforts focus on modifying the phenylsulfonylpiperidine scaffold to enhance interactions with the primary target while disrupting interactions with off-targets.[13]

G cluster_sar Guiding Selectivity Through SAR Scaffold Phenylsulfonylpiperidine Core Scaffold PhenylSub Phenyl Ring Modification Scaffold->PhenylSub PiperidineSub Piperidine Ring Modification Scaffold->PiperidineSub Selectivity Improved Selectivity PhenylSub->Selectivity Exploit unique pocket features PiperidineSub->Selectivity Introduce steric clash for off-targets Potency Maintained On-Target Potency Selectivity->Potency Iterative Optimization Cycle Toxicity Reduced Off-Target Activity / Toxicity Selectivity->Toxicity

Caption: Structure-Activity Relationship (SAR) drives inhibitor optimization.

For example, adding a bulky group to the phenyl ring might be well-tolerated by the larger ATP-binding pocket of Kinase X but could cause a steric clash that prevents binding to the smaller pocket of Kinase A. This rational, structure-based design is key to refining a promiscuous hit into a selective clinical candidate.[14]

The Emerging Role of Computational Profiling

Alongside experimental methods, computational approaches are becoming increasingly valuable for predicting kinase inhibitor selectivity.[1] Methods based on machine learning, binding site similarity, and structural modeling can pre-emptively flag potential off-targets, helping to prioritize compounds for expensive experimental screening and guide medicinal chemistry efforts.[15][16][17]

Conclusion

The journey of a phenylsulfonylpiperidine kinase inhibitor from discovery to clinic is a multi-stage process of refinement and validation. Comprehensive cross-reactivity profiling is the bedrock of this process. By integrating broad biochemical screens like KINOMEscan® with cellular target engagement assays like CETSA®, researchers can build a high-confidence profile of a compound's activity. This detailed understanding of on- and off-target interactions is paramount for mitigating safety risks, ensuring therapeutic efficacy, and ultimately, developing safer and more effective targeted medicines.

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Validation

A Head-to-Head Comparison of Carbamate Protecting Groups in Piperidine Chemistry: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the piperidine ring is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals. The strategic manipulation of this versatile sca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperidine ring is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals. The strategic manipulation of this versatile scaffold often hinges on the effective use of protecting groups for the piperidine nitrogen. Among the various options, carbamates stand out for their reliability and diverse cleavage conditions.[1][2] This guide provides an in-depth, head-to-head comparison of common and emerging carbamate protecting groups in the context of piperidine chemistry, complete with experimental data and detailed protocols to inform your synthetic strategy.

The Critical Role of Orthogonal Protection

In multi-step syntheses, the ability to selectively remove one protecting group in the presence of others—a concept known as orthogonality—is paramount.[3][4] Choosing the right set of protecting groups allows for the sequential modification of a molecule at different positions, a necessity for building complex molecular architectures. This guide will emphasize the orthogonal relationships between the discussed carbamate protecting groups, enabling chemists to design more efficient and elegant synthetic routes.

The Contenders: A Comparative Overview

We will examine the following carbamate protecting groups, focusing on their application to the piperidine nitrogen:

  • Boc (tert-Butoxycarbonyl): The Workhorse

  • Cbz (Carboxybenzyl): The Classic

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Choice

  • Alloc (Allyloxycarbonyl): The Palladium-Sensitive Group

  • Teoc (2-(Trimethylsilyl)ethoxycarbonyl): The Fluoride-Labile Option

  • Moz (p-Methoxybenzyloxycarbonyl): The Oxidatively Cleavable Group

Boc (tert-Butoxycarbonyl) Group

The Boc group is arguably the most widely used protecting group for amines due to its general stability and ease of removal under acidic conditions.[1]

Advantages:

  • Stable to a wide range of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions.

  • Deprotection is typically clean and high-yielding.

Disadvantages:

  • Lability to strong acids can be a limitation in the presence of other acid-sensitive functional groups.

  • The bulky tert-butyl group can sometimes hinder reactions at adjacent positions.

Experimental Protocols:

a) Protection of Piperidine with Boc Anhydride:

A common method for the N-Boc protection of piperidines involves reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Procedure: To a solution of piperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine.

b) Deprotection of N-Boc-Piperidine with Trifluoroacetic Acid (TFA):

  • Procedure: Dissolve N-Boc-piperidine (1.0 eq) in DCM. Add TFA (10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. The resulting piperidinium trifluoroacetate salt can be used directly or neutralized with a base to obtain the free piperidine. Typical yields are often quantitative.

c) Deprotection of N-Boc-Piperidine with Hydrochloric Acid (HCl) in Dioxane:

  • Procedure: Dissolve N-Boc-piperidine (1.0 eq) in a minimal amount of methanol and add a 4 M solution of HCl in dioxane (5-10 eq). Stir the mixture at room temperature for 1-3 hours. The piperidine hydrochloride salt often precipitates and can be collected by filtration.

Cbz (Carboxybenzyl) Group

The Cbz group is a classic amine protecting group, valued for its stability and removal by catalytic hydrogenation.

Advantages:

  • Stable to acidic and basic conditions.

  • Orthogonal to the acid-labile Boc group and the base-labile Fmoc group.

Disadvantages:

  • Catalytic hydrogenation is not compatible with functional groups that can be reduced, such as alkenes, alkynes, and some aromatic systems.

  • The catalyst can sometimes be poisoned by sulfur-containing compounds.

Experimental Protocols:

a) Protection of Piperidine with Benzyl Chloroformate:

  • Procedure: To a solution of piperidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of water and THF, add benzyl chloroformate (1.1 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-4 hours. Extract the product with an organic solvent, wash with brine, dry, and concentrate to give N-Cbz-piperidine.

b) Deprotection of N-Cbz-Piperidine by Catalytic Hydrogenation:

  • Procedure: Dissolve N-Cbz-piperidine (1.0 eq) in methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine. Yields are typically high.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is prized for its lability to basic conditions, making it orthogonal to both acid-labile and hydrogenation-labile protecting groups.[5][6]

Advantages:

  • Stable to acidic and hydrogenation conditions.

  • The cleavage by-product, dibenzofulvene, is UV active, allowing for easy reaction monitoring.

Disadvantages:

  • Not stable to even mild basic conditions, limiting its use with base-mediated reactions.

  • Piperidine, the common deprotection reagent, is a nucleophile and can participate in side reactions.

Experimental Protocols:

a) Protection of Piperidine with Fmoc-Cl:

  • Procedure: To a solution of piperidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of water and dioxane, add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) at 0 °C. Stir at room temperature for 2-4 hours. Extract the product, wash, dry, and concentrate to yield N-Fmoc-piperidine.

b) Deprotection of N-Fmoc-Piperidine with Piperidine:

  • Procedure: Dissolve N-Fmoc-piperidine (1.0 eq) in N,N-dimethylformamide (DMF). Add a 20% solution of piperidine in DMF. Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product. The piperidine and dibenzofulvene-piperidine adduct are water-soluble and can be removed by aqueous washes.

Alloc (Allyloxycarbonyl) Group

The Alloc group offers a unique deprotection strategy via palladium catalysis, providing an excellent orthogonal protecting group.

Advantages:

  • Stable to acidic and basic conditions used for Boc and Fmoc removal, respectively.

  • Deprotection occurs under mild, neutral conditions.

Disadvantages:

  • Requires a palladium catalyst, which can be expensive and needs to be removed from the final product.

  • Not compatible with other transformations that use palladium catalysts.

Experimental Protocols:

a) Protection of Piperidine with Allyl Chloroformate:

  • Procedure: Similar to the Cbz protection, react piperidine with allyl chloroformate in the presence of a base like sodium bicarbonate in a biphasic solvent system.

b) Deprotection of N-Alloc-Piperidine with Pd(0):

  • Procedure: Dissolve N-Alloc-piperidine (1.0 eq) in an appropriate solvent like THF or DCM. Add a scavenger, such as dimedone or morpholine (2-3 eq), followed by a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). Stir the reaction at room temperature until completion (monitored by TLC). The workup typically involves filtration through silica gel to remove the palladium catalyst and scavenger by-products.

Teoc (2-(Trimethylsilyl)ethoxycarbonyl) Group

The Teoc group is a silicon-based protecting group that is cleaved by fluoride ions, offering another layer of orthogonality.

Advantages:

  • Stable to a wide range of conditions, including those used for Cbz and Alloc removal.

  • Fluoride-mediated deprotection is highly selective.

Disadvantages:

  • Can also be cleaved by strong acids, limiting its orthogonality with Boc in some cases.

  • The silicon by-products may require careful purification to remove completely.

Experimental Protocols:

a) Protection of Piperidine with Teoc-OSu:

  • Procedure: React piperidine with 2-(trimethylsilyl)ethyl p-nitrophenyl carbonate or another activated Teoc reagent in the presence of a base like triethylamine in a solvent such as DCM.

b) Deprotection of N-Teoc-Piperidine with Fluoride:

  • Procedure: Dissolve N-Teoc-piperidine (1.0 eq) in THF. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). Stir the reaction at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted.

Moz (p-Methoxybenzyloxycarbonyl) Group

The Moz group is an analogue of the Cbz group that can be cleaved under milder acidic conditions or by oxidation, providing additional synthetic flexibility.

Advantages:

  • Can be removed with milder acids (e.g., TFA) than Boc.

  • Can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is orthogonal to many other protecting groups.[7]

Disadvantages:

  • Less stable to strong acids than Cbz.

  • Oxidative cleavage may not be compatible with other electron-rich aromatic rings in the molecule.

Experimental Protocols:

a) Protection of Piperidine with Moz-Cl:

  • Procedure: Similar to Cbz protection, react piperidine with p-methoxybenzyl chloroformate in the presence of a base.

b) Deprotection of N-Moz-Piperidine with DDQ:

  • Procedure: Dissolve N-Moz-piperidine (1.0 eq) in a mixture of DCM and water. Add DDQ (1.1-1.5 eq) and stir at room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction with aqueous sodium bicarbonate to remove the DDQ by-products.

Head-to-Head Stability Comparison

To provide a practical guide for synthetic planning, the following table summarizes the stability of different N-protected piperidines under various common reaction conditions. This data is compiled from a combination of literature sources and expert experience.

Protecting GroupStrong Acid (TFA)Strong Base (n-BuLi)Reducing Agent (LiAlH₄)Nucleophile (Piperidine)Catalytic Hydrogenation (H₂/Pd-C)
Boc LabileGenerally Stable¹StableStableStable
Cbz StableStableLabileStableLabile
Fmoc StableLabileStableLabileStable
Alloc StableStableStableStableStable²
Teoc LabileStableStableStableStable
Moz LabileStableLabileStableLabile

¹Deprotonation at the α-position can occur. ²Can be compatible depending on the catalyst and conditions.

Visualization of Deprotection Strategies

To further clarify the orthogonal nature of these protecting groups, the following diagrams illustrate their distinct cleavage pathways.

Deprotection_Pathways cluster_Boc Boc cluster_Cbz Cbz / Moz cluster_Fmoc Fmoc cluster_Alloc Alloc cluster_Teoc Teoc cluster_Moz Moz (alternative) Piperidine_N Piperidine-N-PG Boc_Cleavage H⁺ (TFA, HCl) Piperidine_N->Boc_Cleavage Acidolysis Cbz_Cleavage H₂, Pd/C Piperidine_N->Cbz_Cleavage Hydrogenolysis Fmoc_Cleavage Piperidine Piperidine_N->Fmoc_Cleavage Base-induced β-Elimination Alloc_Cleavage Pd(0) Piperidine_N->Alloc_Cleavage Allyl Transfer Teoc_Cleavage F⁻ (TBAF) Piperidine_N->Teoc_Cleavage Fluoride-induced Elimination Moz_Cleavage DDQ Piperidine_N->Moz_Cleavage Oxidation

Caption: Orthogonal deprotection strategies for N-carbamate protected piperidines.

Experimental Workflow: A Self-Validating System

The following workflow diagram illustrates a general, self-validating approach to utilizing carbamate protecting groups in piperidine chemistry. Each step includes a critical quality control check to ensure the integrity of the synthesis.

Experimental_Workflow Start Start with Piperidine Derivative Protection Protection of Piperidine Nitrogen Start->Protection QC1 QC: Confirm Protection (e.g., NMR, LC-MS) Protection->QC1 Reaction Perform Desired Chemical Transformation(s) QC1->Reaction Proceed if successful QC2 QC: Monitor Reaction (e.g., TLC, LC-MS) Reaction->QC2 Deprotection Deprotection of Piperidine Nitrogen QC2->Deprotection Proceed upon completion QC3 QC: Confirm Deprotection (e.g., NMR, LC-MS) Deprotection->QC3 Purification Purification of Final Product QC3->Purification Proceed if successful End Final Characterized Product Purification->End

Caption: A generalized workflow for piperidine modification using carbamate protecting groups.

Conclusion: Making an Informed Choice

The selection of a carbamate protecting group for piperidine chemistry is a critical decision that impacts the entire synthetic strategy. By understanding the unique properties, stability profiles, and deprotection conditions of each group, researchers can navigate complex syntheses with greater efficiency and success. The Boc group remains a robust choice for general purposes, while Cbz and Fmoc provide essential orthogonality for more intricate routes. The Alloc, Teoc, and Moz groups offer valuable niche applications for specialized synthetic challenges. This guide serves as a foundational resource to empower chemists to make informed decisions and accelerate their research and development efforts.

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Comparative

A Senior Application Scientist's Guide to Evaluating ADME Properties of Novel Pyrazole-Based Drug Candidates

Introduction: The Critical Role of Early ADME Assessment in Drug Discovery In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant portion of drug candida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early ADME Assessment in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant portion of drug candidate attrition, historically between 40-50%, can be attributed to suboptimal pharmacokinetic profiles, encompassing poor absorption, distribution, metabolism, and excretion (ADME).[1][2] Integrating a robust panel of in vitro ADME assays early in the discovery pipeline is not merely a screening step but a foundational strategy for mitigating the risk of late-stage clinical failures.[1][2][3] This proactive approach allows for the selection and optimization of compounds with promising drug-like properties, ultimately enhancing the efficiency and cost-effectiveness of the entire development process.[2]

This guide provides a comparative framework for evaluating the ADME properties of novel drug candidates synthesized from a pyrazole-based intermediate. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs such as the anti-inflammatory celecoxib and the anticancer agent crizotinib.[4][5][6] Its versatility and favorable physicochemical properties make it a frequent starting point for new chemical entities (NCEs).[5][6][7] Herein, we will detail the experimental protocols for a suite of essential in vitro ADME assays, explain the scientific rationale behind their design, and present a comparative analysis of hypothetical pyrazole derivatives to guide lead candidate selection.

The ADME Funnel: A Strategic Workflow for Candidate Triage

A tiered, or funnel-based, approach to ADME testing is crucial for efficiently managing resources. High-throughput, cost-effective assays are deployed initially to screen a larger number of compounds. Promising candidates then advance to more complex, lower-throughput assays that provide deeper mechanistic insights.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & Refined Profiling cluster_2 Tier 3: Preclinical Candidate Nomination T1_PAMPA PAMPA (Permeability) T2_Caco2 Caco-2 (Permeability & Efflux) T1_PAMPA->T2_Caco2 Filter for Permeability T2_PPB Plasma Protein Binding T1_PAMPA->T2_PPB T1_LMS Liver Microsome Stability (Metabolism) T1_LMS->T2_PPB T2_CYP CYP450 Inhibition T1_LMS->T2_CYP Filter for Metabolic Stability T1_SOL Aqueous Solubility T1_SOL->T2_PPB T2_Cyto Cytotoxicity T2_Caco2->T2_Cyto T2_PPB->T2_Cyto T2_CYP->T2_Cyto T3_Candidate Candidate Selection for In Vivo Studies T2_Cyto->T3_Candidate Final Profile Review

Caption: A tiered workflow for evaluating ADME properties of drug candidates.

Part 1: Absorption - Will the Drug Enter the System?

Oral bioavailability is fundamentally dependent on a compound's ability to dissolve in the gastrointestinal tract and permeate the intestinal wall. We assess this using solubility and permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion, a primary mechanism for drug absorption.[8] It measures a compound's ability to cross from a donor compartment, through a synthetic membrane coated with a lipid solution (mimicking the cell membrane), into an acceptor compartment.[9] This assay is invaluable for early-stage screening because it isolates passive permeability from the complexities of active transport or efflux, providing a clear rank-ordering of compounds based on this single crucial property.[8][10]

Experimental Protocol:

  • Membrane Preparation: Coat each well of a 96-well hydrophobic PVDF filter plate (donor plate) with 5 µL of a 1% lecithin in dodecane solution. Allow the solvent to evaporate completely.

  • Compound Preparation: Prepare test compounds and controls (e.g., high-permeability propranolol, low-permeability methotrexate) at a final concentration of 10 µM in phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Setup: Add 300 µL of PBS to each well of a 96-well acceptor plate. Add 150 µL of the compound solutions to the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for 4-16 hours with gentle shaking.[10][11]

  • Quantification: After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Self-Validation & Controls:

  • Positive Control (High Permeability): Propranolol (Pe > 1.5 x 10⁻⁶ cm/s).

  • Negative Control (Low Permeability): Methotrexate (Pe < 1.5 x 10⁻⁶ cm/s).

  • Membrane Integrity: Use a fluorescent marker like Lucifer Yellow to confirm that the membrane is not compromised during the experiment.[10]

Part 2: Distribution - Where Will the Drug Go?

Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins. Only the unbound fraction is free to interact with its target and exert a therapeutic effect.[12][13]

Plasma Protein Binding (PPB) via Equilibrium Dialysis

Scientific Rationale: Equilibrium dialysis is the "gold standard" for determining the extent of a drug's binding to plasma proteins.[12] The assay involves two chambers separated by a semi-permeable membrane that allows the small molecule drug to pass through but retains the large plasma proteins.[14][15] The drug is added to the chamber containing plasma and, over time, the unbound portion diffuses into the buffer-filled chamber until equilibrium is reached.[12][14][15] Measuring the drug concentration in both chambers at equilibrium allows for the direct calculation of the unbound fraction (fu).[15]

Experimental Protocol:

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus (e.g., a RED device) with a dialysis membrane (MWCO 8-14 kDa).

  • Sample Preparation: Spike test compounds into human plasma (pooled from multiple donors) at a final concentration of 1-2 µM.[12]

  • Dialysis: Add the plasma-compound mixture to one chamber and an equal volume of PBS (pH 7.4) to the corresponding buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to ensure equilibrium is reached.[13][16] The exact time should be determined empirically by sampling at multiple time points until the concentration ratio remains constant.[16]

  • Quantification: After incubation, carefully sample aliquots from both the plasma and buffer chambers. It is critical to matrix-match the samples for LC-MS/MS analysis (e.g., by adding blank plasma to the buffer sample and buffer to the plasma sample) to avoid analytical artifacts.

  • Data Analysis: Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma Where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively. The percent bound is then calculated as (1 - fu) * 100.

Self-Validation & Controls:

  • High Binding Control: Warfarin (>99% bound).

  • Low Binding Control: Metoprolol (<20% bound).

  • Equilibrium Check: Confirm that equilibrium is reached for the specific apparatus and conditions.[16]

Part 3: Metabolism & Excretion - How is the Drug Cleared?

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is a major determinant of a drug's half-life and potential for drug-drug interactions (DDI).

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[17][18] Incubating a compound with HLMs in the presence of the necessary cofactor (NADPH) initiates Phase I metabolic reactions.[17] By measuring the rate at which the parent compound disappears over time, we can calculate its in vitro intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[19]

Experimental Protocol:

  • Reagent Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[17][20] Prepare a 1 mM NADPH solution in the same buffer.

  • Reaction Initiation: Pre-warm the microsomal suspension and test compound (at a final concentration of 1 µM) to 37°C. Initiate the reaction by adding the NADPH solution.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.[17][19]

  • Sample Processing: Vortex and centrifuge the samples to precipitate the protein.

  • Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) * (1/microsomal protein concentration)).

Self-Validation & Controls:

  • Negative Control: Incubate the compound in a parallel reaction without NADPH to assess non-enzymatic degradation.[19]

  • Positive Controls (Known Metabolism):

    • High Clearance: Verapamil (t½ < 10 min).

    • Low Clearance: Warfarin (t½ > 45 min).

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a primary cause of clinical drug-drug interactions.[21][22] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for that same enzyme, potentially leading to toxic plasma levels.[21][22] This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) using isoform-specific probe substrates.[23][24]

Experimental Protocol:

  • Incubation Setup: In a 96-well plate, combine HLM (0.1-0.2 mg/mL), a specific CYP probe substrate (at its Km concentration), and the test compound at various concentrations (e.g., 8-point curve from 0.01 to 100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution.

  • Incubation: Incubate at 37°C for a short, linear period (e.g., 10-20 minutes).[24]

  • Reaction Termination: Stop the reaction with cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS, measuring the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Calculate the percent inhibition at each test compound concentration relative to a vehicle control. Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Self-Validation & Controls:

  • Vehicle Control: No inhibitor present (represents 0% inhibition).

  • Positive Control Inhibitors: Use a known, potent inhibitor for each CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

CYP_Inhibition cluster_0 Assay Components cluster_1 Reaction & Analysis HLM Human Liver Microsomes (Source of CYP Enzymes) Reaction Incubate at 37°C HLM->Reaction Substrate CYP-specific Probe Substrate Substrate->Reaction NADPH NADPH (Cofactor) NADPH->Reaction Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Reaction Inhibits Metabolite Metabolite Formation Reaction->Metabolite LCMS Quantify Metabolite by LC-MS/MS Metabolite->LCMS IC50 Calculate IC50 Value LCMS->IC50

Caption: Workflow for a Cytochrome P450 (CYP) inhibition assay.

Part 4: Early Toxicity Assessment

Scientific Rationale: Assessing cytotoxicity early helps to flag compounds that may have safety liabilities.[25][26][27] In vitro cytotoxicity assays measure the degree to which a drug candidate is toxic to living cells, often using a stable, metabolically active cell line like HepG2 (a human liver carcinoma cell line) as a surrogate for liver cells.[25][28] This provides an early indication of potential hepatotoxicity.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution on a plate reader (typically at ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus log concentration and determine the CC50 (the concentration that causes 50% cytotoxicity).

Comparative Data Analysis: Selecting the Best Pyrazole Candidate

To illustrate the decision-making process, consider the following data for three hypothetical pyrazole-based drug candidates compared against control compounds.

Parameter Candidate A Candidate B Candidate C Propranolol (High Perm) Warfarin (High Bound/Low CL) Verapamil (High CL)
PAMPA Pe (x 10⁻⁶ cm/s) 12.50.86.7> 108.29.5
PPB (% Bound) 85.299.692.190> 9990
HLM t½ (min) 45> 6018> 60> 60< 10
HLM Clint (µL/min/mg) 15.4< 11.538.5< 11.5< 11.5> 69.3
CYP3A4 IC50 (µM) > 500.525> 5081
HepG2 CC50 (µM) > 10085> 100> 100> 100> 100

Interpretation and Decision Making:

  • Candidate A: Shows a good balance of properties. It has high permeability, moderate-to-high plasma protein binding, and moderate metabolic stability. Crucially, it shows no significant CYP3A4 inhibition, which is a major advantage for avoiding drug-drug interactions. Its lack of cytotoxicity is also favorable. This candidate represents a strong, well-rounded lead.

  • Candidate B: Displays several red flags. While metabolically very stable and highly bound (which can sometimes prolong duration of action), its permeability is poor, suggesting potential absorption issues.[29] More concerning is its potent inhibition of CYP3A4 (IC50 = 0.5 µM), indicating a high risk for clinical drug-drug interactions.[21] This candidate would likely be de-prioritized.

  • Candidate C: Has acceptable permeability and binding, but its metabolic stability is low (t½ = 18 min), suggesting it might be cleared too rapidly in vivo to maintain therapeutic concentrations. While its CYP inhibition is borderline, the rapid clearance is the primary liability. This candidate might be a candidate for chemical modification to block the site of metabolism.

Conclusion

The systematic in vitro evaluation of ADME and toxicity properties is an indispensable component of modern drug discovery.[1] By employing a strategic, multi-tiered approach as outlined in this guide, research teams can make informed, data-driven decisions. This process allows for the efficient triage of large numbers of compounds synthesized from a common intermediate, like the versatile pyrazole core, ensuring that only those with the highest probability of success—possessing a balanced profile of permeability, metabolic stability, and safety—are advanced toward preclinical development. This rigorous early assessment is the cornerstone of de-risking drug development and accelerating the delivery of safe and effective new medicines to patients.

References

  • Cytochrome P450 (CYP) Inhibition assay. Evotec. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • ADME Properties of compound 6. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Microsomal Stability. Evotec. [Link]

  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI Assay Guidance Manual. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health (NIH). [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health (NIH). [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Guide to Equilibrium Dialysis. Harvard Apparatus. [Link]

  • CYP Inhibition Assays. Eurofins Discovery. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro ADME Assays. Alera Labs. [Link]

  • Metabolic stability in liver microsomes. Mercell. [https://s3.eu-central-1.amazonaws.
  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models. National Institutes of Health (NIH). [Link]gov/pmc/articles/PMC11494950/)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate

This document provides essential procedural guidance for the safe handling and disposal of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate (CAS No. 401564-36-1).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate (CAS No. 401564-36-1). As a key intermediate in pharmaceutical research and development, understanding its chemical profile is paramount to ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

Core Principle: Hazard Identification and Risk Mitigation

Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a complex organic molecule that, while not classified as acutely toxic, presents notable hazards that dictate its handling and disposal pathway. Its structure incorporates a Boc-protected amine on a piperidine scaffold, functionalized with a phenylsulfonyl group. This combination necessitates careful management.

The primary hazards, aggregated from safety data sheets of the compound and structurally similar molecules, are summarized below.

Hazard ClassificationDescriptionCausality and Field Insight
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][2][3]The piperidine and carbamate moieties can interact with biological membranes, causing irritation. Direct contact must be rigorously avoided.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]Fine particulates can irritate mucous membranes in the respiratory tract. Always handle in a well-ventilated area or chemical fume hood.
Harmful if Swallowed Acute oral toxicity is a concern.[2][4]Ingestion can lead to systemic effects; immediate medical attention is required. Do not eat, drink, or smoke in laboratory areas.[4]
Hazardous Combustion Products Thermal decomposition will produce toxic and corrosive gases.Combustion will liberate oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[5][6] The presence of the phenylsulfonyl group is a key contributor to SOx emissions, which necessitates specialized disposal methods like incineration with flue gas scrubbing.[1][7]

Pre-Disposal Operations: A Framework for Safety

Proper disposal begins with correct handling and storage procedures. Minimizing exposure and preventing uncontrolled release are the primary objectives.

Personal Protective Equipment (PPE)

A standard PPE protocol is mandatory when handling this compound.[8]

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[1][8] This provides a barrier against accidental splashes or fine dust.

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are required. Wash hands thoroughly after handling, even if gloves were worn.[2][4]

  • Body Protection : A standard laboratory coat is required. For larger quantities or situations with a high risk of dust generation, additional protective clothing may be necessary.[4][8]

  • Respiratory Protection : If handling outside of a fume hood or if dust formation is unavoidable, a NIOSH-approved respirator is necessary.[9] All respirator use must comply with a written program as described in OSHA 1910.134.[8]

Handling and Storage
  • Ventilation : All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[1][10]

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][4]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] The phenylsulfonyl group can react with certain reagents.[11]

Step-by-Step Disposal Protocol

Disposal of this chemical is not a simple matter of discarding it. It must be managed as a regulated hazardous waste stream from collection to final destruction.

Diagram: Disposal Decision Workflow

G cluster_0 Waste Generation cluster_1 Initial Response cluster_2 Spill Management Protocol cluster_3 Containerized Waste Management cluster_4 Final Disposal Pathway A Waste Generated (Solid Compound or Contaminated Materials) B Is this a spill? A->B Evaluate C Routine Waste Collection B->C No D 1. Evacuate & Secure Area 2. Don Full PPE 3. Contain Spill with Inert Material (e.g., sand, vermiculite) [22] B->D Yes G 1. Place in Designated, Labeled Hazardous Waste Container C->G E 4. Collect into Labeled Hazardous Waste Container [25] D->E F 5. Decontaminate Area E->F L Arrange Pickup by Certified Hazardous Waste Contractor F->L H Is original container empty? G->H I 2. Triple Rinse Container with Suitable Solvent [2] H->I Yes H->L No J 3. Collect Rinsate as Hazardous Waste I->J K 4. Puncture/Deface Empty Container for Disposal as Solid Waste [2] J->K K->L M Method: Controlled Incineration with Flue Gas Scrubbing [2, 15] L->M

Caption: Decision workflow for the disposal of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate.

Protocol 1: Routine Waste Collection
  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Containerization : Place solid waste tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate and any contaminated consumables (e.g., weighing paper, gloves, wipes) into a designated, sealable, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, ensuring it is away from incompatible materials.

Protocol 2: Decontamination of Empty Containers
  • Triple Rinse : An empty container that once held this chemical must be decontaminated before it can be disposed of as non-hazardous waste.[7]

    • Rinse the container three times with a suitable laboratory solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate from these washes into your hazardous chemical waste container. Do not pour it down the drain.[7][12]

  • Final Disposal : Once triple-rinsed, the container can be punctured or otherwise defaced to prevent reuse and disposed of in accordance with institutional guidelines for solid waste.[7]

Protocol 3: Spill Management
  • Immediate Action : Alert personnel in the immediate area and, if necessary, evacuate.

  • Control and Contain : Prevent further spread of the spill. For solid spills, avoid creating dust. Use an inert absorbent material like sand, earth, or vermiculite to cover and contain the spill.[6]

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]

  • Decontaminate : Clean the spill area thoroughly. The decontamination residue should also be collected as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

The Definitive Disposal Pathway: Licensed Incineration

The recommended and most environmentally sound method for the final disposal of tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is through a licensed chemical destruction facility.[1][7]

  • Controlled Incineration : This method utilizes high temperatures to break down the organic molecule into its constituent elements.

  • Flue Gas Scrubbing : This is a critical secondary step. The incinerator must be equipped with scrubbers to neutralize and remove the harmful NOx and SOx gases produced during combustion, preventing their release into the atmosphere.[1][7]

It is imperative to contract with a certified hazardous waste disposal company. These professionals are equipped to handle, transport, and destroy chemical waste in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).

Regulatory Adherence: A Non-Negotiable Requirement

Disposal procedures are governed by law. All waste must be handled in accordance with local, regional, and national hazardous waste regulations.[4][13] Note that European Waste Catalogue (EWC) codes, and similar systems, are often application-specific rather than product-specific, meaning the way the chemical was used can influence its waste classification.[4] Always consult your institution's EHS department for guidance specific to your location and processes.

References

  • Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

  • DailyMed. GLIPIZIDE tablet, film coated, extended release. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Ammonium Carbamate. Retrieved from [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Pharmaffiliates. (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester. Retrieved from [Link]

  • AGF Bioscience. 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • PubChem. 1-Phenylsulfonylpyrrole. Retrieved from [Link]

  • Sdfine. PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. Retrieved from [Link]

  • National Institutes of Health. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. Retrieved from [Link]

  • Penta chemicals. Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Defense Technical Information Center. Environmental Fate of Fentanyl in Soil and Relevant Waters. Retrieved from [Link]

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Handling

Personal protective equipment for handling Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate

Comprehensive Safety and Handling Guide: Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate This document provides a detailed protocol for the safe handling, use, and disposal of Tert-butyl [1-(phenylsulfonyl)piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate

This document provides a detailed protocol for the safe handling, use, and disposal of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate. As a guiding principle, every chemical, regardless of its known hazard profile, should be handled with the assumption that it is potentially hazardous.[1] This guide is synthesized from established safety protocols and data from structurally related compounds to ensure a comprehensive and cautious approach. A thorough, site-specific risk assessment must be conducted by researchers before commencing any work.[2]

Hazard Assessment and Chemical Profile

The toxicological properties of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate have not been fully investigated.[3] Therefore, a conservative assessment based on its constituent chemical groups—a phenylsulfonyl moiety and a tert-butyl carbamate (Boc) protected amine—is essential for establishing safe handling procedures. Compounds containing sulfonyl groups can be irritants, while carbamates are a broad class with varied toxicities.[4] The primary risks associated with this solid compound are exposure through inhalation of dust, and direct contact with the eyes and skin.[3][5]

PropertyDescriptionSource
Physical State Solid, Off-white powder (inferred from similar compounds)[3]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[3]
Inferred Acute Hazards May be harmful if swallowed, inhaled, or in contact with skin.[3][6] Causes serious eye irritation.[3][7] Causes skin irritation.[5][7] May cause respiratory tract irritation.[5]
Chronic Hazards No data available. Treat as an unknown potential hazard.[3]
Incompatible Materials Strong oxidizing agents.[3]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]Protects eyes from irritation or severe damage from dust particles and accidental splashes.[3][8]
Skin Protection Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use.[2][9] Lab Coat: Standard laboratory coat. A chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of splashing.[2]Prevents skin contact, which can cause irritation and potential absorption.[3] Contaminated clothing must be removed immediately and laundered before reuse.[10]
Respiratory Protection Not required if work is conducted within a certified chemical fume hood. If dust or aerosols are generated outside of a fume hood, a NIOSH-approved P95 or N95 particulate respirator is necessary.[8]Prevents inhalation of fine dust particles, which may cause respiratory tract irritation.[5] Engineering controls like fume hoods are the primary method of exposure control.[11]
Step-by-Step PPE Donning and Doffing Procedure

Proper sequence is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • Put on safety goggles.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove gloves using a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.[8]

    • Lab Coat: Unfasten and remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Goggles: Remove safety goggles last.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8][12]

Operational Handling Plan

A structured workflow minimizes the risk of exposure and spills. All handling of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate solid must be performed inside a certified chemical fume hood.[11]

Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Conclusion A 1. Assemble All Required Materials B 2. Don Appropriate PPE A->B C 3. Verify Fume Hood is Operational B->C D 4. Place Chemical and Apparatus in Hood C->D E 5. Carefully Weigh Solid into a Container D->E F 6. Perform Transfer or Experimental Procedure E->F G 7. Decontaminate Surfaces and Glassware F->G H 8. Segregate and Label All Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Logical workflow for the safe handling of the chemical.

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Before bringing the chemical into the fume hood, tare the balance with the receiving vessel (e.g., a beaker or flask) and a piece of laboratory-grade weighing paper.[13]

  • Containment: Place the stock container of Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate, the tared vessel, and a clean spatula inside the fume hood. This ensures any generated dust is contained.[14]

  • Dispensing: Open the stock container inside the hood. Use the spatula to carefully transfer a small amount of the solid onto the weighing paper in the tared vessel. Avoid any abrupt movements that could aerosolize the powder.

  • Avoid Over-Dispensing: If you dispense too much material, do NOT return it to the stock bottle, as this can cause contamination.[15] Treat the excess as waste.

  • Secure Container: Tightly close the stock container immediately after dispensing.

  • Transfer: Carefully add the weighed solid to your reaction vessel. If transferring to a narrow-mouthed flask, consider using a powder funnel or dissolving the solid in a suitable solvent first and transferring the solution via pipette.[15]

  • Immediate Cleanup: Use a damp cloth or paper towel to wipe down the spatula and any surfaces inside the hood where dust may have settled. Dispose of these cleaning materials as hazardous waste.

Emergency Response and First Aid

Prompt and correct action during an emergency can significantly mitigate harm.

Spill Response (Minor Solid Spill)

For a small spill (<5 grams) inside a fume hood:

  • Alert: Alert personnel in the immediate area.[10]

  • Contain: Ensure the fume hood sash is lowered to maintain containment.

  • Cleanup: With appropriate PPE, gently sweep the solid material using a brush and dustpan or a dedicated scoop to avoid creating dust.[16][17] Do not dry brush vigorously.[18]

  • Collect: Place the swept material and any contaminated cleaning tools into a clearly labeled, sealed container for hazardous waste disposal.[16][19]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[17] Dispose of the cloth as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer.[17]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

Waste Disposal Plan

All materials contaminated with Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or excess chemical, contaminated weighing paper, and spill cleanup materials in a designated, robust, and sealable container.

    • Contaminated PPE: Gloves, disposable lab coats, and other contaminated items should be double-bagged.[19]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and sealed liquid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate".[16][19]

  • Storage: Store sealed waste containers in a designated, secondary containment area away from incompatible materials, pending collection.

  • Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, regional, and national environmental regulations.[6][19] Do not pour any waste down the drain.[3]

Waste Disposal Workflow

G cluster_source Waste Generation A Contaminated PPE (Gloves, etc.) D Collect in Designated, Sealed & Labeled Hazardous Waste Container A->D B Unused/Excess Solid B->D C Contaminated Labware & Cleanup Materials C->D E Store in Secondary Containment in a Designated Waste Area D->E F Arrange Pickup by Licensed Disposal Service E->F

Caption: Waste stream management for contaminated materials.

References

  • Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • MSDS of Tert-butyl[4-(chlorosulfonyl)phenyl]carbamate. (2013). MSDS-Europe. [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. [Link]

  • Florida State University Emergency Management. Chemical Spills. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - (S)-TERT-BUTYL (1-(3-AMINOPYRIDIN-4-YL)PIPERIDIN-3-YL)CARBAMATE. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Mettler Toledo. Stay Safe When Weighing Hazardous Materials. [Link]

  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • Oregon State University Environmental Health and Safety. Guidelines for Transporting Chemicals. [Link]

  • Health and Safety Executive (HSE). Emergency response / spill control. [Link]

  • Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • United States Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

Sources

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